Product packaging for Methyl aminomethanimidothioate hydroiodide(Cat. No.:CAS No. 4338-95-8)

Methyl aminomethanimidothioate hydroiodide

Cat. No.: B1295613
CAS No.: 4338-95-8
M. Wt: 218.06 g/mol
InChI Key: LFXAECSQJSRSTP-UHFFFAOYSA-N
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Description

Methyl aminomethanimidothioate hydroiodide is a useful research compound. Its molecular formula is C2H7IN2S and its molecular weight is 218.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142512. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7IN2S B1295613 Methyl aminomethanimidothioate hydroiodide CAS No. 4338-95-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXAECSQJSRSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2986-19-8 (Parent)
Record name Methylthiouronium iodide
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Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4338-95-8
Record name Carbamimidothioic acid, methyl ester, hydriodide (1:1)
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Record name Methylthiouronium iodide
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Record name 4338-95-8
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Record name S-methylthiouronium iodide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Aminomethanimidothioate Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl aminomethanimidothioate hydroiodide, a versatile reagent also known as S-methylisothiourea hydroiodide. This compound serves as a crucial building block in the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, including alkyl/acyl guanidines and pyrimidine derivatives.[1][2][3] This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: S-Alkylation of Thiourea

The most prevalent and straightforward pathway for the synthesis of this compound is the S-alkylation of thiourea.[4] This reaction involves the nucleophilic attack of the sulfur atom in thiourea on a methylating agent. For the preparation of the hydroiodide salt, methyl iodide is the reagent of choice.[5] The overall reaction is robust and proceeds with good efficiency.

The synthesis can be conceptually broken down into the following key stages:

  • Reaction Setup: Thiourea is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol, to facilitate the reaction.

  • S-Methylation: Methyl iodide is added to the thiourea solution. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion.

  • Product Formation: The resulting product is the stable S-methylisothiouronium iodide salt, also known as this compound.

  • Isolation and Purification: The product, being a salt, often precipitates from the reaction mixture upon cooling or with the addition of a less polar co-solvent. It can then be isolated by filtration and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound and related salts.

ParameterValueNotes and References
Molecular Formula C₂H₇IN₂S[6]
Molecular Weight 218.06 g/mol [1][6]
Melting Point 82 °C[1]
CAS Number 4338-95-8[1][2][3][6][7]
Typical Yield (Sulfate Salt) 79-84%Based on the synthesis of the sulfate salt using methyl sulfate.[8]

Experimental Protocols

While a specific detailed protocol for the hydroiodide salt was not found in a single source, the following procedure is a well-established method for the analogous S-methylation of thiourea to form the sulfate salt, which can be adapted for the synthesis of the hydroiodide salt by substituting methyl sulfate with methyl iodide.

Key Experiment: Synthesis of S-Methylisothiourea Sulfate (Adaptable for Hydroiodide)

This protocol is based on the procedure published in Organic Syntheses for the preparation of S-methylisothiourea sulfate.[8]

Materials:

  • Thiourea (finely divided)

  • Methyl Iodide (in place of methyl sulfate)

  • Methanol or Ethanol (as solvent)

  • Diethyl ether (for precipitation/washing)

  • Round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, dissolve thiourea in a suitable amount of methanol. For guidance, the synthesis of the sulfate salt uses 152 g of thiourea in 70 cc of water, which is then supplemented with ethanol.[8] A similar molar concentration in methanol would be a good starting point.

  • Addition of Methylating Agent: Slowly add a stoichiometric equivalent of methyl iodide to the stirred thiourea solution. The reaction is expected to be exothermic.

  • Reaction: The mixture is then typically stirred at room temperature or gently heated under reflux to ensure the completion of the reaction. Reaction times can vary, but monitoring by techniques like TLC can be employed. For the sulfate salt, the mixture is refluxed for one hour after the initial vigorous reaction.[8]

  • Crystallization and Isolation: After the reaction is complete, the mixture is allowed to cool. The product may crystallize out upon cooling. If not, the addition of a less polar solvent like diethyl ether can induce precipitation.[9]

  • Filtration and Washing: The precipitated solid is collected by suction filtration. The filter cake is washed with small portions of cold solvent (e.g., a mixture of methanol and diethyl ether or just diethyl ether) to remove any unreacted starting materials and impurities.[8][9]

  • Drying: The purified this compound is then dried, for instance, in a vacuum oven at a moderate temperature.

Visualized Pathways and Workflows

Synthesis Pathway of this compound

Synthesis_Pathway Thiourea Thiourea SC(NH2)2 Reaction + Thiourea->Reaction MethylIodide Methyl Iodide CH3I MethylIodide->Reaction Product Methyl Aminomethanimidothioate Hydroiodide Reaction->Product S-Alkylation

Caption: S-Alkylation of Thiourea with Methyl Iodide.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow Dissolve 1. Dissolve Thiourea in Solvent Add_MeI 2. Add Methyl Iodide Dissolve->Add_MeI React 3. Stir/Reflux Add_MeI->React Cool 4. Cool Reaction Mixture React->Cool Precipitate 5. Induce Precipitation (if necessary) Cool->Precipitate Filter 6. Filter Solid Product Precipitate->Filter Wash 7. Wash with Cold Solvent Filter->Wash Dry 8. Dry under Vacuum Wash->Dry Final_Product Pure Methyl Aminomethanimidothioate Hydroiodide Dry->Final_Product

Caption: General experimental workflow for synthesis.

References

S-Methylisothiourea Hydroiodide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea (SMT) is a potent, competitive inhibitor of nitric oxide synthase (NOS) enzymes, demonstrating a degree of selectivity for the inducible isoform (iNOS). This technical guide provides a detailed overview of the discovery, history, and key experimental data related to S-Methylisothiourea hydroiodide. It includes a historical account of its synthesis, a summary of its inhibitory activity against NOS isoforms, detailed experimental protocols for its preparation and for the assessment of its inhibitory properties, and a description of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Discovery and History

The significance of S-Methylisothiourea surged with the discovery of its potent inhibitory effects on nitric oxide synthases (NOS). This discovery positioned SMT and other isothiourea derivatives as valuable tools for studying the physiological and pathological roles of nitric oxide.[6]

Mechanism of Action

S-Methylisothiourea functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). The inhibition is achieved through competition with the enzyme's natural substrate, L-arginine, at its binding site.[6] The isothiourea moiety of SMT is a key structural feature responsible for this competitive inhibition.

Quantitative Data: Inhibition of Nitric Oxide Synthase Isoforms

The inhibitory potency of S-Methylisothiourea (SMT) against the different NOS isoforms has been quantified in various studies. The following table summarizes key inhibitory constants (IC₅₀ and Kᵢ values) reported in the literature. It is important to note that experimental conditions can influence these values.

CompoundIsoformSpeciesIC₅₀ (µM)Kᵢ (nM)Reference(s)
S-Methylisothiourea (SMT)iNOSMouse--[6]
S-Methylisothiourea (SMT)eNOSBovine--[6]
S-Methyl-L-thiocitrullinenNOSHuman-1.2[7]
S-Methyl-L-thiocitrullineiNOSHuman-34[7]
S-Methyl-L-thiocitrullineeNOSHuman-11[7]
S-Ethyl-L-thiocitrullinenNOSHuman-0.5[7]
S-Ethyl-L-thiocitrullineiNOSHuman-17[7]
S-Ethyl-L-thiocitrullineeNOSHuman-24[7]

Note: Direct IC₅₀ and Kᵢ values for S-Methylisothiourea were not consistently available across comparable studies in the initial search. The table includes data for closely related and functionally similar compounds to provide context for the inhibitory profile of S-substituted isothioureas.

Experimental Protocols

Synthesis of S-Methylisothiourea Hydroiodide

This protocol is based on the general method of alkylating thiourea with an alkyl halide.

Materials:

  • Thiourea (CH₄N₂S)

  • Methyl iodide (CH₃I)

  • Methanol (CH₃OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Dissolution: In a round-bottom flask, dissolve thiourea in methanol.

  • Addition of Methyl Iodide: To the stirred solution, slowly add an equimolar amount of methyl iodide.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain reflux for 1-2 hours.

  • Crystallization: After the reflux period, allow the solution to cool to room temperature. S-Methylisothiourea hydroiodide will precipitate out of the solution. For enhanced crystallization, the solution can be further cooled in an ice bath.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified S-Methylisothiourea hydroiodide crystals in a desiccator or under vacuum.

Determination of NOS Inhibition using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown product, nitrite (NO₂⁻).

Materials:

  • Cell lysate or purified NOS enzyme

  • L-arginine (substrate)

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactors)

  • S-Methylisothiourea hydroiodide (inhibitor)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the NOS enzyme source, L-arginine, and all necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of S-Methylisothiourea hydroiodide to the appropriate wells. Include a control well with no inhibitor.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

  • Griess Reagent Addition: Add Solution A of the Griess reagent to each well, followed by a brief incubation at room temperature. Then, add Solution B to each well. A pink to magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well. Calculate the percentage of inhibition for each concentration of S-Methylisothiourea hydroiodide and determine the IC₅₀ value.

Visualizations

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Thiourea Thiourea Dissolution Dissolve Thiourea in Methanol Thiourea->Dissolution MethylIodide Methyl Iodide Reaction Add Methyl Iodide & Reflux (1-2h) MethylIodide->Reaction Methanol Methanol (Solvent) Methanol->Dissolution Dissolution->Reaction Crystallization Cool to Room Temp for Precipitation Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product S-Methylisothiourea Hydroiodide Crystals Drying->Product

Caption: Synthesis workflow for S-Methylisothiourea hydroiodide.

Griess Assay Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Standards Prepare Nitrite Standards Plate Add Standards, Reaction Mix, and SMT to 96-well Plate Standards->Plate ReactionMix Prepare NOS Reaction Mix (Enzyme, Substrate, Cofactors) ReactionMix->Plate Inhibitor Prepare SMT Dilutions Inhibitor->Plate Incubate Incubate at 37°C Plate->Incubate Griess Add Griess Reagent (Sulfanilamide then NED) Incubate->Griess Read Measure Absorbance at 540 nm Griess->Read Calculate Calculate Nitrite Concentration and % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining NOS inhibition using the Griess assay.

Signaling Pathway of Nitric Oxide and its Inhibition by S-Methylisothiourea

G cluster_upstream Upstream Activation cluster_nos_activity NOS Catalytic Cycle cluster_downstream Downstream Signaling Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_Induction iNOS Gene Transcription and Translation Stimuli->iNOS_Induction iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme L_Arginine L-Arginine L_Arginine->iNOS_Enzyme NO_Production Nitric Oxide (NO) + L-Citrulline iNOS_Enzyme->NO_Production Catalyzes sGC Soluble Guanylate Cyclase (sGC) NO_Production->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Vasodilation, Inflammation, Neurotransmission PKG->Physiological_Effects Mediates SMT S-Methylisothiourea (SMT) SMT->iNOS_Enzyme Inhibits

Caption: Inhibition of the iNOS signaling pathway by S-Methylisothiourea.

Downstream Signaling Pathways

The inhibition of nitric oxide synthase by S-Methylisothiourea has significant downstream consequences due to the multifaceted role of nitric oxide (NO) as a signaling molecule.[8] The primary and most well-characterized downstream target of NO is soluble guanylate cyclase (sGC).[9][10]

Upon its production by NOS, NO diffuses across cell membranes and binds to the heme moiety of sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases.[8][11] This canonical NO/sGC/cGMP pathway is central to many physiological processes, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[10][12]

By inhibiting NOS, S-Methylisothiourea effectively blocks the production of NO, thereby preventing the activation of sGC and the subsequent rise in intracellular cGMP levels. This leads to the attenuation of all downstream signaling events mediated by the canonical NO pathway. For instance, in the context of inflammation where iNOS is often upregulated, SMT can reduce excessive vasodilation and modulate the immune response.[13][14] Studies have shown that SMT can alleviate smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration, effects that are linked to the reduction of pro-inflammatory cytokines and adhesion molecules.[14]

Beyond the canonical pathway, NO can also exert its effects through cGMP-independent mechanisms, such as S-nitrosylation of proteins, which is a post-translational modification that can alter protein function.[8] Inhibition of NO production by SMT would also impact these signaling modalities.

Conclusion

S-Methylisothiourea hydroiodide is a historically significant and pharmacologically important compound. Its role as a potent, competitive inhibitor of nitric oxide synthase has made it an invaluable tool for elucidating the complex roles of nitric oxide in health and disease. This technical guide has provided a comprehensive overview of its history, mechanism of action, inhibitory properties, and the signaling pathways it modulates, along with detailed experimental protocols. This information is intended to support further research and development efforts in the scientific community.

References

The Versatile Role of Methyl Aminomethanimidothioate Hydroiodide in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl aminomethanimidothioate hydroiodide, also known as S-methylisothiourea hydroiodide, is a highly valuable and versatile reagent in modern organic chemistry. Its unique structural features make it a cornerstone for the construction of two critical classes of nitrogen-containing compounds: guanidines and pyrimidines. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this reagent, complete with experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a pale yellow solid that is typically stored at 2-8°C.[1] Key physical and spectroscopic data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 4338-95-8[2]
Molecular Formula C₂H₇IN₂S[3]
Molecular Weight 218.06 g/mol [3]
Melting Point 82 °C[1]
Appearance Pale yellow solid[1]
Storage 2-8°C[1]
¹H NMR Data not available in searched literature
¹³C NMR Data not available in searched literature
IR Spectrum Data not available in searched literature

Synthesis of this compound

The preparation of this compound is a straightforward S-alkylation of thiourea with methyl iodide. This reaction proceeds readily due to the high nucleophilicity of the sulfur atom in thiourea.

Experimental Protocol: Synthesis from Thiourea and Methyl Iodide

A general procedure for the synthesis of S-alkylisothiouronium salts involves the direct reaction of thiourea with an alkyl halide.[4] The following protocol is adapted for the synthesis of the hydroiodide salt:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.0-1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 1-3 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound in good yield. If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude product, which can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).

G Thiourea Thiourea Reaction S-Alkylation (RT to Reflux) Thiourea->Reaction 1.0 eq MethylIodide Methyl Iodide MethylIodide->Reaction 1.0-1.1 eq Solvent Solvent (e.g., Methanol) Solvent->Reaction Product Methyl aminomethanimidothioate hydroiodide Reaction->Product

Figure 1: Synthesis of this compound.

Core Application: Guanylation of Amines

One of the most prominent applications of this compound is as a guanylating agent. It provides a reliable and efficient method for the conversion of primary and secondary amines into the corresponding guanidines, a functional group of significant importance in medicinal chemistry and natural product synthesis.

The reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the S-methylisothiourea, leading to the displacement of methanethiol as a leaving group.

Experimental Protocol: General Procedure for Guanylation
  • Reaction Setup: In a suitable flask, dissolve the primary or secondary amine (1.0 eq) in a solvent such as ethanol, methanol, or DMF.

  • Addition of Reagent: Add this compound (1.0-1.2 eq) to the amine solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting amine is consumed (monitored by TLC). In some cases, the addition of a base like triethylamine or potassium carbonate can be beneficial to neutralize the hydroiodide salt and facilitate the reaction.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue can be purified by crystallization or column chromatography on silica gel to yield the desired guanidinium salt.

G Amine Primary or Secondary Amine Reaction Guanylation (Reflux) Amine->Reaction Reagent Methyl aminomethanimidothioate hydroiodide Reagent->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Guanidinium Salt Methanethiol Methanethiol (byproduct) Reaction->Product Reaction->Methanethiol

Figure 2: General workflow for the guanylation of amines.

Synthesis of Pyrimidine Derivatives

This compound serves as a key building block in the synthesis of 2-aminopyrimidine derivatives. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction mechanism involves the initial condensation of the amidine moiety of the S-methylisothiourea with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent elimination of methanethiol and water to form the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 2-Aminopyrimidines
  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol, add a base such as sodium ethoxide or sodium hydroxide to generate the enolate.

  • Addition of Reagent: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated at reflux for several hours. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and the solvent is evaporated. The residue is then treated with water, and the resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

G cluster_reactants Reactants cluster_process Process cluster_products Products Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation & Intramolecular Cyclization Dicarbonyl->Condensation Reagent Methyl aminomethanimidothioate hydroiodide Reagent->Condensation Base Base (e.g., NaOEt) Base->Condensation Pyrimidine 2-Aminopyrimidine Derivative Condensation->Pyrimidine Byproducts Methanethiol + Water Condensation->Byproducts

Figure 3: Logical relationship in 2-aminopyrimidine synthesis.

Catalytic Applications

While primarily used as a stoichiometric reagent, there are reports of this compound and related S-alkylisothioureas acting as catalysts. One notable, albeit less common, application is in the rearrangement of penicillin 1-oxides.[1] The exact mechanism of this catalytic transformation is not well-documented in readily available literature but likely involves the reversible formation of a sulfenic acid intermediate. Further research in this area could unveil novel catalytic activities of this versatile compound.

Conclusion

This compound is an indispensable tool for organic chemists, offering efficient and reliable pathways for the synthesis of guanidines and pyrimidines. Its ease of preparation and reactivity make it a preferred choice in both academic research and industrial drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and inspire further investigations into its synthetic potential.

References

An In-depth Technical Guide on the Core Properties of 2-Methyl-2-isothiourea Hydriodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-isothiourea hydriodide, also known as S-methylisothiouronium iodide, is an organic salt that serves as a versatile reagent in chemical synthesis. It belongs to the isothiourea class of compounds, which are isomers of thiourea. While much of the biological research has focused on its sulfate counterpart, S-methylisothiourea sulfate, as a potent inhibitor of nitric oxide synthase (NOS), the hydriodide salt remains a key intermediate in the synthesis of various guanidine-containing compounds and other pharmacologically active molecules. This guide provides a comprehensive overview of the fundamental properties of 2-Methyl-2-isothiourea Hydriodide, including its chemical and physical characteristics, synthesis, and analytical methods, while also contextualizing its potential biological relevance based on the activities of its closely related analogs.

Chemical and Physical Properties

2-Methyl-2-isothiourea Hydriodide is a white solid at room temperature. The fundamental properties are summarized in the tables below. It is important to note that while data for the hydriodide salt is provided where available, some properties are reported for the free base or the more extensively studied sulfate salt.

Table 1: General and Physical Properties

PropertyValueReference
Synonyms S-Methylisothiouronium iodide, S-Methylisothiourea hydroiodide, 2-Methylisothiouronium iodide[1]
CAS Number 4338-95-8[1]
Molecular Formula C₂H₇IN₂S[1]
Molecular Weight 218.06 g/mol [1]
Appearance White solid[2]
Melting Point 82 °C[3]
Solubility Soluble in alcohol.[2] Specific quantitative data in various solvents is not readily available.
pKa (of S-Methylisothiourea) 9.83[4][5]

Table 2: Chemical Identifiers

IdentifierValueReference
IUPAC Name methyl carbamimidothioate;hydroiodide[1]
InChI InChI=1S/C2H6N2S.HI/c1-5-2(3)4;/h1H3,(H3,3,4);1H[1]
InChIKey LFXAECSQJSRSTP-UHFFFAOYSA-N[1]
Canonical SMILES CSC(=N)N.I[1]

Synthesis and Experimental Protocols

The primary method for the synthesis of 2-Methyl-2-isothiourea Hydriodide is the S-alkylation of thiourea with methyl iodide.[2]

General Synthesis Workflow

The synthesis involves a nucleophilic substitution reaction where the sulfur atom of thiourea attacks the methyl group of methyl iodide.

synthesis_workflow thiourea Thiourea reaction Reaction Mixture thiourea->reaction methyl_iodide Methyl Iodide methyl_iodide->reaction solvent Alcohol Solvent (e.g., Ethanol) solvent->reaction product 2-Methyl-2-isothiourea Hydriodide reaction->product S-alkylation

General synthesis workflow for 2-Methyl-2-isothiourea Hydriodide.
Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a similar S-methylisothiourea derivative and provides a likely effective method.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 molar equivalent) in a suitable alcohol solvent, such as ethanol.

  • Addition of Methyl Iodide: To the stirred solution of thiourea, add methyl iodide (1 molar equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary, but a typical duration is around 1-2 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. A common solvent system for the recrystallization of similar salts is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol or methanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether or hexanes) to induce precipitation. The solid is triturated with a non-polar solvent like diethyl ether to wash away unreacted starting materials and byproducts.[2] The purified crystals are then collected by filtration and dried under vacuum.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of 2-Methyl-2-isothiourea Hydriodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the S-methyl protons (S-CH₃) and a broad signal for the amine protons (-NH₂). The chemical shift of the S-methyl group would likely appear in the range of 2.0-3.0 ppm. The amine protons are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals: one for the S-methyl carbon and another for the isothiourea carbon (C=N). The S-methyl carbon would resonate in the upfield region, while the isothiourea carbon would appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the primary amine groups.

  • C=N stretching: A strong absorption in the region of 1600-1650 cm⁻¹ due to the C=N double bond stretching.

  • C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.

  • C-S stretching: Weaker absorptions in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion of the free base (2-Methyl-2-isothiourea) would be observed. The fragmentation pattern would likely involve the loss of the methyl group or other characteristic fragments of the isothiourea core.

Biological Activity and Signaling Pathways

While there is a lack of specific biological studies on 2-Methyl-2-isothiourea Hydriodide, its close analog, S-methylisothiourea (SMT) , typically used as the sulfate salt, is a well-documented inhibitor of nitric oxide synthase (NOS) enzymes.[6][7][8] SMT exhibits some selectivity for the inducible nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[7]

The inhibition of NOS by SMT has been shown to have various physiological effects, including:

  • Cardiovascular Effects: As a NOS inhibitor, SMT can cause an increase in blood pressure (vasopressor effect).[5]

  • Anti-inflammatory and Chondroprotective Effects: SMT has demonstrated anti-inflammatory and cartilage-protective properties in in-vitro models of osteoarthritis.[4]

Signaling Pathway: Nitric Oxide Synthesis Inhibition

The primary mechanism of action of S-methylisothiourea is the competitive inhibition of nitric oxide synthase. NOS enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process. S-methylisothiourea, as an arginine analog, competes with the natural substrate for the active site of the enzyme.

nos_inhibition cluster_nos_pathway Nitric Oxide Synthesis Pathway l_arginine L-Arginine nos Nitric Oxide Synthase (NOS) l_arginine->nos l_citrulline L-Citrulline nos->l_citrulline no Nitric Oxide (NO) nos->no smt S-Methylisothiourea (e.g., as Hydriodide) smt->nos Competitively Inhibits

Inhibition of Nitric Oxide Synthase by S-Methylisothiourea.

Conclusion

2-Methyl-2-isothiourea Hydriodide is a valuable synthetic intermediate with well-defined chemical properties. While its direct biological applications have not been as extensively explored as its sulfate counterpart, its role as a precursor to pharmacologically active compounds is significant. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its core properties and handling. Further research is warranted to elucidate the specific biological activities of the hydriodide salt and to determine if it shares the NOS-inhibiting properties of the more commonly studied sulfate salt.

References

The Synthetic Versatility of Thiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a cornerstone in modern organic synthesis, offering a powerful and versatile toolkit for the construction of complex molecular architectures. Their unique ability to act as hydrogen-bond donors allows them to function as highly effective organocatalysts, while their inherent reactivity makes them invaluable building blocks for the synthesis of a wide array of heterocyclic compounds. This technical guide provides an in-depth overview of the core applications of thiourea derivatives in synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of key mechanistic pathways and workflows.

Thiourea Derivatives as Organocatalysts

Chiral thiourea derivatives have gained significant prominence as organocatalysts, primarily due to their capacity to activate electrophiles and stabilize transition states through double hydrogen bonding.[1] This non-covalent mode of catalysis offers a mild and environmentally friendly alternative to traditional metal-based catalysts.[1] Bifunctional thioureas, which incorporate a Brønsted base or Lewis base moiety in addition to the thiourea core, have proven to be particularly effective in a range of asymmetric transformations by simultaneously activating both the nucleophile and the electrophile.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and chiral thiourea catalysts have been instrumental in achieving high enantioselectivity. Bifunctional thiourea catalysts, such as Takemoto's catalyst, are highly effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds.[2]

Table 1: Performance of Chiral Thiourea Catalysts in Asymmetric Michael Additions

CatalystElectrophileNucleophileSolventYield (%)ee (%)Reference
Takemoto's Catalysttrans-β-NitrostyreneDiethyl malonateToluene9593[3]
Schreiner's ThioureaChalconeAcetylacetoneToluene9285[4]
Bifunctional carbohydrate-thioureatrans-β-NitrostyreneCyclohexanoneSolvent-free<99<95[5]
Calix[6]thiourea cyclohexanediamineβ-NitrostyreneAcetylacetoneToluene/Water9994[4]
Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis for which chiral thiourea catalysts have been successfully employed. These catalysts can promote the reaction between ketones and aldehydes to generate β-hydroxy ketones with high stereocontrol.

Table 2: Thiourea-Catalyzed Asymmetric Aldol Reactions

CatalystAldehydeKetoneSolventYield (%)ee (%)Reference
Quinidine thioureaIsatinAcetoneNot Specified8591[7]
L-proline/cholesterol-based thiourea4-NitrobenzaldehydeCyclohexanoneWater9493[8]
Asymmetric Strecker and Pictet-Spengler Reactions

Thiourea catalysts have also proven effective in the synthesis of α-amino nitriles via the Strecker reaction and in the cyclization of β-arylethylamines to form tetrahydro-β-carbolines through the Pictet-Spengler reaction.[9][10]

Table 3: Application of Thiourea Catalysts in Strecker and Pictet-Spengler Reactions

ReactionCatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
Acyl-StreckerBetti base derived thiourea6,7-Dimethoxy-3,4-dihydroisoquinolineAcetyl cyanideModerateModerate[11]
Pictet-SpenglerChiral Thiourea/Benzoic AcidTryptaminep-Chlorobenzaldehyde5488[12]

Thiourea Derivatives in Heterocyclic Synthesis

Thiourea is a versatile precursor for the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry.

Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2] These compounds are known to exhibit a wide range of biological activities.

Table 4: Synthesis of Dihydropyrimidin(thi)ones via the Biginelli Reaction

Aldehydeβ-Dicarbonyl CompoundCatalystSolventYield (%)Reference
BenzaldehydeEthyl acetoacetateSnCl2·2H2OEthanol92[13]
4-ChlorobenzaldehydeAcetylacetoneAmmonium chlorideSolvent-freeGood[14]
Various aromatic aldehydesEthyl acetoacetate[Btto][p-TSA]Solvent-freeGood[6]
Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide, such as thiourea.[15] This reaction is known for its high yields and operational simplicity.

Table 5: Hantzsch Synthesis of Thiazole Derivatives

α-HaloketoneThioamideConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol, reflux99[16]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSilica supported tungstosilisic acid, ethanol/water79-90[17]
Gewald Aminothiophene Synthesis

The Gewald reaction provides a straightforward route to polysubstituted 2-aminothiophenes through a multi-component reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[18]

Table 6: Gewald Synthesis of 2-Aminothiophenes

Carbonyl CompoundActive Methylene CompoundBaseSolventYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol96[19]
Various ketonesMalononitrileSodium polysulfidesWater42-90

Experimental Protocols

Synthesis of a Chiral Thiourea Catalyst: N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Thiourea)

This protocol describes the synthesis of a widely used chiral thiourea organocatalyst.

Materials:

  • 3,5-Bis(trifluoromethyl)aniline

  • Carbon disulfide

  • Triethylamine

  • Ethyl chloroformate

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • To a solution of 3,5-bis(trifluoromethyl)aniline (2.0 equiv.) in DCM, add triethylamine (2.2 equiv.).

  • Cool the mixture to 0 °C and add carbon disulfide (1.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the mixture again to 0 °C and add ethyl chloroformate (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired thiourea.

Asymmetric Michael Addition using Takemoto's Catalyst

This protocol outlines a general procedure for the enantioselective Michael addition of a malonate to a nitro-olefin catalyzed by a bifunctional thiourea.

Materials:

  • Takemoto's catalyst (1-10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv.)

  • Diethyl malonate (1.5 equiv.)

  • Toluene

Procedure:

  • To a stirred solution of trans-β-nitrostyrene in toluene, add Takemoto's catalyst.

  • Add diethyl malonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-thione Synthesis

This protocol describes a one-pot synthesis of a dihydropyrimidinethione.

Materials:

  • Aromatic aldehyde (1.0 equiv.)

  • Ethyl acetoacetate (1.0 equiv.)

  • Thiourea (1.5 equiv.)

  • Catalytic amount of a Lewis or Brønsted acid (e.g., SnCl2·2H2O)

  • Ethanol

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, thiourea, and the catalyst in ethanol is refluxed for several hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the pure 3,4-dihydropyrimidin-2(1H)-thione.[13]

Hantzsch Thiazole Synthesis

This protocol provides a method for the synthesis of a 2-aminothiazole derivative.

Materials:

  • α-Bromoacetophenone (1.0 equiv.)

  • Thiourea (1.2 equiv.)

  • Ethanol

Procedure:

  • A mixture of α-bromoacetophenone and thiourea in ethanol is heated at reflux.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt.

  • The resulting precipitate is filtered, washed with water, and dried to afford the 2-aminothiazole product.[15][16]

Gewald Aminothiophene Synthesis

This protocol describes the synthesis of a polysubstituted 2-aminothiophene.

Materials:

  • Cyclohexanone (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Elemental sulfur (1.1 equiv.)

  • Morpholine (catalytic amount)

  • Methanol

Procedure:

  • A mixture of cyclohexanone, malononitrile, elemental sulfur, and morpholine in methanol is stirred at room temperature.

  • The reaction is typically exothermic and proceeds to completion within a few hours, as monitored by TLC.

  • The reaction mixture is cooled in an ice bath to induce crystallization.

  • The solid product is collected by filtration, washed with cold methanol, and dried to give the 2-aminothiophene.

Visualizing the Mechanisms and Workflows

Catalytic Cycle of a Bifunctional Thiourea in an Asymmetric Michael Addition

Michael_Addition_Cycle cluster_activation Activation cluster_reaction C-C Bond Formation cluster_release Product Release Catalyst Bifunctional Thiourea Catalyst Ternary_Complex Catalyst-Electrophile-Nucleophile Ternary Complex Catalyst->Ternary_Complex H-Bonding to Electrophile Electrophile Electrophile (Nitroalkene) Electrophile->Ternary_Complex Nucleophile Nucleophile (Enolate) Nucleophile->Ternary_Complex Base abstracts proton Product_Complex Catalyst-Product Complex Ternary_Complex->Product_Complex Nucleophilic Attack Product_Complex->Catalyst Release Product Michael Adduct Product_Complex->Product

Caption: Catalytic cycle of a bifunctional thiourea in an asymmetric Michael addition.

General Experimental Workflow for Thiourea-Catalyzed Heterocycle Synthesis

Heterocycle_Synthesis_Workflow Start Starting Materials (Aldehyde, Ketone, etc.) Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction_Setup Reagents Thiourea Derivative & Other Reagents Reagents->Reaction_Setup Reaction Reaction Progression (Stirring, Refluxing) Reaction_Setup->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Heterocyclic Product Characterization->Final_Product

Caption: General workflow for thiourea-catalyzed synthesis of heterocyclic compounds.

Logical Relationship in Bifunctional Thiourea Catalysis

Bifunctional_Catalysis_Logic cluster_catalyst Bifunctional Thiourea Catalyst cluster_substrates Substrates Thiourea_Moiety Thiourea Moiety (H-bond donor) Electrophile Electrophile Thiourea_Moiety->Electrophile Activates via H-bonding Basic_Moiety Basic Moiety (e.g., Amine) Nucleophile Nucleophile Basic_Moiety->Nucleophile Activates via Deprotonation Transition_State Organized Transition State Electrophile->Transition_State Nucleophile->Transition_State Product Enantioselective Product Transition_State->Product Leads to

Caption: Logical relationship of components in bifunctional thiourea catalysis.

References

An In-depth Technical Guide to CAS 4338-95-8 (S-Methylisothiourea Hydroiodide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Information and Chemical Structure

S-Methylisothiourea hydroiodide, identified by the CAS number 4338-95-8, is a versatile chemical reagent primarily utilized in organic synthesis and as a pharmacological tool. It is the hydroiodide salt of S-methylisothiourea. This compound is a stable, crystalline solid that serves as a key intermediate in the preparation of various guanidine-containing molecules and as a selective inhibitor of inducible nitric oxide synthase (iNOS).

Synonyms: Methyl carbamimidothioate hydroiodide, 2-Methyl-2-thiopseudourea hydroiodide, S-Methylisothiouronium iodide.[1]

Chemical Structure:

  • SMILES: CSC(=N)N.I

  • InChI Key: LFXAECSQJSRSTP-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of S-Methylisothiourea hydroiodide are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₂H₇IN₂S[2]
Molecular Weight 218.06 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 82 °C or 115-118 °C (values vary across suppliers)
Density ~1.26 g/cm³
Solubility Soluble in polar solvents like ethanol and water.
Storage Conditions Store at 2-8°C, protected from light and moisture.

Applications in Research and Development

S-Methylisothiourea hydroiodide has two primary areas of application: as a reagent in organic synthesis for the formation of guanidines, and as a selective inhibitor of inducible nitric oxide synthase (iNOS) in biomedical research.

Guanidinylation of Amines

The S-methylisothiourea moiety is an excellent electrophile that readily reacts with primary and secondary amines to form guanidines. This process, known as guanidinylation, is fundamental in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agricultural chemicals. The guanidinium group is a key functional group in many natural products and drug molecules due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

S-Methylisothiourea is a potent and selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS).[2][3][4] iNOS is an enzyme that produces large amounts of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles. Overproduction of NO by iNOS is implicated in various inflammatory diseases, septic shock, and some cancers. As a selective inhibitor, S-methylisothiourea is a valuable tool for studying the roles of iNOS in these processes and for the development of therapeutic agents targeting iNOS. The inhibition is competitive with the substrate L-arginine.[2]

Experimental Protocols

Synthesis of S-Methylisothiourea Hydroiodide (CAS 4338-95-8)

This protocol is adapted from established methods for the S-alkylation of thiourea.

Materials:

  • Thiourea

  • Methyl iodide

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of methyl iodide to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry under vacuum.

General Protocol for the Guanidinylation of a Primary Amine

This protocol provides a general method for the synthesis of a monosubstituted guanidine from a primary amine using S-methylisothiourea hydroiodide.

Materials:

  • S-Methylisothiourea hydroiodide (CAS 4338-95-8)

  • Primary amine of interest

  • Triethylamine or another suitable base

  • Ethanol or another suitable polar solvent

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the primary amine and an equimolar amount of S-methylisothiourea hydroiodide in ethanol in a round-bottom flask.

  • Add a slight excess (1.1 equivalents) of triethylamine to the mixture to act as a base and neutralize the hydroiodide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired guanidine.

In Vitro Assay for iNOS Inhibition in Macrophage Cell Culture

This protocol outlines a general workflow to assess the inhibitory effect of S-methylisothiourea hydroiodide on iNOS activity in a cell-based assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ) (optional, can enhance iNOS induction)

  • S-Methylisothiourea hydroiodide (CAS 4338-95-8)

  • Griess Reagent for nitrite determination

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of S-methylisothiourea hydroiodide. Incubate for 1-2 hours.

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include control wells with no stimulation and wells with stimulation but no inhibitor.

  • Incubation: Incubate the plates for 24 hours to allow for iNOS expression and nitric oxide production.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of nitric oxide, using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of S-methylisothiourea hydroiodide that causes 50% inhibition of nitrite production (IC₅₀ value) to quantify its inhibitory potency.

Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway for iNOS Induction and its Inhibition

The expression of inducible nitric oxide synthase (iNOS) is primarily regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8][9] Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate this pathway, leading to the transcription of the NOS2 gene, which encodes for iNOS. S-Methylisothiourea acts downstream by directly inhibiting the enzymatic activity of the translated iNOS protein.

iNOS_Induction_and_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IRAK IRAK MyD88->IRAK IKK IKK IRAK->IKK Phosphorylates IκB IκB IKK->IκB Phosphorylates Degradation Degradation IκB->Degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates NFκB_IκB NF-κB-IκB (Inactive) NFκB_IκB->NFκB Releases iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->NO Substrate SMT S-Methylisothiourea (CAS 4338-95-8) SMT->iNOS_protein Inhibits NOS2_gene NOS2 Gene NFκB_nuc->NOS2_gene Induces Transcription iNOS_mRNA iNOS mRNA NOS2_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein Translation Guanidinylation_Workflow start Start reagents Combine Reactants: - Primary Amine - S-Methylisothiourea HI - Base (e.g., TEA) - Solvent (e.g., Ethanol) start->reagents reaction Heat to Reflux reagents->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Remove Solvent monitoring->workup Complete purification Purification workup->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil/impure analysis Characterization: - NMR - MS - Melting Point recrystallization->analysis chromatography->analysis end Pure Guanidine Product analysis->end

References

The Catalyst's Crucial Role: A Deep Dive into the Theoretical Mechanisms of Penicillin Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The β-lactam ring, the cornerstone of penicillin's antibacterial prowess, is also a source of its chemical instability. This inherent reactivity makes penicillin and its derivatives susceptible to a variety of rearrangement reactions, often facilitated by catalysts. Understanding the theoretical underpinnings of these rearrangements is paramount for drug development, enabling the design of more stable and effective antibiotics, and for the synthesis of novel therapeutic agents. This technical guide elucidates the core theoretical mechanisms of penicillin rearrangement under the influence of acid, base, and enzymatic catalysts, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Acid-Catalyzed Rearrangement: A Cascade of Ring-Opening and Restructuring

Under acidic conditions, penicillin undergoes a series of complex rearrangements, primarily initiated by the protonation of the β-lactam ring. This process is a significant contributor to the degradation of penicillins in acidic environments like the stomach, impacting their oral bioavailability.[1] The degradation pathway in acidic media has been a subject of kinetic analysis, with proposed pathways identifying key degradation products.[2][3]

The primary acid-catalyzed rearrangement leads to the formation of penillic acid. This intramolecular rearrangement involves a cascade of electronic shifts and ring openings. A plausible mechanism, supported by early electronic theory, has been proposed for this transformation.[4] The process is thought to involve the opening of the β-lactam ring to form a carbocation intermediate, which then undergoes further rearrangement.

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the initial steps of acid-catalyzed hydrolysis of the β-lactam ring. These studies help in understanding the electronic effects of adjacent functional groups on the reaction kinetics.[5] For instance, the electron-withdrawing nature of the phenoxymethyl side chain in Penicillin V reduces the electron density on the β-lactam carbonyl oxygen, making it less susceptible to protonation and subsequent acid-catalyzed hydrolysis compared to Penicillin G.[1]

Another significant acid-catalyzed rearrangement involves the conversion of penicillin derivatives to 1,4-thiazepines, which can be facilitated by Lewis acids such as antimony pentachloride.[6][7] This reaction proceeds through a different mechanistic pathway, highlighting the diverse reactivity of the penicillin scaffold under acidic conditions.

Theoretical Mechanism of Penillic Acid Rearrangement

The acid-catalyzed rearrangement to penillic acid is a classic example of the instability of the penicillin nucleus. The currently accepted mechanism involves several key steps:

  • Protonation of the β-lactam carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the β-lactam ring, which increases the electrophilicity of the carbonyl carbon.

  • Intramolecular nucleophilic attack: The lone pair of electrons on the nitrogen atom of the thiazolidine ring attacks the activated carbonyl carbon of the β-lactam ring.

  • Cleavage of the C-N bond: This attack leads to the cleavage of the amide bond in the β-lactam ring, forming a transient intermediate.

  • Rearrangement and ring formation: The intermediate undergoes a series of rearrangements, including the formation of an imidazoline ring, ultimately leading to the structure of penillic acid.[4]

AcidCatalyzedRearrangement cluster_catalyst Catalyst Penicillin Penicillin ProtonatedPenicillin Protonated β-Lactam Penicillin->ProtonatedPenicillin + H+ Intermediate1 Thiazolidine Ring Attack ProtonatedPenicillin->Intermediate1 Intramolecular Nucleophilic Attack PenillicAcid Penillic Acid Intermediate1->PenillicAcid Rearrangement Acid H+

Base-Catalyzed Rearrangement: A Different Path to Degradation

In alkaline environments, penicillin also undergoes degradation, but through a different mechanistic pathway than in acidic conditions. Base-catalyzed hydrolysis of the β-lactam ring is a primary degradation route. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring.

The initial product of this hydrolysis is penicilloic acid, which is biologically inactive. The formation of penicilloic acid involves the opening of the four-membered β-lactam ring to form a carboxylic acid and a secondary amine. Further degradation of penicilloic acid can occur under basic conditions.

Enzyme-Catalyzed Rearrangement and Degradation

Enzymes, particularly β-lactamases, are highly efficient catalysts for the degradation of penicillins. This enzymatic activity is the primary mechanism of bacterial resistance to β-lactam antibiotics. β-lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[8]

The catalytic mechanism of β-lactamases typically involves a serine residue in the active site that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This forms a covalent acyl-enzyme intermediate, which is then hydrolyzed by a water molecule to release the inactivated penicillin (as penicilloic acid) and regenerate the free enzyme.

Besides β-lactamases, other enzymes like penicillin acylase (also known as penicillin amidase) are used industrially to catalyze the hydrolysis of the acyl side chain of penicillins, such as Penicillin G, to produce 6-aminopenicillanic acid (6-APA).[9][10] 6-APA is a crucial intermediate for the synthesis of semi-synthetic penicillins. The enzymatic synthesis of 6-APA is a highly efficient and environmentally friendly alternative to chemical methods.[11][12]

EnzymeCatalyzedHydrolysis cluster_info Key Steps Penicillin Penicillin ES_Complex Enzyme-Substrate Complex Penicillin->ES_Complex Enzyme β-Lactamase (Ser-OH) Enzyme->ES_Complex AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Nucleophilic Attack PenicilloicAcid Penicilloic Acid AcylEnzyme->PenicilloicAcid + H₂O (Hydrolysis) RegeneratedEnzyme Regenerated β-Lactamase AcylEnzyme->RegeneratedEnzyme info 1. Substrate Binding 2. Acylation 3. Deacylation

Metal-Ion Catalyzed Rearrangement

Transition metal ions can also act as catalysts in the rearrangement and degradation of penicillins. For example, the hydrolysis and aminolysis of benzylpenicillin can be catalyzed by copper(II) ions.[13] The mechanism involves the formation of a 1:1 complex between the metal ion and the penicillin molecule, which significantly enhances the rate of nucleophilic attack by hydroxide ions or amines on the β-lactam ring. The coordination of the metal ion is believed to involve the ionized carboxyl group of the penicillin.[13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the catalyzed rearrangement and degradation of penicillin.

Catalyst/ConditionPenicillin DerivativeReactionKey ParametersValueReference
Acidic Media (pH 2.7)Penicillin GDegradationApparent first-order rate constantCalculated for each reaction step[2]
β-lactamase (OtLac)Penicillin VBiodegradationKm17.86 µM[8]
kcat25.82 s-1[8]
β-lactamase (OtLac)Penicillin GBiodegradationKm32.75 µM[8]
kcat22.28 s-1[8]
Penicillin AcylasePenicillin G / Ampicillin analoguesHydrolysis/SynthesisSolvent deuterium KIE on kcat~2[13]

Experimental Protocols

Protocol 1: Rearrangement of Methyl 6α-chloropenicillanate to a 1,4-Thiazepine Derivative

Objective: To induce the rearrangement of a penicillin derivative to a 1,4-thiazepine using a Lewis acid catalyst.

Materials:

  • Methyl 6α-chloropenicillanate

  • Antimony pentachloride (SbCl5)

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Chromatography supplies for purification (e.g., silica gel)

Procedure:

  • Dissolve methyl 6α-chloropenicillanate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a suitable temperature (e.g., -78 °C or 0 °C, as optimized for the specific substrate).

  • Slowly add a solution of antimony pentachloride in dichloromethane to the stirred reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Perform an aqueous workup to extract the organic product.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the methyl (3S)-6-chloro-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylate.[6]

ExperimentalWorkflow_Thiazepine Start Dissolve Penicillin Derivative in CH₂Cl₂ (anhydrous) Cool Cool Reaction Mixture Start->Cool AddCatalyst Add SbCl₅ Solution Cool->AddCatalyst Monitor Monitor Reaction (TLC) AddCatalyst->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Product Isolated 1,4-Thiazepine Derivative Purify->Product

Protocol 2: Enzymatic Hydrolysis of Penicillin G to 6-Aminopenicillanic Acid (6-APA)

Objective: To produce 6-APA from Penicillin G using immobilized penicillin G acylase.

Materials:

  • Penicillin G Potassium Salt

  • Immobilized Penicillin G Acylase (e.g., from E. coli)

  • Potassium phosphate buffer (0.1 M, pH 7.5-8.0)

  • Sodium hydroxide (1N)

  • pH meter or pH-stat

  • Temperature-controlled reaction vessel

  • Filtration or centrifugation equipment

Procedure:

  • Prepare a solution of Penicillin G potassium salt (e.g., 5% w/v) in 0.1 M potassium phosphate buffer.

  • Suspend the immobilized Penicillin G Acylase in the buffered Penicillin G solution.

  • Place the reaction mixture in a temperature-controlled vessel and maintain the temperature between 35-40°C.

  • Continuously monitor the pH of the reaction. As the reaction proceeds, phenylacetic acid is produced, which will lower the pH.

  • Maintain the pH at an optimal level (typically 7.8-8.1) by the controlled addition of 1N sodium hydroxide.

  • Monitor the reaction progress by tracking the consumption of NaOH or by analyzing samples using HPLC.

  • Continue the reaction until a high conversion of Penicillin G to 6-APA is achieved (typically >90%).

  • Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

  • The resulting solution containing 6-APA can then be subjected to further purification steps.[10]

Conclusion

The rearrangement of the penicillin nucleus is a multifaceted process governed by the catalytic environment. A thorough understanding of the theoretical mechanisms of acid-catalyzed, base-catalyzed, and enzyme-mediated rearrangements is critical for the rational design of new β-lactam antibiotics with improved stability and efficacy. Computational studies, coupled with kinetic and mechanistic experiments, continue to unravel the intricate details of these transformations, providing a solid foundation for future innovations in antibiotic drug discovery and development.

References

An In-depth Technical Guide to the Reactivity of S-Methylisothiourea Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea hydroiodide is a versatile and highly reactive reagent in organic synthesis, primarily utilized as an efficient electrophilic source for the introduction of a guanidinyl moiety. This technical guide provides a comprehensive overview of the core reactivity of S-Methylisothiourea hydroiodide, with a focus on its application in the synthesis of guanidines and pyrimidine derivatives, which are prevalent scaffolds in numerous biologically active compounds. This document details its chemical and physical properties, outlines key reaction mechanisms, provides explicit experimental protocols, and summarizes relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

S-Methylisothiourea exists as a salt, commonly with sulfate or hydroiodide counter-ions, as the free base is unstable.[1] The hydroiodide salt, S-Methylisothiourea hydroiodide, is a key intermediate in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of a reactive S-methyl group, which acts as an excellent leaving group upon nucleophilic attack at the central carbon atom. This reactivity profile makes it an indispensable tool for the construction of guanidines and for its use in multicomponent reactions like the Biginelli reaction for the synthesis of dihydropyrimidines. These resulting molecular frameworks are of significant interest in medicinal chemistry due to their presence in a multitude of pharmacologically active agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of S-Methylisothiourea hydroiodide is presented in the table below. This data is crucial for its appropriate handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₂H₇IN₂S[2]
Molecular Weight 218.06 g/mol [2]
CAS Number 4338-95-8[2]
Appearance Crystalline solid[3]
Melting Point 113-117 °C[4]
Solubility Soluble in water and alcohols.[1]
Synonyms Methyl carbamimidothioate hydroiodide, Methyl aminomethanimidothioate hydroiodide, 2-Methyl-2-thiopseudourea hydroiodide[2]

Spectroscopic Data

Spectroscopic data is essential for the characterization and purity assessment of S-Methylisothiourea hydroiodide. While specific spectra are best obtained experimentally on the sample in use, typical spectral characteristics are outlined below.

SpectroscopyKey Features
¹H NMR Signals corresponding to the S-methyl protons and the amine protons.
¹³C NMR Resonances for the S-methyl carbon and the amidinium carbon.
IR Spectroscopy Characteristic absorptions for N-H stretching, C=N stretching, and C-N stretching vibrations.[2]

Reactivity and Key Reactions

The reactivity of S-Methylisothiourea hydroiodide is dominated by the electrophilicity of the central carbon atom of the isothiourea moiety. The S-methyl group is a good leaving group, facilitating nucleophilic substitution reactions.

Synthesis of Guanidines (Guanylation)

The most prominent application of S-Methylisothiourea hydroiodide is in the synthesis of guanidines through reaction with primary and secondary amines. This process, known as guanylation, involves the displacement of the methylthio group by the amine nucleophile.

The general workflow for a guanylation reaction is depicted below:

guanylation_workflow reagents S-Methylisothiourea Hydroiodide + Amine (Primary or Secondary) reaction Reaction in suitable solvent (e.g., Ethanol, DMF) with or without base reagents->reaction workup Reaction Work-up (e.g., solvent removal, extraction) reaction->workup purification Purification (e.g., crystallization, chromatography) workup->purification product Guanidinium Salt purification->product

Caption: General experimental workflow for guanylation.

The reaction mechanism proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the S-Methylisothiourea, followed by the elimination of methanethiol.

guanylation_mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination SMI S-Methylisothiourea Intermediate Tetrahedral Intermediate SMI->Intermediate + R-NH₂ Amine R-NH₂ Guanidinium Guanidinium Salt Intermediate->Guanidinium - CH₃SH

Caption: Mechanism of guanidine synthesis.

Synthesis of Pyrimidines (Biginelli Reaction)

S-Methylisothiourea and its salts are also employed in the Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidines. This multicomponent reaction typically involves an aldehyde, a β-ketoester, and a urea or thiourea derivative. The use of S-methylisothiourea leads to the formation of 2-(methylthio)dihydropyrimidines, which are versatile intermediates for further functionalization.

The general mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[5][6][7][8]

biginelli_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Ketoester β-Ketoester Adduct Open-chain Adduct Ketoester->Adduct SMI S-Methylisothiourea SMI->Iminium Iminium->Adduct DHPM 2-(Methylthio)dihydropyrimidine Adduct->DHPM Cyclization & Dehydration

Caption: Simplified Biginelli reaction pathway.

Experimental Protocols

General Synthesis of S-Methylisothiourea Hydroiodide

This protocol describes the synthesis of S-Methylisothiourea hydroiodide from thiourea and methyl iodide.

Materials:

  • Thiourea

  • Methyl iodide

  • Ethanol

Procedure:

  • Dissolve thiourea in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add methyl iodide dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature. The product will precipitate out of the solution over time.

  • After the reaction is complete (typically monitored by TLC), filter the solid product.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain S-Methylisothiourea hydroiodide as a crystalline solid.

Synthesis of a Guanidine Derivative

This protocol provides a general procedure for the guanylation of a primary amine.

Materials:

  • S-Methylisothiourea hydroiodide

  • Primary amine (e.g., benzylamine)

  • Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of the primary amine in ethanol, add S-Methylisothiourea hydroiodide.

  • If the amine hydrochloride salt is used, an equivalent of a non-nucleophilic base like triethylamine may be added to liberate the free amine.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by the evolution of methanethiol (stench) or by TLC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude guanidinium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data for Guanidine Synthesis (Example Yields):

AmineProductYield (%)
BenzylamineBenzylguanidinium iodide>90
AnilinePhenylguanidinium iodide70-85
CyclohexylamineCyclohexylguanidinium iodide85-95

Yields are approximate and can vary based on reaction conditions and purification methods.

Biological Activity and Role in Drug Discovery

S-Methylisothiourea hydroiodide itself is not known to be directly involved in biological signaling pathways. Its primary role in the life sciences is that of a key building block in the synthesis of compounds with potential therapeutic applications.[9][10][11][12] The guanidinium group, which is readily introduced using S-Methylisothiourea hydroiodide, is a common feature in many biologically active molecules and drugs. Similarly, the pyrimidine core is a fundamental component of numerous pharmaceuticals. Therefore, the reactivity of S-Methylisothiourea hydroiodide is of significant interest to medicinal chemists and drug development professionals.

Safety Information

S-Methylisothiourea hydroiodide should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

S-Methylisothiourea hydroiodide is a highly valuable and reactive reagent for the synthesis of guanidines and pyrimidine derivatives. Its predictable reactivity, commercial availability, and the importance of the resulting products in medicinal chemistry underscore its significance in modern organic synthesis. This guide provides a foundational understanding of its properties, reactivity, and handling, which should aid researchers in its effective application in their synthetic endeavors.

References

Preliminary Studies on Alkyl Guanidine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of preliminary synthetic routes for obtaining alkyl guanidines, a critical functional group in numerous biologically active compounds and pharmaceuticals. The guanidinium group, protonated under physiological conditions, is pivotal for molecular recognition, participating in key hydrogen bonding and electrostatic interactions with biological targets such as enzymes and ion channels. This document outlines common synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data to facilitate methodological comparison and selection.

Core Synthetic Strategies

The synthesis of alkyl guanidines can be broadly categorized into a few key strategies, primarily involving the reaction of an amine with a guanidinylating agent. The choice of method often depends on the complexity of the starting materials, the desired substitution pattern on the guanidine moiety, and the compatibility with other functional groups present in the molecule.

Guanidinylation with Protected Guanidinylating Agents

This is one of the most common and versatile methods, employing electrophilic guanidinylating reagents where the guanidino nitrogens are protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These protecting groups temper the high basicity of the guanidine, making it less polar and easier to handle, and allowing for milder reaction conditions.

A prominent reagent in this class is N,N'-Di-Boc-N''-triflylguanidine (also known as Goodman's reagent), which is highly effective for the guanidinylation of a wide range of primary and secondary amines.[1]

Another common approach involves the activation of N,N'-di-Boc-thiourea . This can be achieved using various activating agents, with cyanuric chloride (TCT) offering a milder, more environmentally friendly alternative to traditional heavy-metal reagents like HgCl₂.[2]

Direct Guanidinylation with Unprotected Reagents

This strategy utilizes reagents that transfer an unprotected guanidino group. A widely used reagent for this purpose is 1H-pyrazole-1-carboxamidine hydrochloride . It is particularly effective for the guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions.[3] This method avoids the need for a final deprotection step, simplifying the synthetic sequence.

Synthesis from Cyanamide

The reaction of amines with cyanamide represents a classical and direct approach to forming the guanidine linkage. This method can be catalyzed by Lewis acids, such as scandium(III) triflate, and is adaptable to aqueous conditions, making it suitable for substrates like peptides.[4] A well-known application of this method is the industrial synthesis of creatine from sarcosine (N-methylglycine) and cyanamide.[5][6]

Data Presentation: Comparative Yields of Synthetic Methods

The following tables summarize the yields for various alkyl guanidine syntheses, categorized by the guanidinylating agent used.

Table 1: Guanidinylation of Primary Amines with N,N'-Di-Boc-N''-triflylguanidine [1]

Primary AmineProductYield (%)
Unhindered, primary aminesN,N'-di-Boc-protected guanidine>90
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine95
Secondary aminesN,N'-di-Boc-protected guanidineHigh

Table 2: Guanidinylation of Amines using Activated N,N'-Di-Boc-thiourea [2]

AmineActivating AgentSolventYield (%)
BenzylamineTCTTHF95
AnilineTCTTHF85
PyrrolidineTCTTHF92
DibenzylamineTCTTHF70
N-MethylanilineTCTTHF75

Table 3: Guanidinylation of Amines with 1H-Pyrazole-1-carboxamidine Hydrochloride [7]

AmineBaseSolventYield (%)
CyclohexylamineHünig's BaseDMF84
BenzylamineHünig's BaseDMF86
PiperidineHünig's BaseDMF80
AnilineHünig's BaseDMFNo Reaction

Table 4: Synthesis of Creatine from Sarcosine and Cyanamide

Sarcosinate SaltReaction ConditionsYield (%)Reference
Sodium Sarcosinate80°C, pH 9-10, 2 hours73.3[8]
Sodium Sarcosinate50°C, pH 9.8, 3 hours72.2[9]
SarcosineAqueous NH₄OH, NaCl, rt41-45[10]

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine[11]

This protocol details the synthesis of N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine.

Materials:

  • N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol)

  • Benzylamine (0.31 mL, 2.8 mmol)

  • Dichloromethane (DCM), anhydrous (13 mL)

  • 2 M aqueous sodium bisulfate (NaHSO₄) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50-mL round-bottomed flask, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In an oven-dried, 50-mL round-bottomed flask equipped with a magnetic stirring bar, dissolve N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous dichloromethane (13 mL).

  • Addition of Amine: To the stirred solution at room temperature, add benzylamine (0.31 mL, 2.8 mmol) in one portion via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor progress by thin-layer chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a 60-mL separatory funnel. Wash the organic layer sequentially with 2 M aqueous NaHSO₄ (10 mL) and saturated aqueous NaHCO₃ (10 mL). Back-extract each aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, N,N'-di-Boc-N''-benzylguanidine, is often obtained in quantitative yield (0.89 g) and can be used without further purification.[11] If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of N,N'-Di-Boc-Protected Guanidine using TCT-activated Di-Boc-thiourea[2]

This protocol describes a general procedure for the guanylation of amines using an environmentally benign activating agent.

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary or secondary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottomed flask, magnetic stirrer

Procedure:

  • Activation: In a round-bottomed flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended for optimal results.

  • Addition of Amine and Base: To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine. Yields are typically high, up to 95%.[2]

Protocol 3: Synthesis of Creatine Monohydrate from Sarcosine and Cyanamide[10]

This procedure is adapted for an undergraduate organic chemistry laboratory setting.

Materials:

  • Sarcosine (N-methylglycine) (232 mg, 2.60 mmol)

  • Cyanamide (206 mg, 4.90 mmol)

  • Sodium chloride (NaCl) (152 mg, 2.60 mmol)

  • Concentrated ammonium hydroxide (NH₄OH) (1 drop, ~0.7 mmol)

  • Distilled water

  • Small flasks, magnetic stirrer

Procedure:

  • Prepare Sarcosine Solution: In a flask, dissolve sarcosine (232 mg) and sodium chloride (152 mg) in distilled water (0.5 mL).

  • Prepare Cyanamide Solution: In a separate flask, dissolve cyanamide (206 mg) in distilled water (0.13 mL) and add one drop of concentrated ammonium hydroxide.

  • Reaction: Add the cyanamide solution to the sarcosine solution. Stir the combined mixture at room temperature. The reaction is typically allowed to proceed for a week, during which time the product precipitates.

  • Isolation: Isolate the crude creatine by vacuum filtration.

  • Purification: Recrystallize the crude product from boiling water to remove unreacted starting materials. Pure creatine monohydrate is obtained as white, needle-like crystals. The average yield for this student lab procedure is around 41-45%.[10]

Visualizations: Pathways and Workflows

Biological Signaling Pathways Involving Guanidinium Groups

The guanidinium group of arginine is a key player in various biological signaling pathways, primarily through post-translational modification (arginine methylation) or by direct interaction with protein targets like ion channels.

Arginine_Methylation_Pathway cluster_methylation Methylation Cycle SAM S-Adenosyl- methionine (SAM) PRMT1 PRMT1 (Type I) SAM->PRMT1 Methyl donor SAH S-Adenosyl- homocysteine (SAH) PRMT1->SAH Byproduct MMA Monomethylated Arginine (MMA) PRMT1->MMA Step 1 ADMA Asymmetric Dimethylated Arginine (aDMA) PRMT1->ADMA Step 2 Protein Substrate Protein (with Arginine) Protein->PRMT1 Substrate MMA->PRMT1 Signal_Transduction Signal Transduction ADMA->Signal_Transduction Gene_Transcription Gene Transcription ADMA->Gene_Transcription DNA_Repair DNA Damage Repair ADMA->DNA_Repair

Caption: Arginine methylation pathway mediated by PRMT1.

This diagram illustrates the role of Protein Arginine Methyltransferase 1 (PRMT1), a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[12] This process generates asymmetrically dimethylated arginine (aDMA), a post-translational modification that modulates crucial cellular processes including signal transduction, gene transcription, and DNA repair.[12][13]

Guanidinium_Toxin_Action Toxin Guanidinium Toxin (e.g., Saxitoxin, Tetrodotoxin) Pore Channel Pore (Site 1) Toxin->Pore Binds to outer vestibule NaV_Channel Voltage-Gated Sodium Channel (NaV) Membrane Cell Membrane Block BLOCKAGE Na_Ion Na+ Ion Na_Ion->Pore Normal ion flow Extracellular Extracellular Space Intracellular Intracellular Space Action_Potential Action Potential Propagation INHIBITED Block->Action_Potential Guanidinylation_Workflow Start_Amine Primary/Secondary Amine (R-NH₂) Reaction Guanidinylation Reaction Start_Amine->Reaction Reagent Guanidinylating Agent (e.g., N,N'-Di-Boc-N''-triflylguanidine) Reagent->Reaction Workup Aqueous Work-up Reaction->Workup Quench & Extract Purification Purification (e.g., Chromatography) Workup->Purification Isolate Crude Protected_Guanidine Protected Alkyl Guanidine Purification->Protected_Guanidine Pure Product Deprotection Deprotection (Acidolysis) Protected_Guanidine->Deprotection If applicable Final_Product Final Alkyl Guanidine Salt Deprotection->Final_Product

References

Methodological & Application

Application Notes and Protocols for Pyrimidine Synthesis Using Methyl Aminomethanimidothioate Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The synthesis of substituted pyrimidines is a cornerstone of many research programs. A robust and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine derivative. This application note provides a detailed protocol for the synthesis of 2-methylthiopyrimidines using Methyl aminomethanimidothioate hydroiodide (also known as S-methylisothiourea hydroiodide) as the N-C-N building block.

While specific literature protocols detailing the use of the hydroiodide salt are not abundant, the reactivity is analogous to the more commonly cited hemisulfate and hydrochloride salts. The protocols provided herein are based on established procedures for these related salts and are expected to be readily adaptable for the hydroiodide counterpart with minimal optimization.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction between this compound and a β-dicarbonyl compound, such as acetylacetone or diethyl malonate. The reaction is typically carried out in the presence of a base to neutralize the hydroiodide salt and facilitate the nucleophilic attack of the amidine on the carbonyl carbons of the dicarbonyl compound. Subsequent cyclization and dehydration yield the corresponding 2-methylthiopyrimidine derivative.

Experimental Protocols

Materials and Reagents:

  • This compound (S-methylisothiourea hydroiodide)

  • Acetylacetone

  • Diethyl malonate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Sodium hydroxide

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol 1: Synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine from Acetylacetone

This protocol is adapted from procedures for the synthesis of analogous compounds using S-methylisothiourea salts.

Reaction Scheme:

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (50 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (11.6 g, 50 mmol). Stir for 15 minutes to allow for the formation of the free base.

  • Addition of β-Dicarbonyl: Add acetylacetone (5.0 g, 50 mmol) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.

  • Extraction: To the residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4,6-dimethyl-2-(methylthio)pyrimidine.

Protocol 2: Synthesis of 2-(Methylthio)pyrimidine-4,6-diol from Diethyl Malonate

This protocol is adapted from established procedures for the condensation of S-alkylisothioureas with β-ketoesters.

Reaction Scheme:

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL).

  • Reaction Setup: To this solution, add this compound (11.6 g, 50 mmol) and stir for 15 minutes.

  • Addition of β-Dicarbonyl: Add diethyl malonate (8.0 g, 50 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. A precipitate may form during the reaction.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath.

  • Isolation: Collect the precipitate by filtration and wash it with cold ethanol.

  • Purification: The collected solid is the sodium salt of the product. To obtain the free diol, dissolve the solid in a minimum amount of cold water and acidify with dilute hydrochloric acid to a pH of approximately 5-6. The 2-(Methylthio)pyrimidine-4,6-diol will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of 2-methylthiopyrimidines from S-methylisothiourea salts and various β-dicarbonyl compounds, as reported in the literature. These values can serve as a benchmark for the synthesis using the hydroiodide salt.

Productβ-Dicarbonyl CompoundS-Alkylisothiourea SaltBase/CatalystSolventReaction ConditionsYield (%)Reference
4,6-dimethyl-2-(methylthio)pyrimidineAcetylacetoneHydrochlorideNaOHEthanolReflux, 3h77.75[1]
4,6-dimethyl-2-(methylthio)pyrimidineAcetylacetoneHemisulfateK₂CO₃DMF80 °C, 5h85
2-(Methylthio)pyrimidine-4,6-diolDiethyl malonateHemisulfateSodium EthoxideEthanolReflux, 6h92
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateEthyl acetoacetateHemisulfatePiperidineEthanolReflux, 8h78

Note: Yields are highly dependent on reaction scale and purification methods.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed condensation of a β-dicarbonyl compound with Methyl aminomethanimidothioate.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amidine Methyl aminomethanimidothioate (free base) Intermediate1 Initial Adduct Amidine->Intermediate1 Nucleophilic Attack Dicarbonyl β-Dicarbonyl Compound (enol form) Dicarbonyl->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product 2-Methylthiopyrimidine Intermediate2->Product Dehydration Water 2 H₂O Intermediate2->Water

Caption: Reaction mechanism for pyrimidine synthesis.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a 2-methylthiopyrimidine derivative.

experimental_workflow Start Start ReagentPrep Reagent Preparation (e.g., Sodium Ethoxide) Start->ReagentPrep Reaction Condensation Reaction (Reflux) ReagentPrep->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Drying Drying and Concentration (Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

References

Application Notes and Protocols: Isothiourea Derivatives as Lewis Base Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While S-Methylisothiourea hydroiodide itself is primarily utilized as a reagent and a synthetic intermediate in the preparation of various organic compounds, including pharmaceuticals and pesticides, its catalytic application is limited.[1][2] It can, for instance, be incorporated as a functionalizing agent in the synthesis of more complex catalytic systems, such as nanostructured catalysts for C-C bond formation reactions.[3] However, the broader class of chiral isothiourea derivatives has emerged as a powerful family of Lewis base organocatalysts for a wide array of enantioselective transformations.[4][5]

This document focuses on the application of these catalytically active isothiourea derivatives, such as Tetramisole and its analogues (e.g., HyperBTM), in asymmetric synthesis. These catalysts operate by activating carboxylic acid derivatives to generate highly reactive intermediates, including acyl ammonium and C(1)-ammonium enolates, which then engage in various stereoselective bond-forming reactions.[4]

Catalytic Principle: The Isothiourea Catalytic Cycle

Isothiourea organocatalysts function as nucleophilic Lewis bases. The general catalytic cycle begins with the reaction of the chiral isothiourea catalyst with a carboxylic acid derivative, typically an anhydride or an activated ester (e.g., a pentafluorophenyl or p-nitrophenyl ester). This initial step forms a chiral acyl ammonium intermediate. Depending on the substrate, this intermediate can then either act as a potent acylating agent or, upon deprotonation, form a C(1)-ammonium enolate. This highly reactive, chiral enolate is the key intermediate for a variety of enantioselective transformations.[6][7]

The following diagram illustrates the general catalytic cycle for the generation of a C(1)-ammonium enolate and its subsequent reaction with an electrophile.

Isothiourea Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Catalyst Isothiourea Catalyst Acyl_Ammonium Acyl Ammonium Intermediate Catalyst->Acyl_Ammonium + Acyl Source - Leaving Group Enolate C(1)-Ammonium Enolate Acyl_Ammonium->Enolate - H+ (Base) Product_Complex Product-Catalyst Complex Enolate->Product_Complex + Electrophile (E+) Product_Complex->Catalyst + H+ - Product Product Enantioenriched Product Product_Complex->Product Acyl_Source Carboxylic Acid Derivative Acyl_Source->Acyl_Ammonium Electrophile Electrophile Electrophile->Product_Complex

Figure 1: Generalized catalytic cycle for isothiourea-catalyzed reactions.

Applications in Enantioselective Synthesis

Chiral isothiourea catalysts have been successfully applied to a diverse range of chemical transformations, consistently delivering products with high levels of stereocontrol.

Michael Addition Reactions

Isothiourea catalysts are highly effective in promoting enantioselective Michael additions. This includes the addition of various pronucleophiles to α,β-unsaturated esters, generating products with contiguous stereocenters, including challenging quaternary centers, in excellent yields and enantioselectivities.[8]

Table 1: Isothiourea-Catalyzed Enantioselective Michael Addition of 3-Aryloxindoles to α,β-Unsaturated Esters [8]

EntryCatalyst (mol%)PronucleophileMichael AcceptordrerYield (%)
1HyperBTM (20)N-Boc-3-phenyl-oxindolep-Nitrophenyl crotonate83:1798:271
2(R)-BTM (20)N-Boc-3-phenyl-oxindolep-Nitrophenyl crotonate77:2396:465
3HyperBTM (20)N-Boc-3-(4-F-Ph)-oxindolep-Nitrophenyl crotonate85:1598:280
4HyperBTM (20)N-Boc-3-(2-Naphthyl)-oxindolep-Nitrophenyl crotonate80:2097:375

dr = diastereomeric ratio; er = enantiomeric ratio.

[2+2] Cycloaddition Reactions

The generation of C(1)-ammonium enolates using isothiourea catalysts enables enantioselective [2+2] cycloaddition reactions. A notable example is the reaction with N-alkyl isatins to form spirocyclic β-lactones, which are versatile synthetic intermediates.[7][9]

Table 2: Isothiourea-Catalyzed [2+2] Cycloaddition for Spirocyclic β-Lactone Synthesis [9]

EntryIsatin Substituent (N-R)Anhydridedrer (major)Yield (%)
1MePhenylacetic76:24>99:181
2AllylPhenylacetic80:20>99:178
3BnPhenylacetic75:25>99:185
4Me(4-Cl-Ph)acetic70:30>99:172

Reactions catalyzed by HyperBTM. Yields are for the combined, isolated diastereomers after in situ ring-opening with benzylamine.

Intramolecular Michael Addition-Lactonization

Isothiourea catalysts can facilitate elegant cascade reactions, such as the intramolecular Michael addition-lactonization of enone acids. This strategy provides a rapid and highly stereoselective route to complex heterocyclic scaffolds like pyrrolizine derivatives.[10]

Table 3: Enantioselective Synthesis of Pyrrolizine Derivatives via Michael Addition-Lactonization [10]

EntrySubstrate Substituent (R)Catalyst (mol%)drerYield (%)
1HBenzotetramisole (5)>95:599:185
2MeBenzotetramisole (5)>95:598:282
3PhBenzotetramisole (5)>95:5>99:178
44-Br-PhBenzotetramisole (5)>95:599:188

Yields are for the isolated product after ring-opening with methanol.

Experimental Protocols

General Protocol for Isothiourea-Catalyzed Michael Addition

This protocol is a representative example for the Michael addition of a 3-substituted oxindole to an α,β-unsaturated p-nitrophenyl ester, catalyzed by HyperBTM.[8]

Michael_Addition_Workflow start Start reactants Combine Oxindole (1.2 equiv), Catalyst (20 mol%), and Solvent (Toluene) start->reactants add_acceptor Add Michael Acceptor (1.0 equiv) at 0 °C reactants->add_acceptor stir Stir at 0 °C for 16-24 h add_acceptor->stir workup Quench Reaction (e.g., with sat. aq. NH4Cl) stir->workup extraction Extract with Organic Solvent (e.g., EtOAc) workup->extraction purification Purify by Flash Column Chromatography extraction->purification end Obtain Enantioenriched Product purification->end

Figure 2: Workflow for a typical isothiourea-catalyzed Michael addition.

Procedure:

  • To a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted oxindole (0.24 mmol, 1.2 equiv), the isothiourea catalyst (e.g., HyperBTM, 0.04 mmol, 20 mol%), and the solvent (e.g., toluene, 2.0 mL).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add the α,β-unsaturated p-nitrophenyl ester (0.20 mmol, 1.0 equiv) to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 16-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography on silica gel to afford the desired product.

  • Determine the diastereomeric and enantiomeric ratios using chiral High-Performance Liquid Chromatography (HPLC).

General Protocol for Isothiourea-Catalyzed [2+2] Cycloaddition and In Situ Ring Opening

This protocol describes the synthesis of spirooxindole β-hydroxyamides via a HyperBTM-catalyzed [2+2] cycloaddition followed by nucleophilic ring opening.[9]

Procedure:

  • In a vial, dissolve the N-alkyl isatin (0.2 mmol, 1.0 equiv), the arylacetic anhydride (0.3 mmol, 1.5 equiv), and the isothiourea catalyst (e.g., HyperBTM, 0.02 mmol, 10 mol%) in a suitable solvent (e.g., CH₂Cl₂, 2.0 mL).

  • Stir the mixture at the desired temperature (e.g., 0 °C) for the optimized reaction time (e.g., 3 hours).

  • Add the nucleophile (e.g., benzylamine, 0.6 mmol, 3.0 equiv) directly to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to separate the diastereomers and obtain the final products.

  • Analyze the stereochemical outcome (dr and er) by chiral HPLC.

Conclusion

While S-Methylisothiourea hydroiodide serves as a valuable synthetic building block, the true catalytic prowess is found in its chiral derivatives. Isothiourea organocatalysis provides a robust and versatile platform for the synthesis of complex, enantioenriched molecules that are of significant interest to the pharmaceutical and agrochemical industries. The mild reaction conditions, operational simplicity, and high levels of stereocontrol make this an attractive strategy for modern organic synthesis and drug development.[4][11]

References

Application Notes and Protocols for the Experimental Setup of Penicillin 1-Oxide Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the rearrangement of penicillin 1-oxide, a key transformation in the synthesis of cephalosporin antibiotics. The following sections detail the necessary reagents, reaction conditions, and analytical methods for the successful execution of this multi-step process.

Overview of the Penicillin 1-Oxide Rearrangement

The conversion of penicillins to cephalosporins is a cornerstone of semi-synthetic antibiotic development. A crucial step in this transformation is the rearrangement of a penicillin 1-oxide (penicillin sulfoxide) derivative. This process, often referred to as the Morin rearrangement, involves the expansion of the five-membered thiazolidine ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins. The overall transformation is typically a three-step sequence:

  • Oxidation: The sulfide in the penicillin thiazolidine ring is oxidized to a sulfoxide (penicillin 1-oxide).

  • Esterification: The carboxylic acid moiety of the penicillin 1-oxide is esterified to facilitate the subsequent rearrangement.

  • Thermal Rearrangement: The penicillin 1-oxide ester is heated, often in the presence of an acid catalyst, to induce the ring expansion to the corresponding deacetoxycephalosporin.

Experimental Protocols

The following protocols are based on established methods for the conversion of Penicillin V to a deacetoxycephalosporin derivative.

Step 1: Oxidation of Penicillin V to Penicillin V 1-Oxide

This protocol describes the oxidation of the sulfide in Penicillin V to a sulfoxide using hydrogen peroxide in acetic acid.

Materials:

  • Penicillin V (phenoxymethylpenicillin)

  • Acetic acid

  • 35% Hydrogen peroxide

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • Suspend Penicillin V (1.0 mole) in 1 liter of acetic acid in a suitable reaction flask equipped with a magnetic stirrer.

  • Cool the suspension to 15-20°C using an ice bath.

  • Slowly add 200 ml of 35% hydrogen peroxide (approximately 2 moles) dropwise to the stirred suspension over a period of 90 minutes, maintaining the temperature between 15 and 20°C.

  • Continue stirring the mixture. The Penicillin V will gradually dissolve, forming a pale yellow solution. After approximately 2 hours at 15-20°C, the Penicillin V 1-oxide will begin to crystallize.

  • Continue stirring for a total reaction time of 4 hours.

  • Cool the mixture to approximately 0°C and add 1 liter of water dropwise over 60 minutes to precipitate the product fully.

  • Collect the precipitated Penicillin V 1-oxide by vacuum filtration using a Buchner funnel.

  • Wash the solid with 5 liters of water.

  • Dry the product at 60°C for 18 hours.

Expected Yield: Approximately 85.5%[1].

Step 2: Esterification of Penicillin V 1-Oxide

This protocol details the esterification of Penicillin V 1-oxide with 2,2,2-trichloroethanol.

Materials:

  • Penicillin V 1-oxide

  • 2,2,2-Trichloroethanol

  • Acetone

  • Pyridine

  • Phosgene (handle with extreme caution in a well-ventilated fume hood)

  • Dry ice-acetone bath

  • Reaction flask with a stirrer

  • Jacketed dropping funnel

Procedure:

  • In a reaction flask, prepare a stirred mixture of 366 g (1 mole) of Penicillin V 1-oxide and 166 g (1.1 moles) of 2,2,2-trichloroethanol in 1 liter of acetone.

  • Cool the mixture to 0-5°C.

  • Add 240 g (3 moles) of pyridine at a rate that maintains the temperature below 10°C.

  • Cool a jacketed dropping funnel to approximately -50°C using a dry ice-acetone bath and add 95 ml (about 140 g, 1.4 moles) of phosgene.

  • Add the phosgene dropwise to the reaction mixture over 30 minutes. A rapid evolution of carbon dioxide will be observed.

  • After the addition is complete, continue stirring for an additional 10 minutes until the gas evolution ceases.

  • Slowly add 1.5 liters of an ice-cold 1:1 mixture of acetone and water over 30 minutes to precipitate the ester.

  • Collect the solid product by filtration, wash with a cold 1.5:1 water:acetone mixture, and then with water.

  • Air-dry the product, followed by vacuum drying at 60°C.

Expected Yield: Approximately 71.5%[1].

Step 3: Thermal Rearrangement of 2,2,2-Trichloroethyl Penicillin V 1-Oxide Ester

This protocol describes the acid-catalyzed thermal rearrangement of the penicillin sulfoxide ester to the corresponding deacetoxycephalosporin.

Materials:

  • 2,2,2-Trichloroethyl Penicillin V 1-oxide ester

  • Inert, high-boiling solvent (e.g., xylene, toluene, or dimethylformamide)

  • Acid catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid)

  • Heating mantle with temperature control

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Suspend the 2,2,2-trichloroethyl Penicillin V 1-oxide ester in an inert solvent such as xylene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux and maintain the temperature for a period sufficient to effect the rearrangement. The reaction progress should be monitored by a suitable analytical technique such as HPLC or TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue by crystallization or chromatography.

Note: The optimal reaction time and temperature will depend on the specific substrate and solvent used. Literature suggests that these rearrangements are often carried out at temperatures ranging from 80°C to 140°C.

Data Presentation

The following tables summarize the reaction conditions and yields for the key steps in the penicillin 1-oxide rearrangement.

Table 1: Oxidation of Penicillin V to Penicillin V 1-Oxide

ParameterValueReference
Starting MaterialPenicillin V[1]
Oxidizing Agent35% Hydrogen Peroxide[1]
SolventAcetic Acid[1]
Temperature15-20°C[1]
Reaction Time4 hours[1]
Yield85.5%[1]

Table 2: Esterification of Penicillin V 1-Oxide

ParameterValueReference
Starting MaterialPenicillin V 1-Oxide[1]
Esterifying Agent2,2,2-Trichloroethanol[1]
ReagentsPyridine, Phosgene[1]
SolventAcetone[1]
Temperature0-10°C[1]
Reaction Time~40 minutes[1]
Yield71.5%[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the penicillin 1-oxide rearrangement.

experimental_workflow penicillin_v Penicillin V oxidation Oxidation (H2O2, Acetic Acid) penicillin_v->oxidation penicillin_v_oxide Penicillin V 1-Oxide oxidation->penicillin_v_oxide esterification Esterification (2,2,2-Trichloroethanol, Pyridine, Phosgene) penicillin_v_oxide->esterification penicillin_v_oxide_ester 2,2,2-Trichloroethyl Penicillin V 1-Oxide Ester esterification->penicillin_v_oxide_ester rearrangement Thermal Rearrangement (Heat, Acid Catalyst) penicillin_v_oxide_ester->rearrangement cepham Deacetoxycephalosporin rearrangement->cepham

Caption: Overall workflow for the conversion of Penicillin V to a deacetoxycephalosporin.

Morin Rearrangement Mechanism

The acid-catalyzed rearrangement of penicillin sulfoxides to deacetoxycephalosporins is known as the Morin rearrangement. The proposed mechanism involves a thermal equilibrium between the sulfoxide and a sulfenic acid intermediate.[2]

morin_rearrangement cluster_0 Penicillin Sulfoxide Ester cluster_1 Sulfenic Acid Intermediate cluster_2 Episulfonium Ion Intermediate cluster_3 Cepham Product penicillin_sulfoxide Penicillin Sulfoxide Ester sulfenic_acid Sulfenic Acid Intermediate penicillin_sulfoxide->sulfenic_acid [2,3]-Sigmatropic Rearrangement episulfonium Episulfonium Ion Intermediate sulfenic_acid->episulfonium Acid-catalyzed Dehydration cepham Deacetoxycephalosporin Ester episulfonium->cepham Intramolecular Nucleophilic Attack

Caption: Proposed mechanism of the Morin rearrangement.

Analytical Methods

The progress of the penicillin 1-oxide rearrangement and the purity of the intermediates and final product can be monitored by a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of the reaction mixture. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer) can be used to resolve the starting material, intermediate, and product.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for structural elucidation of the isolated compounds. Key diagnostic signals can be used to confirm the formation of the sulfoxide, the incorporation of the ester group, and the rearrangement to the cepham nucleus.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the functional group transformations throughout the reaction sequence. Characteristic absorption bands for the β-lactam carbonyl, the sulfoxide group, and the ester carbonyl can be observed.

Safety Precautions

  • Phosgene: Phosgene is an extremely toxic gas. All manipulations involving phosgene must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

  • Acids and Bases: Strong acids and bases, such as acetic acid, p-toluenesulfonic acid, and pyridine, should be handled with care, using appropriate gloves and eye protection.

  • Solvents: Organic solvents should be used in a well-ventilated area, and appropriate measures should be taken to avoid ignition sources.

By following these detailed protocols and utilizing the described analytical methods, researchers can effectively perform and monitor the penicillin 1-oxide rearrangement, a critical step in the synthesis of valuable cephalosporin antibiotics.

References

Application Notes and Protocols for the Synthesis of Acyl Guanidines using 2-Methyl-2-isothiourea Hydriodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl guanidines are a significant class of compounds in medicinal chemistry and drug development, serving as crucial pharmacophores in a variety of therapeutic agents. Their unique structural and electronic properties allow them to act as bioisosteres of guanidines, with modified basicity that can lead to improved pharmacokinetic profiles. Acyl guanidines have been identified as potent inhibitors of various enzymes and transporters, including Factor Xa and the Na+/H+ exchanger, making them attractive targets for the development of novel anticoagulants and cardioprotective agents.[1][2][3]

This document provides detailed protocols for the synthesis of acyl guanidines from carboxylic acids using 2-Methyl-2-isothiourea Hydriodide. The presented method is a two-step process involving the activation of a carboxylic acid followed by its reaction with 2-Methyl-2-isothiourea. This approach offers a versatile and efficient route to a wide range of acyl guanidine derivatives.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the synthesis of acyl guanidines from carboxylic acids and guanidine using various common coupling agents. This data can serve as a reference for optimizing the synthesis of specific acyl guanidine derivatives.

Table 1: Synthesis of Acyl Guanidines using Carbonyldiimidazole (CDI)

Carboxylic AcidGuanidine SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Benzoic AcidsGuanidineTHFRoom Temp.12-2460-85[1]
Aliphatic Carboxylic AcidsGuanidineDMFRoom Temp.12-1855-75[1]

Table 2: Synthesis of Acyl Guanidines using Amidinium-Based Coupling Agents (HATU, HBTU)

Carboxylic AcidGuanidine SourceCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
N-Boc-Amino AcidsGuanidineHATUDIPEADMFRoom Temp.2-470-95
Aromatic Carboxylic AcidsGuanidineHBTUEt3NDMFRoom Temp.3-665-90

Table 3: Synthesis of Acyl Guanidines using Carbodiimide-Based Coupling Agents (EDC/HOBt)

Carboxylic AcidGuanidine SourceAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
Various Carboxylic AcidsGuanidineHOBtDIPEADMF/DCMRoom Temp.12-2450-85
Heterocyclic Carboxylic AcidsGuanidineHOBtNMMDCMRoom Temp.12-1860-80

Experimental Protocols

The synthesis of acyl guanidines using 2-Methyl-2-isothiourea Hydriodide is proposed as a two-step procedure. The first step involves the activation of the carboxylic acid, and the second step is the reaction of the activated acid with 2-Methyl-2-isothiourea. Below are detailed protocols for three common methods of carboxylic acid activation.

Materials and Equipment:

  • Carboxylic acid of interest

  • 2-Methyl-2-isothiourea Hydriodide

  • Coupling agents: 1,1'-Carbonyldiimidazole (CDI), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Additive (for EDC coupling): 1-Hydroxybenzotriazole (HOBt)

  • Bases: Triethylamine (Et3N), N,N-Diisopropylethylamine (DIPEA), or N-Methylmorpholine (NMM)

  • Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Chromatography equipment for purification (e.g., flash column chromatography)

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling agents and their byproducts can be hazardous. Refer to the Safety Data Sheet (SDS) for each reagent before use.

  • 2-Methyl-2-isothiourea Hydriodide is a salt and should be handled with care.

Protocol 1: Synthesis of Acyl Guanidines via CDI Activation

This protocol is suitable for a wide range of carboxylic acids and is often advantageous due to the gaseous nature of the byproducts.

Step 1: Activation of the Carboxylic Acid

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous THF or DCM (0.1-0.5 M).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The completion of the activation can be monitored by the cessation of CO2 evolution.

Step 2: Reaction with 2-Methyl-2-isothiourea Hydriodide

  • In a separate flask, dissolve 2-Methyl-2-isothiourea Hydriodide (1.2 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the isothiourea solution to neutralize the hydriodide salt and liberate the free base. The pKa of S-methylisothiourea is around 9.8, so a moderately strong base is sufficient.

  • Add the solution of the activated carboxylic acid (acyl-imidazole) from Step 1 dropwise to the stirred solution of 2-Methyl-2-isothiourea at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Acyl Guanidines via HATU Activation

HATU is a highly efficient coupling agent that often leads to high yields and short reaction times.

Step 1: Activation of the Carboxylic Acid

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the stirred solution at room temperature.

  • Stir the mixture for 15-30 minutes at room temperature to form the activated OAt-ester.

Step 2: Reaction with 2-Methyl-2-isothiourea Hydriodide

  • In a separate flask, dissolve 2-Methyl-2-isothiourea Hydriodide (1.2 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the isothiourea solution.

  • Add the solution of the activated carboxylic acid from Step 1 to the stirred solution of 2-Methyl-2-isothiourea at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1.

Protocol 3: Synthesis of Acyl Guanidines via EDC/HOBt Activation

This is a widely used and cost-effective method for amide bond formation.

Step 1: Activation of the Carboxylic Acid

  • To a flame-dried round-bottom flask, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or a mixture of DCM/DMF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

Step 2: Reaction with 2-Methyl-2-isothiourea Hydriodide

  • In a separate flask, dissolve 2-Methyl-2-isothiourea Hydriodide (1.2 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as NMM or DIPEA (2.5 eq) to the isothiourea solution.

  • Add the solution of the activated carboxylic acid from Step 1 to the stirred solution of 2-Methyl-2-isothiourea at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify the product as described in Protocol 1. The urea byproduct from EDC is water-soluble and can be removed by aqueous work-up.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Guanidinylation cluster_workup Work-up & Purification start Carboxylic Acid activated_acid Activated Carboxylic Acid (Acyl-imidazole, OAt-ester, or HOBt-ester) start->activated_acid coupling_agent Coupling Agent (CDI, HATU, or EDC/HOBt) coupling_agent->activated_acid base Base (e.g., DIPEA) base->activated_acid solvent Anhydrous Solvent (THF, DCM, or DMF) solvent->activated_acid acyl_guanidine Acyl Guanidine activated_acid->acyl_guanidine Reaction isothiourea 2-Methyl-2-isothiourea Hydriodide isothiourea->acyl_guanidine base2 Base (e.g., Et3N) base2->acyl_guanidine solvent2 Anhydrous DMF solvent2->acyl_guanidine quench Quench with Water acyl_guanidine->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify final_product Pure Acyl Guanidine purify->final_product

Caption: General workflow for the two-step synthesis of acyl guanidines.

Representative Signaling Pathway Inhibition

Acyl guanidines are known inhibitors of the Na+/H+ exchanger (NHE), particularly the NHE-1 isoform, which plays a critical role in intracellular pH regulation and is implicated in cardiac ischemia-reperfusion injury.

signaling_pathway cluster_membrane Plasma Membrane cluster_cellular_stress Cellular Stress (e.g., Ischemia) cluster_ion_imbalance Ion Imbalance & Cell Injury NHE1 Na+/H+ Exchanger 1 (NHE-1) Na_in Increased Intracellular Na+ NHE1->Na_in Na+ influx H_in Increased Intracellular H+ H_in->NHE1 Activates Ca_overload Ca2+ Overload via NCX Na_in->Ca_overload Reversal of Na+/Ca2+ Exchanger (NCX) cell_injury Cellular Injury Ca_overload->cell_injury AcylGuanidine Acyl Guanidine Inhibitor AcylGuanidine->NHE1 Inhibits

Caption: Inhibition of the Na+/H+ exchanger by acyl guanidines.

References

Application Notes and Protocols for Monitoring Reactions with Methyl Aminomethanimidothioate Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl aminomethanimidothioate hydroiodide, also known as S-Methylisothiourea hydroiodide, is a common reagent in organic synthesis, particularly for the guanidinylation of amines. Monitoring the progress of reactions involving this reagent is crucial for optimizing reaction conditions, maximizing yield, ensuring complete conversion, and identifying potential byproducts.[1] Incomplete reactions can lead to complex purification challenges.[1] This document provides detailed application notes and protocols for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

Application Note: Reverse-Phase HPLC (RP-HPLC) is a powerful technique for monitoring reaction kinetics by separating compounds based on their hydrophobicity.[1] The reactant (this compound), the substrate (e.g., an amine), and the resulting guanidinylated product will exhibit different retention times on a non-polar stationary phase (like C18).[1] By sampling the reaction mixture at various time points, the consumption of reactants and the formation of the product can be quantified by measuring their respective peak areas. This method is ideal for determining reaction completion and optimizing parameters such as temperature, time, and stoichiometry.[1]

Experimental Protocol: Reaction Monitoring by RP-HPLC

This protocol outlines a general method for monitoring the guanidinylation of a primary amine.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the amine-containing substrate in an appropriate solvent (e.g., Acetonitrile or DMF) to a final concentration of 10 mM.

    • Add 1.2 equivalents of this compound.

    • Add 2.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).

  • Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.[1]

    • Immediately quench the reaction in the aliquot by diluting it 100-fold in a vial containing 990 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile with 0.1% TFA). This prevents further reaction.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (MeCN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both reactant and product have significant absorbance (e.g., 220 nm).

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Linear gradient from 95% to 5% B

      • 18-20 min: Hold at 5% B for column re-equilibration.

  • Data Analysis:

    • Integrate the peak areas for the substrate, this compound, and the product at each time point.

    • Calculate the percent conversion by comparing the peak area of the product to the initial peak area of the limiting reactant.

Data Presentation: HPLC Monitoring of Amine Guanidinylation

Time Point (min)Substrate Amine (Peak Area)Product (Peak Area)% Conversion
01,540,00000%
151,155,000385,00025%
30770,000770,00050%
60308,0001,232,00080%
12046,2001,493,80097%
240< 15,000 (LOD)1,525,000>99%

Note: Data is illustrative.

Visualization: HPLC Reaction Monitoring Workflow

Caption: Workflow for monitoring a chemical reaction using HPLC.

¹H NMR Spectroscopy for Kinetic and Structural Analysis

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution.[3] For monitoring reactions with this compound, ¹H NMR is particularly useful. The methyl protons of the S-methyl group provide a distinct singlet that can be monitored to observe the consumption of the reactant. Concurrently, the appearance of new signals corresponding to the protons of the guanidinylated product can be tracked. By integrating characteristic signals of the reactant and product over time, NMR can provide quantitative kinetic data.[4][5] This technique is invaluable for confirming the structure of the product and identifying any stable intermediates or byproducts.[3]

Experimental Protocol: Reaction Monitoring by ¹H NMR

  • Preparation:

    • Run standard ¹H NMR spectra of the starting materials (substrate, this compound) and, if available, the final product to identify characteristic, non-overlapping peaks.

    • Choose a deuterated solvent (e.g., DMSO-d₆, D₂O) in which all reactants and products are soluble.

  • Reaction Setup (in NMR tube):

    • In a clean NMR tube, dissolve the limiting reactant in ~0.6 mL of the chosen deuterated solvent.

    • Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) that does not react with any components.

    • Acquire a "time zero" (t=0) spectrum before initiating the reaction.

    • Initiate the reaction by adding the final reagent (e.g., this compound or the base) to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • NMR Data Acquisition:

    • Use a pseudo-2D NMR experiment (often available as a standard pulse sequence) to automatically acquire a series of ¹H NMR spectra at set time intervals.[6]

    • Set the delay between experiments (d20) to define the time resolution (e.g., every 5 minutes).[6]

    • The total number of time points is determined by the td1 parameter.[6]

  • Data Analysis:

    • Process the acquired spectra.

    • For each time point, integrate the characteristic peak of the starting material and the product.

    • Normalize the integrals against the integral of the internal standard to correct for any concentration fluctuations.

    • Plot the normalized integral values versus time to obtain kinetic profiles for reactant consumption and product formation.

Data Presentation: Illustrative ¹H NMR Shifts for Reaction Monitoring

CompoundFunctional GroupCharacteristic Peak (ppm)Multiplicity
Methyl aminomethanimidothioateS-CH₃~2.4Singlet
Substrate (e.g., Benzylamine)-CH₂-NH₂~3.8Singlet
Product (e.g., Benzylguanidine)-CH₂-NH-~4.3Doublet

Note: Chemical shifts (δ) are illustrative and highly dependent on the solvent and specific molecular structure.

Visualization: NMR Reaction Monitoring Workflow

Caption: Workflow for preparing and analyzing a reaction using NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Monitoring

Application Note: LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is exceptionally useful for monitoring complex reaction mixtures, identifying unknown byproducts, and confirming the mass of the desired product.[1] For reactions involving this compound, LC-MS can track the disappearance of the reactant's molecular ion and the appearance of the product's molecular ion. The use of Multiple Reaction Monitoring (MRM) scans can further enhance selectivity and sensitivity for targeted quantitative analysis.[7]

Experimental Protocol: Reaction Monitoring by LC-MS

  • Reaction Setup and Sampling:

    • Follow the same procedure as described in the HPLC protocol (Section 1) for reaction setup and sampling. The quenching and dilution step is critical to avoid contaminating the MS ion source.

  • LC-MS Analysis:

    • LC System: Use an HPLC or UPLC system with conditions similar to those in the HPLC protocol. MS-compatible mobile phase additives like formic acid should be used instead of TFA if possible (e.g., 0.1% Formic Acid in Water/Acetonitrile).[8]

    • Mass Spectrometer: An electrospray ionization (ESI) source is typically used, operated in positive ion mode.

    • MS Method:

      • Full Scan Mode: Initially, run a full scan analysis (e.g., m/z 50-500) on the starting materials and a preliminary reaction sample to identify the mass-to-charge ratios (m/z) of the reactant, substrate, and product.

      • Selected Ion Monitoring (SIM) or MRM Mode: For quantitative analysis, create a SIM or MRM method to specifically monitor the identified m/z values. This significantly improves sensitivity and reduces chemical noise.

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the m/z values of the reactant and product.

    • Integrate the peak areas from the EICs at each time point.

    • Plot the peak areas versus time to determine reaction kinetics and percent conversion.

    • Analyze full scan data for the presence of unexpected m/z values that may correspond to reaction intermediates or byproducts.

Data Presentation: Expected m/z Values for LC-MS Analysis

CompoundFormulaExact MassExpected Ion [M+H]⁺ (m/z)
Methyl aminomethanimidothioateC₂H₆N₂S90.02591.033
Substrate (e.g., Aniline)C₆H₇N93.05894.066
Product (e.g., Phenylguanidine)C₇H₉N₃135.079136.087

Note: Data is illustrative. The hydroiodide salt will dissociate in solution; the free base is typically observed.

Visualization: LC-MS Analysis Workflow

Caption: General workflow for reaction analysis via LC-MS.

Summary and Technique Selection

Choosing the right analytical technique depends on the specific goals of the experiment.

TechniquePrimary UseAdvantagesDisadvantages
HPLC-UV Quantitative analysis, reaction completionRobust, reproducible, widely availableLess structural information, requires chromophore
¹H NMR Structural verification, kineticsRich structural data, non-destructive, no chromophore needed[3]Lower sensitivity, requires deuterated solvents, higher equipment cost
LC-MS Product confirmation, byproduct identificationExtremely sensitive and specific, provides molecular weightComplex instrumentation, matrix effects can suppress ionization, quantitative analysis can be more complex

Visualization: Decision Tree for Technique Selection

Caption: Decision guide for selecting an analytical technique.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3] As fundamental components of nucleic acids, pyrimidines possess inherent biocompatibility and a remarkable capacity for molecular recognition, making them privileged structures in the design of targeted therapies.[1][3][4] Their versatile chemical nature allows for extensive substitution, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, pyrimidine derivatives have found broad therapeutic applications, including use as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][4][5] This guide provides an in-depth exploration of key synthetic strategies for accessing this vital class of heterocycles, with a focus on the underlying principles and practical execution of these reactions.

Part 1: Foundational Synthesis of the Pyrimidine Core

The construction of the pyrimidine ring is typically achieved through condensation reactions that bring together fragments to form the final heterocyclic system. Two of the most established and versatile methods are the Pinner and Biginelli reactions.

The Pinner Synthesis: A Classic Route to Substituted Pyrimidines

The Pinner synthesis is a robust and widely employed method for the preparation of pyrimidines, involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[6][7] This approach offers a high degree of flexibility in the substitution pattern of the resulting pyrimidine.

Causality of Experimental Choices:

  • 1,3-Dicarbonyl Compound: The choice of the 1,3-dicarbonyl compound (e.g., β-ketoesters, β-diketones) directly dictates the substituents at the C4, C5, and C6 positions of the pyrimidine ring.[8]

  • Amidine: The amidine provides the N1 and C2 atoms of the ring. A variety of amidines can be used, allowing for diverse functionality at the C2 position.

  • Catalyst: The reaction can be catalyzed by either acid or base. The choice of catalyst can influence the reaction rate and the compatibility with other functional groups present in the starting materials.

Visualizing the Pinner Synthesis Workflow:

Pinner_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Condensation Condensation & Cyclization 1,3-Dicarbonyl->Condensation Amidine Amidine Amidine->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Solvent Solvent Solvent->Condensation Temperature Temperature Temperature->Condensation Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine

Caption: Workflow for the Pinner Synthesis of Pyrimidines.

Experimental Protocol: Synthesis of a 4,6-Disubstituted-2-phenylpyrimidine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 equiv.), benzamidine hydrochloride (1.1 equiv.), and a suitable solvent (e.g., ethanol).

  • Base Addition: Add a base such as sodium ethoxide (1.2 equiv.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrimidine.

The Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[9][10][11][12][13] The resulting DHPMs can be readily oxidized to the corresponding pyrimidines.

Causality of Experimental Choices:

  • Aldehyde: The choice of aldehyde determines the substituent at the C4 position of the pyrimidine ring.

  • β-Ketoester: This component provides the C5 and C6 atoms and the C5-ester functionality.

  • Urea/Thiourea: This reagent provides the N1, C2, and N3 atoms of the pyrimidine ring.

  • Catalyst: The reaction is typically acid-catalyzed, with Lewis acids such as Yb(OTf)₃ or protic acids like HCl being commonly employed to accelerate the reaction.[12][13]

Visualizing the Biginelli Reaction Mechanism:

Biginelli_Mechanism Aldehyde Aldehyde Iminium Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea Ketoester β-Ketoester (Enol form) Adduct Open-chain Adduct Iminium->Adduct + Ketoester Enol DHPM Dihydropyrimidinone (DHPM) Adduct->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli Reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone (DHPM)

  • Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1.0 equiv.), the β-ketoester (1.0 equiv.), and urea (1.5 equiv.).

  • Catalyst and Solvent: Add a catalytic amount of a Lewis acid (e.g., InCl₃, 10 mol%) or a protic acid, and a minimal amount of a suitable solvent (e.g., ethanol or solvent-free).[12]

  • Reaction Conditions: Heat the mixture, often under microwave irradiation for accelerated reaction times, and monitor by TLC.[12]

  • Work-up: After completion, cool the reaction mixture and add cold water to precipitate the product.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Part 2: Post-Synthetic Functionalization of the Pyrimidine Ring

Once the pyrimidine core is synthesized, further diversification can be achieved through a variety of powerful cross-coupling and C-H activation strategies. These methods allow for the introduction of a wide range of substituents with high precision.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring makes these substrates particularly reactive.[14]

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halogenated pyrimidine and an organoboron reagent.[15][16] This reaction is highly versatile and tolerates a broad range of functional groups.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [14]

ParameterConditionYield (%)
Catalyst (5 mol%) Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Solvent 1,4-Dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)55
Base K₂CO₃65
Na₂CO₃60
Temperature 100 °C65
80 °C45
Time 15 min65
30 min65

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), base (1.5 mmol), catalyst (0.5 mol%), solvent (6 mL), microwave irradiation.[14]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [14]

  • Reaction Setup: To a 10 mL microwave reactor vial, add the halogenated pyrimidine (0.5 mmol), the boronic acid (0.5 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).

  • Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • Work-up: After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

The Sonogashira coupling is a reliable method for the alkynylation of halogenated pyrimidines, employing a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with the pyrimidine core.[17][18]

Visualizing the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)-X L2 Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)-C≡CR' L2 PdII_halide->PdII_alkyne Transmetalation (from Cu-alkyne) PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product Cu_alkyne Cu-C≡CR' Cu_alkyne->PdII_halide Alkyne H-C≡CR' Alkyne->Cu_alkyne + Cu(I), Base Base Base

Caption: Catalytic cycle for the Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling of a Halogenated Pyrimidine

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halogenated pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalysts. Remove the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography.

Direct C-H Activation Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical method for the derivatization of pyrimidines, avoiding the need for pre-functionalized starting materials.[19][20]

Causality of Experimental Choices:

  • Catalyst: Palladium, rhodium, and copper are commonly used catalysts for C-H activation of pyrimidines.[19] The choice of catalyst influences the regioselectivity of the functionalization.

  • Directing Group: In some cases, a directing group is employed to guide the metal catalyst to a specific C-H bond, enabling high regioselectivity.

  • Oxidant: An oxidant is often required to facilitate the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of 2-Aminopyrimidine [19]

  • Reaction Setup: To a sealed tube, add 2-aminopyrimidine (1.0 equiv.), the aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent: Add a high-boiling point solvent such as dioxane or DMA.

  • Reaction: Heat the reaction mixture at a high temperature (e.g., 120-140 °C) for several hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and water. Separate the organic layer.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Part 3: Emerging Synthetic Methodologies

The field of pyrimidine synthesis is continually evolving, with new methods offering improved efficiency, sustainability, and access to novel chemical space.

Photocatalytic Approaches

Visible-light photocatalysis has recently been applied to the synthesis of pyrimidines, offering a green and efficient alternative to traditional methods.[21] For instance, the use of an organic dye like Eosin Y as a photocatalyst can facilitate the multicomponent synthesis of pyrano[2,3-d]pyrimidine scaffolds under mild, metal-free conditions.[21]

Experimental Protocol: Photocatalytic Synthesis of a Pyrano[2,3-d]pyrimidine [21]

  • Reaction Mixture: In a glass vial, combine the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), barbituric acid (1.0 mmol), and Na₂-Eosin Y (1 mol%) in a mixture of H₂O/EtOH (2:1, 3 mL).

  • Irradiation: Irradiate the stirred mixture with a white LED (18 W) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture and wash the solid with water.

  • Purification: Recrystallize the crude solid from ethanol to obtain the pure product.

Conclusion

The synthesis of substituted pyrimidines is a rich and diverse field, offering a multitude of strategies to access this important class of heterocyles. From the foundational Pinner and Biginelli reactions to modern metal-catalyzed cross-coupling and C-H activation methods, chemists have a powerful toolkit at their disposal. The continued development of novel and more sustainable synthetic approaches, such as photocatalysis, will undoubtedly expand the accessible chemical space of pyrimidine derivatives and fuel the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for Scaling Up Reactions with S-Methylisothiourea Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the safe and effective scaling up of chemical reactions involving S-Methylisothiourea hydroiodide. The primary focus is on guanidinylation reactions, a common application of this reagent.

Introduction

S-Methylisothiourea hydroiodide is a versatile reagent frequently employed in organic synthesis, most notably for the guanidinylation of primary and secondary amines. The resulting guanidinium group is a key functional group in numerous biologically active molecules and pharmaceuticals. As research and development progress from laboratory-scale experiments to pilot or industrial-scale production, a thorough understanding of the reaction parameters and safety considerations is paramount for successful and safe scale-up.

Safety and Handling

S-Methylisothiourea hydroiodide is a hazardous substance and requires careful handling, especially at a larger scale.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid breathing dust/fumes.[1]

Handling and Storage:

  • Avoid all personal contact, including inhalation.[1]

  • Wash all exposed external body areas thoroughly after handling.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Guanidinylation of Primary Amines: A Scalable Protocol

This section provides a general protocol for the guanidinylation of a primary amine with S-Methylisothiourea hydroiodide, with considerations for scaling up the reaction.

Reaction Principle

The reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of S-Methylisothiourea, leading to the formation of a guanidinium salt and the elimination of methanethiol.

Experimental Protocol: From Lab to Pilot Scale

This protocol is a general guideline. Optimization of reaction conditions (temperature, reaction time, stoichiometry, and solvent) is crucial for each specific substrate and scale.

Materials:

  • Primary amine

  • S-Methylisothiourea hydroiodide

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile, Water)

  • Base (e.g., Triethylamine, Diisopropylethylamine, Potassium Carbonate) (optional, for neutralizing the hydroiodide salt)

Small Scale (1-10 mmol):

  • To a solution of the primary amine (1.0 eq.) in the chosen solvent, add S-Methylisothiourea hydroiodide (1.0-1.2 eq.).

  • If a base is used, add it to the reaction mixture (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Scale-Up Considerations (100 mmol - 1 mol and beyond):

  • Heat Management: The reaction can be exothermic. On a larger scale, efficient heat dissipation is critical. Use a reactor with good temperature control and consider adding the S-Methylisothiourea hydroiodide portion-wise to manage the exotherm.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if solids are present.

  • Solvent Volume: While maintaining a reasonable concentration, ensure enough solvent is used to allow for efficient stirring and to prevent the product from precipitating out too early if it inhibits stirring.

  • Work-up and Isolation: Filtration of large quantities of solids can be time-consuming. Consider alternative work-up procedures such as extraction or crystallization from the reaction mixture by adding an anti-solvent.

  • Methanethiol Off-gassing: The reaction releases methanethiol, a toxic and foul-smelling gas. Ensure the reaction is performed in a well-ventilated fume hood or a closed system equipped with a scrubber to trap the off-gas.

Quantitative Data from a Representative Guanidinylation Reaction

The following table summarizes typical results for the guanidinylation of a generic primary amine at different scales. Please note that these are representative values and actual results will vary depending on the specific substrate and optimized conditions.

Scale (mmol)Amine (g)S-Methylisothiourea hydroiodide (g)Solvent Volume (mL)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
101.02.320801290>98
10010.023.3200801288>98
1000100.0233.02000801685>97

Application in S-Methyl Thioester Synthesis

While the hydroiodide salt is primarily used for guanidinylation, the related S-methylisothiourea hemisulfate salt is utilized in the synthesis of S-methyl thioesters. A scale-up protocol for this reaction has been reported, demonstrating the scalability of processes involving S-methylisothiourea derivatives. In one example, the conversion of 5.0 g of 4-methyl-3-nitro benzoic acid to its S-methyl ester was successfully performed.[2]

Biological Context: Inhibition of Nitric Oxide Synthase

S-substituted isothioureas, including S-methylisothiourea (SMT), are potent inhibitors of nitric oxide synthases (NOS).[1] NOS are enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. By inhibiting NOS, S-methylisothiourea can modulate NO-dependent signaling pathways. This inhibitory action makes S-methylisothiourea and its derivatives valuable tools for studying the role of NO in diseases such as inflammation and circulatory shock.[1]

Visualizations

General Workflow for Scaling Up Guanidinylation

G cluster_lab Lab Scale (mmol) cluster_pilot Pilot Scale (mol) lab_reagents Reagents: - Primary Amine - S-Methylisothiourea hydroiodide - Solvent - Base (optional) lab_reaction Reaction: - Small reaction vessel - Stirring - Temperature control (heating mantle) lab_reagents->lab_reaction lab_workup Work-up & Purification: - Filtration/Evaporation - Recrystallization/Chromatography lab_reaction->lab_workup pilot_reagents Reagents: - Bulk quantities lab_workup->pilot_reagents Scale-up Decision pilot_reaction Reaction: - Jacketed reactor - Efficient mechanical stirring - Precise temperature control - Off-gas scrubbing pilot_reagents->pilot_reaction pilot_workup Work-up & Purification: - Centrifugation/Filtration - Crystallization pilot_reaction->pilot_workup G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Downstream_Signaling Downstream Signaling (e.g., vasodilation, inflammation) Nitric_Oxide->Downstream_Signaling S_Methylisothiourea S-Methylisothiourea S_Methylisothiourea->NOS Inhibition

References

Application Notes and Protocols for Purification of Products Synthesized with Methyl Aminomethanimidothioate Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl aminomethanimidothioate hydroiodide is a common guanylating agent used in organic synthesis to introduce a guanidine moiety onto a primary or secondary amine. The resulting products are guanidinium salts, specifically hydroiodides. These compounds are often highly polar and basic, which can present unique challenges during purification. This document provides detailed application notes and protocols for common purification methods applicable to these synthesized products, including column chromatography, crystallization, and extraction.

The guanidinium group's strong basicity (pKa ≈ 12.5) means that these molecules are typically protonated and exist as salts under most conditions.[1] This high polarity influences their solubility and interaction with chromatographic stationary phases. The choice of purification strategy will depend on the overall properties of the target molecule, the nature of the impurities, and the desired scale of the purification.

Purification Strategies Overview

Several methods can be employed to purify guanidinium compounds. The most common and effective techniques are:

  • Column Chromatography: A versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Both normal-phase and reverse-phase chromatography can be adapted for guanidinium salts.

  • Crystallization: A powerful method for obtaining highly pure solid material. Success is dependent on finding a suitable solvent or solvent system in which the product has limited solubility at lower temperatures and impurities remain in solution.

  • Liquid-Liquid Extraction: Useful for removing impurities with significantly different polarities or acid/base properties from the target guanidinium salt.

  • Precipitation: A rapid method to isolate the product by adding a solvent in which it is insoluble (an anti-solvent), often effective for removing soluble impurities.

Section 1: Purification by Column Chromatography

Column chromatography is a primary tool for the purification of synthesized organic compounds. Due to the polar and basic nature of guanidinium salts, special considerations are required for both normal-phase and reverse-phase systems.

Application Note 1.1: Normal-Phase Column Chromatography

Normal-phase chromatography, using a polar stationary phase like silica gel, can be challenging for highly basic compounds as they may interact strongly with the acidic silica surface, leading to poor separation and "streaking" of the compound on the column.[2] To mitigate this, basic additives are often required in the mobile phase.

Key Considerations:

  • Stationary Phase: Standard silica gel can be used, but for strongly basic compounds, neutral or basic alumina may yield better results.[2]

  • Mobile Phase: A non-polar solvent combined with a polar modifier is typical.[3] For polar guanidinium salts, solvent systems like dichloromethane (DCM) and methanol (MeOH) are common.[3]

  • Additives: To prevent streaking, a small amount of a basic modifier like ammonium hydroxide (NH₄OH) or triethylamine (TEA) is often added to the mobile phase (e.g., 0.5-2%).[2]

Protocol 1.1: Normal-Phase Flash Chromatography of a Guanidinium Salt

Objective: To purify a guanidinium hydroiodide salt from less polar organic impurities.

Materials:

  • Crude reaction mixture containing the target guanidinium salt

  • Silica gel (or activated alumina)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (25% in water)

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Test tubes for fraction collection

Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of DCM and MeOH. Test various ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH). If the spot streaks, add 1-2% ammonium hydroxide to the mobile phase. Aim for an Rf value of 0.2-0.4 for the target compound.[2]

  • Column Packing: Pack a flash chromatography column with silica gel using a non-polar solvent (e.g., hexane or DCM) to create a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent, such as DCM/MeOH or DMF.[3]

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a mobile phase of lower polarity than determined by TLC (e.g., 100% DCM).

    • Gradually increase the polarity by increasing the percentage of methanol (and the basic additive) in the mobile phase (gradient elution).

    • Maintain a constant flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified guanidinium salt.

Application Note 1.2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often more suitable for purifying polar and ionic compounds like guanidinium salts. It utilizes a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.

Key Considerations:

  • Stationary Phase: C18-functionalized silica is the most common choice.[4]

  • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile (MeCN) or methanol is used.[4]

  • Additives: An acid, such as trifluoroacetic acid (TFA) or formic acid, is typically added to the mobile phase (0.1%) to improve peak shape by ion-pairing with the guanidinium group.[4]

  • Detection: UV detection is common, often at a low wavelength (~200 nm) if the compound lacks a strong chromophore.[1] Evaporative Light Scattering Detection (ELSD) is an alternative for non-UV active compounds.[1]

Protocol 1.2: Preparative RP-HPLC of a Guanidinium Salt

Objective: To obtain a high-purity sample of a guanidinium hydroiodide salt.

Materials:

  • Crude guanidinium salt, pre-purified by another method if necessary

  • HPLC-grade water

  • HPLC-grade acetonitrile (MeCN)

  • HPLC-grade formic acid or trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Fraction collector

  • Lyophilizer (freeze-dryer)

Methodology:

  • Method Development: If an analytical HPLC method is not already available, develop one first. A typical starting gradient is 5% to 95% MeCN in water (both with 0.1% formic acid) over 20-30 minutes.

  • Sample Preparation: Dissolve the crude sample in the mobile phase at the starting condition (e.g., 95:5 Water:MeCN with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection and Elution:

    • Equilibrate the preparative C18 column with the starting mobile phase.

    • Inject the dissolved sample onto the column.

    • Run the gradient elution method developed previously.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of the target compound.

  • Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile using a rotary evaporator (with minimal heating).

    • Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a fluffy solid.

ParameterNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Silica Gel, Alumina[2]C18-bonded Silica[4]
Typical Mobile Phase Dichloromethane/Methanol, Hexane/Ethyl Acetate[3]Water/Acetonitrile, Water/Methanol[4]
Common Additives Ammonium Hydroxide (1-2%), Triethylamine (1-2%)[2]Formic Acid (0.1%), Trifluoroacetic Acid (0.1%)[4]
Elution Order Least polar compounds elute firstMost polar compounds elute first
Strengths Good for removing very non-polar impuritiesExcellent for polar and ionic compounds, high resolution
Challenges Streaking and poor recovery of basic compounds[2]High water content can be difficult to remove post-purification

Section 2: Purification by Crystallization

Crystallization can be a highly effective method for obtaining very pure material, provided a suitable solvent system can be identified. For guanidinium salts, which are often highly soluble in polar solvents and insoluble in non-polar solvents, finding a single solvent for recrystallization can be difficult.[5] Mixed-solvent systems are often more successful.

Application Note 2.1: Crystallization of Guanidinium Salts

Key Considerations:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For guanidinium salts, alcohols (methanol, ethanol, isopropanol), water, or mixtures with less polar co-solvents (e.g., ethyl acetate, acetone, diethyl ether) are good starting points.[5]

  • pH Adjustment: The solubility of guanidinium salts can be pH-dependent. Adjusting the pH to a more acidic range (e.g., pH 1-3.5) by adding the corresponding acid (e.g., HI or HCl) can sometimes promote crystallization.[5]

  • Seeding: Introducing a seed crystal of the pure compound can initiate crystallization if spontaneous nucleation is slow.

Protocol 2.1: Recrystallization from a Mixed Solvent System

Objective: To purify a solid guanidinium hydroiodide salt by recrystallization.

Materials:

  • Crude solid guanidinium salt

  • Solvents (e.g., Methanol, Ethyl Acetate, Isopropanol, Diethyl Ether)

  • Erlenmeyer flask

  • Hot plate and condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solubilization: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a hot solvent in which the compound is soluble (e.g., methanol or isopropanol) to fully dissolve the material.

  • Precipitation: While the solution is still warm, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate or diethyl ether) dropwise until the solution becomes faintly cloudy (turbid).

  • Re-dissolution: Add a few drops of the hot dissolving solvent to make the solution clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with an insulating material will slow the cooling rate and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove residual solvents.

ParameterDescription
Good Solvents Water, Methanol, Ethanol, Isopropanol (typically when heated)[5]
Anti-Solvents Ethyl Acetate, Acetone, Diethyl Ether, Dichloromethane, Hexanes
pH Adjustment Can be beneficial; adjust to pH 1-3.5 with the corresponding acid of the salt to decrease solubility and promote crystallization.[5]
Typical Yield 50-90% (highly dependent on solubility difference and technique)

Visualizations

Experimental Workflow for Normal-Phase Chromatography

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep1 Dissolve Crude Product prep2 Adsorb on Silica (Dry Load) prep1->prep2 optional load Load Sample onto Column prep2->load elute Elute with Solvent Gradient (e.g., DCM -> DCM/MeOH + NH4OH) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvents combine->evap product Purified Guanidinium Salt evap->product G start Start with Crude Solid find_solvent Find 'Good' Solvent (dissolves when hot) start->find_solvent find_anti_solvent Find 'Anti-Solvent' (insoluble when cold) find_solvent->find_anti_solvent dissolve Dissolve in min. hot 'Good' Solvent find_anti_solvent->dissolve add_anti Add 'Anti-Solvent' until turbid dissolve->add_anti cool Cool Slowly add_anti->cool crystals Crystals Form? cool->crystals isolate Isolate and Dry Crystals crystals->isolate Yes fail Try a Different Solvent System crystals->fail No fail->find_solvent

References

Application Notes and Protocols for Methyl Aminomethanimidothioate Hydroiodide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl aminomethanimidothioate hydroiodide, also known as S-methylisothiourea hydroiodide, is a versatile and efficient reagent for guanidinylation in medicinal chemistry. The guanidinium group is a key pharmacophore found in a wide array of biologically active compounds and approved drugs. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for crucial interactions with biological targets such as enzymes and receptors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of guanidine-containing molecules, with a focus on applications in drug discovery.

The guanidine functional group is present in several clinically used drugs, including the histamine H2 receptor antagonists cimetidine and famotidine, which are used to treat heartburn and peptic ulcers.[1] The synthesis of such molecules often involves the introduction of a guanidine moiety, a transformation for which this compound is a valuable tool.

Key Applications in Medicinal Chemistry

The primary application of this compound is as a guanidinylating agent for primary and secondary amines. This reaction provides a straightforward method to incorporate the guanidine functional group into a target molecule. The general scheme for this reaction involves the displacement of the methylthio group by an amine.

One area of significant interest is the development of novel anticancer agents. Guanidine derivatives have shown promise as potential therapeutics, and their synthesis is a key area of research in oncology.[2]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of synthesized guanidine derivatives against human ovarian cancer cell lines. These compounds were investigated for their potential as novel cancer therapeutics.

Compound IDOvarian Cancer Cell LineIC50 (µM)
2 EFO-210.8 - 1.5
3 EFO-270.8 - 1.5
12 COLO-7040.8 - 1.5

Table 1: In vitro anticancer activity of selected guanidine derivatives. The data highlights compounds with low micromolar efficacy, indicating their potential for further development as anticancer agents.[2]

Experimental Protocols

Protocol 1: General Procedure for the Guanidinylation of a Primary Amine

This protocol describes a general method for the synthesis of N-substituted guanidines from a primary amine using this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous solvent (e.g., ethanol, methanol, or DMF)

  • Mercury(II) chloride (HgCl2) (optional, as a promoter)

  • Stirring apparatus

  • Reaction vessel

  • Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in the chosen anhydrous solvent, add this compound (1.1 equivalents) and triethylamine (1.2 equivalents).

  • If the amine is unreactive, a catalytic amount of a promoter such as mercury(II) chloride can be added.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be purified by standard methods, such as column chromatography on silica gel, to yield the desired N-substituted guanidine.

Protocol 2: Synthesis of S-Methylisothiourea Hydroiodide

This protocol details the preparation of the guanidinylating reagent itself from thiourea and methyl iodide.

Materials:

  • Thiourea

  • Methyl iodide

  • Ethanol

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve thiourea (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add methyl iodide (1.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 30 minutes to 1 hour.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield S-methylisothiourea hydroiodide.

Visualizations

experimental_workflow cluster_synthesis Guanidinylation Reaction cluster_workup Work-up & Purification Amine Primary/Secondary Amine Reaction Reaction Mixture Amine->Reaction Reagent Methyl aminomethanimidothioate hydroiodide Reagent->Reaction Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Reaction Completion (TLC Monitoring) Purification Column Chromatography Evaporation->Purification Product N-substituted Guanidine Purification->Product signaling_pathway cluster_cell Cancer Cell Guanidine Guanidine Derivative (Anticancer Agent) Tubulin Tubulin Guanidine->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts Mitosis Mitotic Arrest Microtubules->Mitosis Leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine and its derivatives are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is found in a variety of biologically important molecules, including the amino acid arginine, and is a key structural motif in numerous pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds, providing detailed information about their chemical environment, connectivity, and spatial arrangement. These application notes provide an overview and detailed protocols for the use of NMR spectroscopy in the characterization of guanidine derivatives.

Key Applications of NMR in the Study of Guanidine Derivatives

  • Structural Elucidation: Confirmation of the carbon-nitrogen framework and determination of substituent positions.

  • Tautomerism and Isomerism Studies: Investigation of the predominant tautomeric and isomeric forms in solution.[1][2]

  • Protonation State Analysis: Determination of the pKa values and characterization of the protonated state of the guanidinium group.[3][4]

  • Interaction Studies: Probing the non-covalent interactions of guanidine derivatives with biological macromolecules such as proteins and RNA.[5][6][7]

  • Conformational Analysis: Elucidation of the three-dimensional structure and conformational preferences using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Data Presentation: Characteristic NMR Chemical Shifts

The chemical shifts of the guanidine group's nuclei are highly sensitive to their chemical environment, including substitution, solvent, and protonation state. The following tables summarize typical chemical shift ranges for ¹H, ¹³C, and ¹⁵N nuclei in guanidine derivatives.

Table 1: Typical ¹H NMR Chemical Shifts for Guanidine Derivatives

Proton TypeChemical Shift (δ) ppmNotes
Guanidinium N-H6.5 - 9.5Broad signals, position and intensity are dependent on solvent, temperature, and pH. Protons can undergo rapid exchange.[8]
Arginine side chain Nε-H~7.2In DMSO, involved in hydrogen bonding.
Arginine side chain Nη-H₂~7.7In DMSO, involved in hydrogen bonding.[9]
Protons on adjacent carbons (α-CH, α-CH₂)3.0 - 4.5Deshielded due to the proximity of the electron-withdrawing guanidinium group.

Table 2: Typical ¹³C NMR Chemical Shifts for Guanidine Derivatives

Carbon TypeChemical Shift (δ) ppmNotes
Guanidinium Carbon (C=N)150 - 165The chemical shift is sensitive to the protonation state and substitution pattern.
Guanidine Carbonate~161Example of a simple guanidinium salt.[10]
Guanidine Hydrochloride~158Example of a simple guanidinium salt.[11]
Arginine Cζ~157In the guanidinium group of arginine.
Glycocyamidine (neutral)> 190 (C=O), ~160 (N-C=N)Upon protonation, these shifts move upfield significantly.[4]
Glycocyamidine (protonated)~170-175 (C=O), ~148 (N-C=N)The upfield shift upon protonation is a key indicator.[4]

Table 3: Typical ¹⁵N NMR Chemical Shifts for Guanidine Derivatives

Nitrogen TypeChemical Shift (δ) ppm (rel. to NH₃)Notes
Protonated Guanidinium Nitrogens-280 to -300The nitrogens are typically equivalent on the NMR timescale.[3]
Deprotonated Guanidine Nitrogens-240 to -260Deshielded compared to the protonated form.
Dodecylguanidinium (protonated in DMSO)~55Chemical shifts are highly solvent-dependent.[12]
Dodecylguanidinium (deprotonated in DMSO)~59[12]
Dodecylguanidinium (deprotonated in C₂HCl₃)~54Demonstrates the significant effect of a non-polar solvent.[12]

Note: ¹⁵N chemical shifts can be referenced to different standards. The values presented here are relative to liquid ammonia. Conversion to other standards, such as nitromethane, is possible.[13]

Experimental Protocols

Protocol 1: Standard Sample Preparation for a Small Molecule Guanidine Derivative

Objective: To prepare a guanidine derivative sample for routine ¹H and ¹³C NMR analysis.

Materials:

  • Guanidine derivative (5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃, MeOD-d₄)

  • NMR tube (5 mm)

  • Pasteur pipette and cotton wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the guanidine derivative into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. DMSO-d₆ is often a good choice for guanidinium salts due to its ability to slow down N-H proton exchange, allowing for their observation.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex the mixture until the sample is completely dissolved. Gentle warming may be necessary for some samples.

  • Filtration: To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution into the NMR tube.[14] This can be done by passing the solution through a small plug of cotton wool in a Pasteur pipette or by using a syringe fitted with a filter.[14]

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.5 and 0.6 mL, corresponding to a height of about 4 cm in a standard 5 mm tube.[15]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: Acquisition of a 2D ¹H-¹³C HSQC Spectrum

Objective: To correlate directly attached protons and carbons, aiding in the assignment of the ¹³C spectrum.

Methodology:

  • Prepare the Sample: Prepare the sample as described in Protocol 1. A higher concentration is generally preferred for 2D NMR experiments to ensure a good signal-to-noise ratio.

  • Instrument Setup:

    • Lock and shim the spectrometer on the prepared sample.

    • Obtain a standard ¹H NMR spectrum to determine the spectral width.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).

    • Set the spectral width in the ¹H dimension (F2) to cover all proton signals.

    • Set the spectral width in the ¹³C dimension (F1) to cover the expected range of carbon signals (e.g., 0 to 180 ppm for most guanidine derivatives, but may need to be extended for carbonyl-containing compounds).

    • The number of scans (NS) should be a multiple of 2, 4, or 8, depending on the specific pulse program. A typical starting point is 2 or 4 scans.

    • The number of increments in the indirect dimension (F1) will determine the resolution in the carbon dimension. A value of 256 is often a good starting point.

  • Data Acquisition: Start the acquisition. The experiment time will depend on the sample concentration, the number of scans, and the number of increments.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transformation in both dimensions.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the solvent signal as a reference.

  • Analysis: Correlate the cross-peaks, which indicate a direct bond between a proton and a carbon atom.

Protocol 3: Acquisition of a 2D ¹H-¹³C HMBC Spectrum

Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of molecular fragments.

Methodology:

  • Prepare the Sample: Prepare a concentrated sample as for the HSQC experiment.

  • Instrument Setup: Lock, shim, and acquire a reference ¹H spectrum.

  • HMBC Experiment Setup:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths in both ¹H (F2) and ¹³C (F1) dimensions. The ¹³C spectral width should be wide enough to include all carbons, including quaternary and carbonyl carbons (e.g., 0 to 220 ppm).

    • The long-range coupling constant (J-coupling) delay needs to be set. A typical value is optimized for a coupling of 8 Hz, which is a good compromise for detecting correlations over 2 and 3 bonds.

    • Set the number of scans (NS) and the number of increments in F1 (typically 256 or 512).

  • Data Acquisition: Start the experiment. HMBC experiments generally require more time than HSQC experiments.

  • Data Processing: Process the data similarly to the HSQC data.

  • Analysis: Analyze the cross-peaks to establish connectivities between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons, which do not appear in an HSQC spectrum.

Visualizations

Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives can be achieved through various methods. A common approach involves the guanylation of an amine with a carbodiimide, which can be catalyzed by various metal complexes.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Amine Amine (R-NH2) Reaction_Center Catalytic Guanylation Reaction Amine->Reaction_Center Nucleophilic Attack Carbodiimide Carbodiimide (R'-N=C=N-R'') Carbodiimide->Reaction_Center Catalyst Metal Catalyst (e.g., Y, Ln, Li) Catalyst->Reaction_Center Activation Guanidine Substituted Guanidine Reaction_Center->Guanidine Formation G Start Synthesized Guanidine Derivative SamplePrep Sample Preparation (Protocol 1) Start->SamplePrep H1_NMR 1D ¹H NMR SamplePrep->H1_NMR Initial Analysis C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR Provides Proton Information HSQC 2D HSQC (Protocol 2) H1_NMR->HSQC C13_NMR->HSQC Provides Carbon Information HMBC 2D HMBC (Protocol 3) HSQC->HMBC Direct C-H Correlations Structure Final Structure HSQC->Structure Confirms Assignments NOESY 2D NOESY (Optional) HMBC->NOESY Provides Connectivity HMBC->Structure Long-Range C-H Correlations NOESY->Structure Spatial Proximity G Guanidine_Ligand Guanidine Derivative (Ligand) Receptor Muscarinic Receptor (e.g., M2/M4) Guanidine_Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates/Inhibits Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Cascade Effector->Second_Messenger Alters Concentration Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Synthesis with S-Methylisothiourea Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on pyrimidine synthesis utilizing S-Methylisothiourea hydroiodide and related S-alkylisothioureas.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of pyrimidine derivatives.

Issue 1: Low Yield of the Desired Pyrimidine Product

Question: I am experiencing a low yield in my pyrimidine synthesis with a significant amount of unreacted starting materials. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in pyrimidine synthesis can stem from several factors, including suboptimal reaction conditions, reactant purity, or inefficient catalysis.[1] Here are some troubleshooting steps:

  • Reaction Conditions: The reaction may need more time or a moderate temperature adjustment to reach completion. It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[1] In some protocols, the reaction is conducted at 50 °C for 3–5 hours.[2][3]

  • Reactant Purity: Impurities in the starting materials, such as the β-ketoester or S-methylisothiourea hydroiodide, can hinder the reaction.[1] Ensure all reactants are of high purity.

  • Catalyst and Reagent Stoichiometry: The choice and amount of base and acid are critical. For instance, in a one-pot synthesis of 4-pyrimidone-2-thioethers, using an appropriate amount of a base like DIPEA (diisopropylethylamine) and a strong acid such as TfOH (trifluoromethanesulfonic acid) was found to be crucial for driving the reaction to completion.[3]

  • Solvent Choice: The solvent can significantly impact the reaction outcome. While some reactions are performed under solvent-free conditions, using a solvent like DMF (dimethylformamide) can enhance the yield due to its properties as an energy transfer solvent and its high dielectric constant.[4] For the synthesis of 4-pyrimidone-2-thioethers, 2-MeTHF (2-methyltetrahydrofuran) has been used effectively.[2]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a complex mixture with several byproducts, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

Side reactions are a common challenge in pyrimidine synthesis. Here are some frequent byproducts and strategies to mitigate their formation:

  • Self-Condensation: The 1,3-dicarbonyl compound (e.g., β-ketoester) can undergo self-condensation.[1] Optimizing the order of addition of reactants can sometimes minimize this.

  • Hydrolysis: The S-methylisothiourea hydroiodide can be susceptible to hydrolysis. Ensuring anhydrous reaction conditions can be beneficial.

  • Dealkylation of S-alkylisothiourea: Demethylation of S-methylisothiourea can occur.[2][3] One strategy to prevent this is to use S-alkylisothioureas with larger alkyl groups.[2][3]

  • Hantzsch-type Dihydropyridine Formation: In reactions like the Biginelli synthesis, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from urea decomposition at high temperatures).[1]

    • Prevention: Lowering the reaction temperature can significantly reduce DHP formation.[1]

Issue 3: Demethylation of S-Methylisothiourea

Question: I am observing demethylation of my S-methylisothiourea starting material. How can I prevent this?

Answer:

Demethylation is a known side reaction when using S-methylisothiourea.[2][3] To address this, consider the following:

  • Increase the Alkyl Group Size: A documented strategy is to use S-alkylisothioureas with larger alkyl groups, such as S-isopropylisothiourea, which can prevent dealkylation.[2][3]

  • Optimize Reaction Conditions: Harsh reaction conditions, including strong bases and high heat, can promote the degradation of S-alkylisothiourea.[3] Employing milder conditions can help circumvent this issue. A sequential base- and acid-mediated condensation has been reported to proceed under mild conditions, thus avoiding degradation.[2]

Frequently Asked Questions (FAQs)

Q1: What is a general one-pot procedure for synthesizing 4-pyrimidone-2-thioethers using S-alkylisothiourea?

A1: A convenient one-pot method involves a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[2] This approach has the advantages of mild reaction conditions and good to excellent yields.[2] The general procedure consists of two stages: first, the reaction of the ketoester and S-alkylisothiourea with a base, followed by the addition of an acid to promote cyclization.[2]

Q2: What are the recommended reaction conditions for the one-pot synthesis of 4-pyrimidone-2-thioethers?

A2: Optimized conditions for this synthesis have been reported. The first stage is typically conducted with the ketoester, S-methylisothiourea, and a base in a solvent like 2-MeTHF at 0 °C for 3 hours.[2] For the second stage, an acid is added to the mixture, and it is stirred at 50 °C for 5 hours.[2]

Q3: Can this synthesis method be scaled up?

A3: Yes, the utility of the one-pot synthesis of 4-pyrimidone-2-thioethers has been demonstrated on a large scale. For example, a key intermediate for the drug adagrasib was synthesized on a 200-gram scale with a high yield and purity.[2]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for 4-Pyrimidone-2-thioether Synthesis

EntryBase (equiv.)Acid (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DIPEA (1.1)TfOH (1.0)2-MeTHF50594
2DIPEA (2.0)TfOH (1.0)2-MeTHF505-
3DIPEA (3.0)TfOH (1.0)2-MeTHF505-

Data adapted from a study on the one-pot synthesis of 4-pyrimidone-2-thioethers.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-Pyrimidone-2-thioethers

This protocol is based on the sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[2]

Materials:

  • β-ketoester (0.5 mmol)

  • S-methylisothiourea (0.55 mmol)

  • Base (e.g., DIPEA, 0.55 mmol)

  • Acid (e.g., TfOH, 1.1 equiv.)

  • Solvent (e.g., 2-MeTHF, 1.5 mL)

Procedure:

Stage 1:

  • In a reaction vessel, combine the ketoester (0.5 mmol), S-methylisothiourea (0.55 mmol), and the base (0.55 mmol) in 2-MeTHF (1.5 mL).

  • Cool the reaction mixture to 0 °C.

  • Stir the mixture at 0 °C for 3 hours.

Stage 2:

  • To the reaction mixture from Stage 1, add the acid (1.1 equiv.).

  • Heat the reaction mixture to 50 °C and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with standard workup and purification procedures.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Base-Mediated Condensation cluster_stage2 Stage 2: Acid-Mediated Cyclization cluster_workup Workup & Purification start Combine: - β-ketoester - S-methylisothiourea - Base (DIPEA) - Solvent (2-MeTHF) cool Cool to 0 °C start->cool stir1 Stir for 3 hours at 0 °C cool->stir1 add_acid Add Acid (TfOH) stir1->add_acid Proceed to Stage 2 heat Heat to 50 °C add_acid->heat stir2 Stir for 5 hours heat->stir2 monitor Monitor by TLC stir2->monitor Reaction Completion purify Workup and Purify monitor->purify product Final Pyrimidine Product purify->product

Caption: Experimental workflow for the one-pot synthesis of pyrimidines.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_verification Verification start Low Pyrimidine Yield cond Suboptimal Conditions? start->cond purity Impure Reactants? start->purity side_rxn Side Reactions Occurring? start->side_rxn sol_cond Optimize: - Temperature - Time - Stoichiometry cond->sol_cond Yes sol_purity Purify Starting Materials purity->sol_purity Yes sol_side_rxn Adjust Conditions: - Lower Temperature - Use Milder Base/Acid - Change Reactant Addition Order side_rxn->sol_side_rxn Yes verify Monitor by TLC sol_cond->verify sol_purity->verify sol_side_rxn->verify improved_yield Improved Yield verify->improved_yield

Caption: Troubleshooting logic for low pyrimidine yield.

References

common side reactions with Methyl aminomethanimidothioate hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving Methyl aminomethanimidothioate hydroiodide (also known as S-Methylisothiourea hydroiodide).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a versatile reagent primarily used as a guanidinylating agent in the synthesis of guanidines and as a building block in the synthesis of pyrimidine derivatives. It serves as an efficient precursor for introducing the guanidine functional group into various molecules.

Q2: What are the main safety precautions to consider when handling this reagent?

This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How should this compound be stored?

It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and can absorb moisture from the air, so it is crucial to keep the container tightly sealed.

Troubleshooting Guide: Guanidinylation Reactions

Guanidinylation is the most common application of this compound. The reaction typically involves the treatment of a primary or secondary amine with the reagent to form a substituted guanidine, with the elimination of methyl mercaptan (MeSH) as a byproduct.

Issue 1: Formation of Multiple Byproducts and Oily Residues

Problem: The reaction mixture shows multiple spots on TLC, and upon workup, a dark, oily residue is obtained that is difficult to purify. This is a commonly reported issue in online forums for researchers.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Decomposition via Carbodiimide Intermediate Under basic conditions, S-methylisothiourea can eliminate methyl mercaptan to form a highly reactive carbodiimide intermediate. This intermediate can then react with various nucleophiles in the reaction mixture, leading to a range of byproducts. To minimize this, consider adding the base slowly at a lower temperature to control the formation of the carbodiimide.
Reaction with Solvent If using a nucleophilic solvent, it may compete with your amine substrate, leading to undesired products. Use a non-nucleophilic solvent like DMF, acetonitrile, or THF.
Excess Reagent or Base An excess of either the guanidinylating reagent or the base can lead to side reactions. Use a stoichiometric amount of the reagents and monitor the reaction progress by TLC to avoid prolonged reaction times.
Purification Challenges The guanidine product and byproducts can be highly polar and soluble in water, making extraction difficult. Purification via flash chromatography can also be challenging due to the polarity of the compounds. Consider converting the guanidine product to a salt (e.g., hydrochloride or trifluoroacetate) to facilitate crystallization and purification.

Experimental Protocol: General Procedure for Guanidinylation

  • Dissolve the amine substrate in a suitable solvent (e.g., ethanol, DMF).

  • Add this compound (1.0-1.2 equivalents).

  • If the amine is used as a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux in ethanol).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Attempt to purify the product by crystallization (often as a salt) or column chromatography.

Reaction Pathway: Guanidinylation of an Amine

guanidinylation reagent Methyl aminomethanimidothioate hydroiodide intermediate Tetrahedral Intermediate reagent->intermediate + R-NH2 amine R-NH2 (Amine) amine->intermediate product Substituted Guanidine intermediate->product - MeSH byproduct Methyl Mercaptan (MeSH) intermediate->byproduct - R-NH-C(=NH)NH2

Caption: Guanidinylation of an amine with this compound.

Side Reaction Pathway: Carbodiimide Formation

carbodiimide_formation smc S-Methylisothiourea carbodiimide Carbodiimide Intermediate smc->carbodiimide - MeSH base Base base->carbodiimide promotes byproducts Various Byproducts carbodiimide->byproducts + Nucleophiles mesh MeSH

Caption: Formation of a carbodiimide intermediate as a side reaction.

Troubleshooting Guide: Pyrimidine Synthesis

This compound can be used in the synthesis of pyrimidines, typically by reacting it with a 1,3-dicarbonyl compound.

Issue 2: Low Yield and Product Degradation

Problem: The desired pyrimidine product is obtained in low yield, and there is evidence of decomposition, such as the formation of pungent-smelling byproducts (thiols).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Harsh Reaction Conditions Strong bases and high temperatures can cause the degradation of S-alkylisothioureas.[1] Use milder reaction conditions, such as a weaker base or lower reaction temperature, and monitor the reaction closely.
Demethylation Under certain conditions, demethylation of the methylthio group can occur, leading to the formation of a thiouracil derivative. If this is observed, consider using a different S-alkylisothiourea with a bulkier alkyl group to prevent this side reaction.[1]
Formation of Tautomeric Isomers The reaction can sometimes produce a mixture of inseparable tautomeric isomers of the dihydropyrimidine product. This can complicate purification and characterization. It is important to be aware of this possibility and use analytical techniques like variable-temperature NMR to characterize the product mixture.

Experimental Protocol: General Procedure for Pyrimidine Synthesis

  • Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) in a suitable solvent (e.g., ethanol).

  • Add this compound (1.0 equivalent) and a base (e.g., sodium ethoxide, potassium carbonate) (1.0-2.0 equivalents).

  • Stir the reaction mixture at room temperature or with heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid, dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Reaction Pathway: Pyrimidine Synthesis

pyrimidine_synthesis reagent Methyl aminomethanimidothioate hydroiodide intermediate Condensation Intermediate reagent->intermediate dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate product Substituted Pyrimidine intermediate->product Cyclization

Caption: General scheme for the synthesis of pyrimidines.

References

Technical Support Center: Penicillin Rearrangement Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with penicillin rearrangement experiments, particularly the conversion of penicillin to cephalosporin derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the penicillin rearrangement?

The penicillin rearrangement involves the expansion of the five-membered thiazolidine ring of the penicillin nucleus into a six-membered dihydrothiazine ring, which is characteristic of the cephalosporin core.[1] This reaction is crucial for the semi-synthetic production of cephalosporin antibiotics from more readily available penicillin precursors. The key structural feature of penicillins that allows for this rearrangement is the strained β-lactam ring fused to the thiazolidine ring.[1]

Q2: What are the common methods for achieving penicillin rearrangement?

There are two primary methods for penicillin rearrangement:

  • Chemical Rearrangement: This involves a multi-step chemical process to expand the ring. While effective, this method can be expensive, time-consuming, and may produce environmentally harmful waste.[2][3]

  • Enzymatic Rearrangement (Bioconversion): This method utilizes an enzyme, typically a deacetoxycephalosporin C synthase (DAOCS), also known as "expandase," to catalyze the ring expansion.[2][3][4] This approach is often considered a "greener" alternative as it occurs under milder conditions.[5]

Q3: What is the role of the expandase enzyme in the rearrangement?

Expandase is a key enzyme in the biosynthesis of cephalosporins. It catalyzes the oxidative ring expansion of the penicillin nucleus.[3][4][6] The native enzyme often has a high specificity for penicillin N. However, research has focused on using mutant strains of microorganisms like Streptomyces clavuligerus or modified enzymes to efficiently convert more common and less expensive penicillins, such as penicillin G.[2][3][7]

Q4: What are the main factors that can lead to a failed penicillin rearrangement experiment?

Several factors can contribute to the failure of a penicillin rearrangement experiment, including:

  • Degradation of the β-lactam ring: The four-membered β-lactam ring is highly strained and susceptible to hydrolysis under acidic or basic conditions, leading to inactivation of the penicillin.[5][8]

  • Inactive Enzyme: The expandase enzyme may be inactive due to improper storage, suboptimal reaction conditions, or the presence of inhibitors.[9][10]

  • Suboptimal Reaction Conditions: The efficiency of the rearrangement is highly dependent on factors like pH, temperature, and the concentration of necessary cofactors.[7]

  • Side Reactions: Undesired side reactions can consume the starting material or lead to the formation of byproducts, reducing the yield of the desired cephalosporin.[5]

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during penicillin rearrangement experiments.

Issue 1: Low or No Yield of the Desired Cephalosporin Product

Q: My reaction has resulted in a very low yield or no detectable amount of the rearranged cephalosporin. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue. The following table and decision tree can help you diagnose and resolve the problem.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low or No Yield check_reagents Verify Integrity of Starting Materials & Reagents start->check_reagents check_enzyme Assess Enzyme Activity check_reagents->check_enzyme No degraded_penicillin Penicillin Degraded? (Check with fresh stock) check_reagents->degraded_penicillin Yes check_conditions Evaluate Reaction Conditions check_enzyme->check_conditions No inactive_enzyme Enzyme Inactive? (Run positive control) check_enzyme->inactive_enzyme Yes check_analysis Review Analytical Method check_conditions->check_analysis No suboptimal_conditions Conditions Suboptimal? (Adjust pH, temp, cofactors) check_conditions->suboptimal_conditions Yes analytical_issue Analytical Method Issue? (Check standards & calibration) check_analysis->analytical_issue Yes solution_reagents Use fresh, high-purity penicillin and reagents. degraded_penicillin->solution_reagents solution_enzyme Use fresh enzyme, ensure proper storage, and check for inhibitors. inactive_enzyme->solution_enzyme solution_conditions Optimize reaction parameters based on literature. suboptimal_conditions->solution_conditions solution_analysis Validate analytical method with known standards. analytical_issue->solution_analysis

Caption: Troubleshooting logic for low or no product yield.

Quantitative Data Summary: Key Reaction Parameters for Penicillin G to Deacetoxycephalosporin G Conversion

ParameterRecommended Value/RangePotential Issue if DeviatedTroubleshooting Action
pH 7.0 - 7.4β-lactam ring hydrolysis outside this range.[5]Adjust pH of the reaction mixture carefully.
Temperature 25 - 30°CHigher temperatures can lead to enzyme denaturation and substrate degradation.[9]Ensure the reaction is performed in a temperature-controlled environment.
FeSO₄ Concentration 1.8 mMInsufficient iron can limit expandase activity.[7]Prepare fresh FeSO₄ solution and add to the recommended concentration.
α-Ketoglutarate Concentration 1.28 mMThis co-substrate is essential for the expandase-catalyzed reaction.[7]Ensure accurate addition of α-ketoglutarate.
Dithiothreitol (DTT) Concentration 14 mMDTT helps to maintain a reducing environment, which can be crucial for enzyme stability.[2]Add fresh DTT to the reaction mixture.
Agitation Minimal/No AgitationVigorous agitation can inhibit the reaction, possibly due to oxygen supply limitations in cellular systems.[9]If using whole cells, consider static incubation or very gentle shaking.
Issue 2: Presence of Unexpected Side Products

Q: My analysis shows the presence of significant peaks other than my starting material and expected product. What are these side products and how can I minimize their formation?

A: The formation of side products is a common challenge. The primary side product is often penicilloic acid, resulting from the hydrolysis of the β-lactam ring.

Common Side Products and Mitigation Strategies:

  • Penicilloic Acid: This is the inactive product of β-lactam ring hydrolysis.

    • Cause: Exposure to acidic or basic conditions, or the presence of β-lactamase enzymes.[5][11]

    • Mitigation:

      • Maintain the reaction pH strictly within the optimal range (typically 7.0-7.4).

      • Work at lower temperatures to reduce the rate of hydrolysis.

      • If using a biological system, ensure the microbial strain used does not produce significant amounts of β-lactamases.

  • Other Degradation Products: Depending on the specific reaction conditions, other degradation pathways may be possible.

    • Mitigation:

      • Minimize reaction time to reduce the exposure of the product to potentially degradative conditions.

      • Ensure all reagents are of high purity to avoid catalytic degradation by impurities.

Experimental Protocols

Protocol: Enzymatic Conversion of Penicillin G to Deacetoxycephalosporin G using Streptomyces clavuligerus

This protocol is a general guideline based on published methods.[2][7] Optimization may be required for specific experimental setups.

Materials:

  • Streptomyces clavuligerus cell culture or cell-free extract

  • Penicillin G

  • FeSO₄

  • α-Ketoglutarate

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • MgSO₄

  • KCl

  • Analytical standards for penicillin G and deacetoxycephalosporin G

  • HPLC system with a suitable column (e.g., C18)

Experimental Workflow Diagram

Experimental_Workflow A Prepare Reaction Mixture (Buffer, Cofactors) B Add Penicillin G (Substrate) A->B C Initiate Reaction (Add Enzyme/Cells) B->C D Incubate (Controlled Temp & Time) C->D E Quench Reaction D->E F Sample Preparation (Centrifugation/Filtration) E->F G HPLC Analysis F->G H Data Interpretation G->H

Caption: General workflow for enzymatic penicillin rearrangement.

Procedure:

  • Prepare the Reaction Mixture: In a suitable reaction vessel, prepare the standard reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.4

    • 1.8 mM FeSO₄

    • 1.28 mM α-ketoglutarate

    • 14 mM DTT

    • 8 mM MgSO₄

    • 8 mM KCl

  • Add Substrate: Add Penicillin G to the reaction mixture to a final concentration of 2 mg/mL.

  • Initiate the Reaction: Add the Streptomyces clavuligerus cell suspension or cell-free extract to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 25°C) for a predetermined time (e.g., 2-4 hours). If using whole cells, minimize agitation.

  • Reaction Quenching and Sample Preparation: Stop the reaction by adding a quenching agent (e.g., methanol) or by rapid cooling. Centrifuge or filter the sample to remove cells or precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by HPLC to quantify the concentrations of remaining penicillin G and the formed deacetoxycephalosporin G.

    • Use a suitable mobile phase and column for separation.

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

    • Compare the retention times and peak areas to those of the analytical standards to identify and quantify the compounds.

Signaling Pathways and Logical Relationships

Penicillin Rearrangement Mechanism

The following diagram illustrates the core transformation in the penicillin to cephalosporin rearrangement.

Penicillin_Rearrangement Penicillin Penicillin (Thiazolidine Ring) Intermediate Oxidative Ring Expansion Intermediate Penicillin->Intermediate Expandase (DAOCS) + O2, Fe(II), α-KG Cephalosporin Cephalosporin (Dihydrothiazine Ring) Intermediate->Cephalosporin

Caption: Simplified mechanism of penicillin rearrangement.

References

optimizing catalyst concentration of 2-Methyl-2-isothiourea Hydriodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-2-isothiourea Hydriodide. The primary application covered is its use as a guanylating agent in the synthesis of guanidines.

Troubleshooting Guanidinylation Reactions

This guide addresses common issues encountered during the synthesis of guanidines using 2-Methyl-2-isothiourea Hydriodide.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Reagent Purity: 2-Methyl-2-isothiourea Hydriodide can degrade, especially with moisture. The amine substrate may also be impure.1. Ensure the purity and dryness of both the isothiourea salt and the amine substrate. Use fresh or properly stored reagents.[1]
2. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.2. Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or gently heating the mixture if the reaction is sluggish at room temperature.[1][2]
3. Poor Solubility: The reagents may not be fully dissolved in the chosen solvent.3. Select a solvent in which both the isothiourea salt and the amine are soluble. Ethanol is a common choice.[2][3]
Formation of Multiple By-products 1. Side Reactions: Over-reaction or reaction with impurities can lead to multiple products.1. Carefully control the stoichiometry of the reactants. Use a slight excess of the amine to ensure the isothiourea is fully consumed.[1] Purify the starting materials.
2. Decomposition: Excessive heat can cause the decomposition of reagents or the desired product.2. Avoid excessively high temperatures. If heating is necessary, do so gently and monitor the reaction closely.[1]
Difficulty in Product Isolation 1. Oily Residue: The product may not crystallize and instead form an oil.1. Attempt trituration with a non-polar solvent like diethyl ether to induce precipitation. If the product is soluble in the trituration solvent, try a different solvent system.[4]
2. Contamination with Starting Material: The product may be contaminated with the excess amine.2. Use flash chromatography for purification. If the amine co-elutes, consider an acidic wash during workup to remove the basic amine.
Inconsistent Results 1. Moisture: The presence of water can interfere with the reaction.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
2. Stoichiometry: Inaccurate measurement of reagents.2. Double-check the molar equivalents of all reagents before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: Is 2-Methyl-2-isothiourea Hydriodide a catalyst or a reagent?

A1: In the context of guanidine synthesis, 2-Methyl-2-isothiourea Hydriodide is a reagent, specifically a guanylating agent. It provides the core structure that is transferred to an amine to form the guanidine functional group. While it facilitates the reaction, it is consumed in the process and is therefore not a true catalyst.

Q2: How do I choose the optimal stoichiometry for my guanidinylation reaction?

A2: A good starting point is to use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to 2-Methyl-2-isothiourea Hydriodide (1.0 equivalent). This helps to ensure that the guanylating agent is fully consumed. However, the optimal ratio may vary depending on the reactivity of your specific amine and should be determined empirically.

Q3: What is the role of a base, such as triethylamine or potassium carbonate, in this reaction?

A3: The addition of a base is sometimes employed to neutralize the hydriodide salt, freeing the isothiourea to react with the amine. This can be particularly useful when working with amine salts or less nucleophilic amines. However, for many primary and secondary amines, the reaction can proceed without an added base, as the amine substrate itself can act as a base.

Q4: My amine is sterically hindered or a weak nucleophile. How can I improve the reaction efficiency?

A4: For less reactive amines, you may need to use more forcing conditions. This can include:

  • Higher Temperatures: Refluxing in a suitable solvent like ethanol or DMF may be necessary.[2]

  • Longer Reaction Times: Monitor the reaction over an extended period (e.g., 24-48 hours).[2]

  • Use of a Base: Adding a non-nucleophilic base can help to drive the reaction to completion.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a solvent system that provides good separation between the starting materials and the product. Staining with ninhydrin can be useful for visualizing amines and some guanidines. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.[1]

Experimental Protocols

General Procedure for Guanidinylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Methyl-2-isothiourea Hydriodide

  • Amine substrate

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 2-Methyl-2-isothiourea Hydriodide (1.0 eq.).

  • Dissolve the isothiourea salt in anhydrous ethanol.

  • Add the amine substrate (1.1-1.2 eq.) to the solution.

  • If required, add a base (e.g., triethylamine, 1.2 eq.).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Stir the reaction at reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Preparation of 2-Methyl-2-isothiourea Hydriodide

Materials:

  • Thiourea

  • Methyl iodide

  • Ethanol

Procedure:

  • Dissolve thiourea (1.0 eq.) in ethanol in a round-bottom flask.[3]

  • Add methyl iodide (1.05 eq.) to the stirred solution.[3]

  • Heat the resulting mixture to reflux for 2 hours.[3]

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Visual Guides

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH2 Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Isothiourea 2-Methyl-2-isothiourea Isothiourea->Tetrahedral_Intermediate Guanidine Guanidine Tetrahedral_Intermediate->Guanidine Elimination Methanethiol CH3SH Tetrahedral_Intermediate->Methanethiol

Caption: Mechanism of Guanidinylation.

Optimization_Workflow start Start Optimization reagent_quality Verify Reagent Purity (Isothiourea & Amine) start->reagent_quality stoichiometry Optimize Stoichiometry (e.g., 1:1.1 Isothiourea:Amine) reagent_quality->stoichiometry solvent Screen Solvents (e.g., EtOH, DMF) stoichiometry->solvent temperature Vary Temperature (RT to Reflux) solvent->temperature monitor Monitor by TLC/LC-MS temperature->monitor workup Optimize Workup & Purification monitor->workup end Optimized Protocol workup->end Troubleshooting_Tree start Low Yield Issue check_sm Starting Material Consumed? (TLC/LC-MS) start->check_sm check_purity Check Reagent Purity check_sm->check_purity No side_products Multiple Side Products? check_sm->side_products Yes end_good Problem Solved check_purity->end_good increase_time_temp Increase Time/Temperature increase_time_temp->end_good side_products->increase_time_temp No optimize_stoich Optimize Stoichiometry side_products->optimize_stoich Yes lower_temp Lower Reaction Temperature optimize_stoich->lower_temp end_bad Consult Further optimize_stoich->end_bad lower_temp->end_good

References

stability issues of Methyl aminomethanimidothioate hydroiodide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Aminomethanimidothioate Hydroiodide (also known as S-Methylisothiourea Hydroiodide).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place, with a recommended temperature of 2-8°C.[1][2][3] The compound is known to be sensitive to light, air, and moisture.[4] For long-term storage, handling under an inert gas atmosphere is advisable.[4]

Q2: My stock solution of this compound has turned yellow and/or a precipitate has formed. What should I do?

This is a common indication of degradation. It is strongly recommended to discard the solution and prepare a fresh one immediately before use. The related compound, S-Methylisothiourea sulfate, is known to be unstable in solution.[5]

Q3: How long can I store solutions of this compound?

Due to the inherent instability of S-methylisothiourea salts in solution, it is highly recommended to prepare solutions fresh for each experiment.[5] There is no available data to support the long-term stability of this compound in any solvent.

Q4: In which solvents is this compound soluble?

While specific solubility data for the hydroiodide salt is limited, it is generally soluble in polar solvents. The related sulfate salt is soluble in water, particularly hot water, and insoluble in alcohol.[6] One source indicates a solubility of 14 mg/mL for the hemisulfate salt in PBS (pH 7.2).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving - Low solvent temperature- Inappropriate solvent- Compound degradation- Gently warm the solvent (if compatible with the experiment).- Try a different polar solvent (e.g., DMF, DMSO).- Use fresh, high-quality compound.
Precipitation in Solution - Supersaturation- Change in temperature- pH shift- Solvent evaporation- Degradation- Prepare a more dilute solution.- Ensure the solution is maintained at a constant temperature.- Buffer the solution if pH sensitivity is a concern.- Keep the container tightly sealed.- Prepare the solution fresh before use.
Inconsistent Experimental Results - Degradation of the stock solution- Inaccurate concentration due to degradation- Always prepare a fresh solution before each experiment. - If possible, perform a quick quality control check (e.g., TLC, melting point) on the solid compound before use.
Reaction Failure (e.g., in Guanidinylation) - Inactive reagent due to degradation- Presence of moisture- Use a freshly opened bottle of the compound or one that has been properly stored.- Ensure all solvents and other reagents are anhydrous, as the compound is moisture-sensitive.[4]

Experimental Protocols

Protocol 1: Preparation of a Fresh Solution for General Use

This protocol outlines the basic steps for preparing a solution of this compound.

Materials:

  • This compound

  • Desired solvent (e.g., Water, DMF, DMSO)

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Spatula and weighing paper/boat

Procedure:

  • Calculate the required mass of this compound to achieve the desired concentration.

  • Weigh the calculated mass of the compound in a clean, dry weighing boat.

  • Transfer the solid to the volumetric flask.

  • Add a small amount of the chosen solvent to the flask to dissolve the solid. Gentle vortexing or stirring may be applied.

  • Once the solid is fully dissolved, add the solvent to the final volume mark on the flask.

  • Mix the solution thoroughly.

  • Use the solution immediately. Do not store.

Protocol 2: Guanidinylation of a Primary Amine

This protocol provides a general method for the use of this compound as a guanidinylating agent.

Materials:

  • Primary amine substrate

  • This compound

  • Anhydrous solvent (e.g., Methanol, Ethanol, DMF)

  • Base (e.g., Triethylamine, DIPEA)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the primary amine substrate in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Add the base to the reaction mixture (typically 1-2 equivalents).

  • In a separate container, weigh the this compound (typically 1-1.5 equivalents).

  • Add the solid this compound to the reaction mixture.

  • The reaction may be stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction is worked up according to standard procedures to isolate the guanidine product.

Visualizations

experimental_workflow Experimental Workflow: Fresh Solution Preparation start Start weigh Weigh this compound start->weigh dissolve Dissolve in appropriate solvent in a volumetric flask weigh->dissolve top_up Top up to final volume dissolve->top_up mix Mix thoroughly top_up->mix use Use Immediately mix->use end End use->end

Caption: Workflow for preparing a fresh solution.

troubleshooting_logic Troubleshooting Logic for Solution Instability start Observe issue with solution (e.g., color change, precipitate) is_fresh Was the solution prepared fresh? start->is_fresh yes Yes is_fresh->yes no No is_fresh->no check_solid Check quality of solid compound (e.g., appearance, storage conditions) yes->check_solid discard Discard solution and prepare a new one no->discard end Proceed with fresh solution discard->end check_solvent Verify solvent quality and compatibility check_solid->check_solvent check_solvent->end

Caption: Troubleshooting decision tree for solution issues.

References

preventing byproduct formation in guanidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during guanidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during guanidine synthesis, offering potential causes and solutions.

Issue 1: Low Yield of Guanidine Product

Potential CauseRecommended Solution
Incomplete Reaction - From Dicyandiamide: Ensure the reaction temperature is maintained within the optimal range of 170-230°C to drive the reaction to completion. Heating for 3-4 hours is recommended.[1][2] - From Urea: The optimal temperature for the synthesis of guanidine nitrate from urea and ammonium nitrate using a silica gel catalyst is approximately 190°C.[3] Increasing the reaction time at this temperature can improve conversion.
Suboptimal Reactant Ratio - From Dicyandiamide: A weight ratio of 1:1.27 of dicyandiamide to ammonium chloride is recommended for the synthesis of guanidine hydrochloride.[1][2] - From Urea: For guanidine nitrate synthesis, a molar ratio of urea to ammonium nitrate of approximately 1:2 has been found to provide optimal yields.[4]
Side Reactions Consuming Starting Materials - From Cyanamide: Cyanamide can dimerize to form dicyandiamide or hydrolyze to form urea.[5][6] Using a catalyst such as scandium(III) triflate can promote the desired guanylation reaction.[7] Running the reaction under anhydrous conditions can minimize hydrolysis.

Issue 2: Presence of Biguanide Impurity in Guanidine Synthesized from Dicyandiamide

  • Problem: The final guanidine product is contaminated with biguanide.

  • Cause: Biguanide is a common intermediate in the reaction of dicyandiamide with ammonium salts.[8] The reaction may not have gone to completion. Lower reaction temperatures (around 120-130°C) can favor the formation of biguanide, while higher temperatures (160-180°C) promote its conversion to guanidine.[8]

  • Solution:

    • Increase the reaction temperature to the higher end of the recommended range (170-230°C).[1][2]

    • Prolong the reaction time to ensure the complete conversion of biguanide to guanidine.

    • Use an excess of the ammonium salt to help drive the reaction towards the formation of the guanidine salt.[8]

Issue 3: Formation of Dicyandiamide and Urea in Guanidine Synthesized from Cyanamide

  • Problem: The product contains unreacted cyanamide, dicyandiamide, and urea.

  • Cause: Cyanamide is prone to dimerization to dicyandiamide and hydrolysis to urea, especially in aqueous solutions.[5][6]

  • Solution:

    • Minimize Water: Conduct the reaction under anhydrous conditions to the extent possible to reduce the rate of hydrolysis to urea.

    • Control pH: The stability of cyanamide is pH-dependent. Acidic conditions can catalyze hydrolysis.

    • Use a Catalyst: Employing a catalyst like scandium(III) triflate in water can efficiently promote the guanylation of amines with cyanamide, minimizing side reactions.[7]

    • Temperature Control: The rate of dimerization is temperature-dependent. Follow a validated protocol with optimized temperature control.

Issue 4: Presence of Melamine and Other Insoluble Byproducts in Guanidine Synthesized from Urea

  • Problem: The final product is contaminated with insoluble white solids, identified as melamine or cyanuric acid.

  • Cause: At high temperatures, urea can undergo self-condensation to form byproducts like biuret, cyanuric acid, and melamine.[3][9] The formation of these insoluble byproducts is more pronounced at temperatures above 200°C.[3]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at the optimal level. For the synthesis of guanidine nitrate from urea and ammonium nitrate with a silica gel catalyst, the maximum yield is obtained at 190°C.[3] A decrease in yield is observed at 200°C due to the formation of insoluble byproducts.

    • Catalyst: The use of a silica gel catalyst helps to promote the desired reaction at a lower temperature than uncatalyzed reactions.[3]

    • Purification: The insoluble byproducts can be removed by filtration of the hot reaction mixture.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in guanidine synthesis from dicyandiamide, and how can I avoid them?

The most common byproduct when synthesizing guanidine from dicyandiamide is biguanide, which is an intermediate in the reaction. To minimize its presence in the final product, ensure the reaction is driven to completion by using a higher reaction temperature (160-180°C) and a sufficient reaction time.[8] Using an excess of the ammonium salt can also favor the formation of guanidine.[8]

Q2: My guanidine synthesis from cyanamide is plagued by the formation of urea. What are the key parameters to control?

Urea formation is due to the hydrolysis of cyanamide. The key parameters to control are the presence of water and the pH of the reaction mixture. To minimize urea formation, it is best to use anhydrous solvents. If an aqueous system is necessary, controlling the pH is crucial, as both acidic and basic conditions can promote hydrolysis. Using a catalyst, such as scandium(III) triflate, can significantly improve the rate of the desired guanylation reaction over the hydrolysis side reaction.[7]

Q3: I am observing a significant amount of insoluble white precipitate in my guanidine synthesis from urea. What is it and how can I prevent it?

The insoluble white precipitate is likely a mixture of melamine and cyanuric acid. These are formed from the self-condensation of urea at high temperatures.[3][9] To prevent their formation, it is critical to maintain strict control over the reaction temperature. For the synthesis of guanidine nitrate from urea and ammonium nitrate, the optimal temperature is around 190°C.[3] Exceeding this temperature will lead to an increase in the formation of these insoluble byproducts. These can be removed by filtering the hot aqueous solution of the reaction mixture.[10]

Q4: Can I reuse the silica gel catalyst in the synthesis of guanidine nitrate from urea?

Yes, the silica gel catalyst can be recovered and reused in subsequent reactions. It has been shown to maintain its effectiveness for several cycles.

Q5: How can I purify my guanidine salt from the reaction byproducts?

Purification strategies depend on the nature of the byproducts.

  • Insoluble byproducts like melamine can be removed by hot filtration.[10]

  • Soluble byproducts like biguanide and unreacted starting materials can often be removed by recrystallization. The choice of solvent for recrystallization is crucial and will depend on the specific guanidine salt and the impurities present.

  • For guanidine hydrochloride synthesized from dicyandiamide, a purification process involving dissolution in water, filtration, dehydration, and crystallization is effective.[1]

Experimental Protocols

Protocol 1: Synthesis of High-Purity Guanidine Hydrochloride from Dicyandiamide

This protocol is adapted from established industrial methods for the synthesis of guanidine hydrochloride.

Materials:

  • Dicyandiamide

  • Ammonium chloride

  • Water

Equipment:

  • Reaction kettle with heating and stirring capabilities

  • Filtration apparatus

  • Dehydration apparatus (e.g., rotary evaporator)

  • Crystallization vessel

Procedure:

  • Fritting: In the reaction kettle, combine dicyandiamide and ammonium chloride in a weight ratio of 1:1.27.[1][2]

  • Heat the mixture with stirring to a temperature range of 170-230°C.[1][2] Maintain this temperature for 3-4 hours to ensure the reaction goes to completion and minimizes the biguanide intermediate.[2]

  • Dissolving: After the reaction, allow the crude guanidine hydrochloride to cool. Dissolve the crude product in water at a 1:1 weight ratio at room temperature.[1]

  • Filtering: Filter the solution to remove any unreacted starting materials and insoluble byproducts.[1]

  • Dehydrating: Dehydrate the filtrate, for instance, using a rotary evaporator, to remove the water.[1]

  • Crystallizing: Cool the resulting supersaturated solution to induce crystallization. Concentrate the solution further if necessary to maximize the yield of high-purity guanidine hydrochloride crystals.[1]

Protocol 2: Synthesis of Guanidine Nitrate from Urea and Ammonium Nitrate

This protocol is based on the silica gel catalyzed reaction of urea and ammonium nitrate.

Materials:

  • Urea

  • Ammonium nitrate

  • Silica gel (16/30 mesh)

  • Water

Equipment:

  • Reaction flask with heating mantle and stirrer

  • Thermostat

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Preheat the silica gel at 140°C for 2 hours.

  • In the reaction flask, combine urea and ammonium nitrate in a 1:2 molar ratio.[4] Add the preheated silica gel.

  • Heat the mixture in a thermostat-controlled heating mantle to 190°C with stirring.[3] The mixture will melt and begin to evolve ammonia and carbon dioxide.

  • Maintain the reaction at 190°C for approximately 3 hours.[3] Avoid increasing the temperature to 200°C or higher to minimize the formation of insoluble byproducts.[3]

  • After the reaction is complete, allow the mixture to cool slightly and then add hot water to dissolve the product.

  • Filter the hot solution to remove the silica gel and any insoluble byproducts.

  • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the guanidine nitrate.

  • Collect the crystals by filtration and dry them.

Visualizations

Guanidine_Synthesis_from_Dicyandiamide Reaction Pathway: Guanidine from Dicyandiamide DCD Dicyandiamide Biguanide Biguanide Intermediate DCD->Biguanide 120-130°C (favored) NH4Cl Ammonium Chloride NH4Cl->Biguanide GuanidineHCl Guanidine Hydrochloride Biguanide->GuanidineHCl 160-180°C (favored) Byproduct_Formation_from_Urea Byproduct Formation in Guanidine Synthesis from Urea Urea Urea Guanidine Guanidine (Desired Product) Urea->Guanidine 190°C, NH4NO3, Silica Gel High_Temp High Temperature (>200°C) Urea->High_Temp Melamine Melamine (Byproduct) High_Temp->Melamine Cyanuric_Acid Cyanuric Acid (Byproduct) High_Temp->Cyanuric_Acid Troubleshooting_Workflow Troubleshooting Workflow for Guanidine Synthesis Start Start Synthesis Analysis Analyze Product (e.g., HPLC, NMR) Start->Analysis Pure Product is Pure Analysis->Pure Impure Product is Impure Analysis->Impure End End Pure->End Identify Identify Byproduct(s) Impure->Identify Biguanide Biguanide? Identify->Biguanide Urea_DCD Urea/Dicyandiamide? Identify->Urea_DCD Melamine Melamine? Identify->Melamine Adjust_Temp_Time Increase Temp/Time Biguanide->Adjust_Temp_Time Control_Water_pH Control Water/pH, Use Catalyst Urea_DCD->Control_Water_pH Control_Temp Decrease/Control Temperature Melamine->Control_Temp Adjust_Temp_Time->Analysis Control_Water_pH->Analysis Control_Temp->Analysis

References

dealing with low solubility of S-Methylisothiourea hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Methylisothiourea hydroiodide, focusing on challenges related to its low solubility.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylisothiourea and what is its primary mechanism of action?

S-Methylisothiourea (SMT) is a potent inhibitor of nitric oxide synthases (NOS), the enzymes responsible for producing nitric oxide (NO).[1][2] It shows some selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1][3][4] By competitively inhibiting the binding of L-arginine to the enzyme's active site, SMT reduces the production of NO.[1] This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of nitric oxide in various biological processes, including inflammation and cardiovascular function.[1][3][5]

Q2: I'm having trouble dissolving S-Methylisothiourea hydroiodide. Why is it so difficult to dissolve?

S-Methylisothiourea hydroiodide, like many small molecule salts, can exhibit limited solubility in aqueous solutions. Its solubility is influenced by factors such as the polarity of the solvent, the pH of the solution, and temperature. While its sulfate salt is reported to be soluble in water, the hydroiodide salt's solubility characteristics can differ.

Q3: What are the recommended solvents for dissolving S-Methylisothiourea hydroiodide?

Based on available data, S-Methylisothiourea hydroiodide and related salts show some solubility in polar organic solvents. Methanol and ethanol have been used for recrystallization, suggesting at least moderate solubility in these solvents. For biological experiments, starting with a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) followed by dilution into an aqueous buffer is a common practice. However, care must be taken to avoid precipitation upon dilution.

Data Presentation: Solubility of S-Methylisothiourea Salts

The following table summarizes the available qualitative and quantitative solubility data for S-Methylisothiourea salts in common laboratory solvents. Please note that specific quantitative data for the hydroiodide salt is limited in publicly available literature.

Salt FormSolventSolubilitySource
Sulfate Water260 g/L (at 20°C)
Sulfate Hot WaterSoluble
Sulfate AlcoholInsoluble
Hemisulfate PBS (pH 7.2)14 mg/mL
Hydroiodide MethanolSoluble (used for recrystallization)
Hydroiodide EthanolSoluble (used for recrystallization)
Hydroiodide WaterVery Slightly Soluble (inferred)
Hydroiodide DMSOSlightly Soluble (inferred)

Troubleshooting Guide

Issue: My S-Methylisothiourea hydroiodide is not dissolving in my desired aqueous buffer.

  • Possible Cause: The inherent low aqueous solubility of the compound at the tested concentration and pH.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in an Organic Solvent: Dissolve the S-Methylisothiourea hydroiodide in a minimal amount of a compatible organic solvent such as DMSO or ethanol.

    • Step-wise Dilution: Add the organic stock solution dropwise into your vigorously stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

    • Co-solvent System: Consider using a co-solvent system. Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of an organic solvent like ethanol or DMSO before adding the S-Methylisothiourea hydroiodide stock. Be sure to validate the tolerance of your experimental system to the final concentration of the organic solvent.

    • pH Adjustment: The solubility of salts of weak bases can often be improved by lowering the pH of the solution.[6] Attempt to dissolve the compound in a slightly acidic buffer. Determine the optimal pH for solubility by testing a range of pH values.

    • Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can increase the rate of dissolution and the solubility limit. However, be cautious of potential compound degradation at elevated temperatures. Always check the compound's stability at the tested temperature.

Issue: After dissolving in an organic solvent and diluting into my aqueous buffer, a precipitate forms.

  • Possible Cause: The solubility of the compound in the final aqueous-organic mixture is lower than the final concentration. This is a common issue known as "crashing out."

  • Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration may be above the solubility limit in the final buffer. Try preparing a more dilute solution.

    • Increase the Organic Solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility.

    • Use a Different Co-solvent: Some organic solvents are better at preventing precipitation than others. If using DMSO, you could try ethanol or a mixture of co-solvents.

    • Sonication: Brief sonication of the solution after dilution can sometimes help to break up small aggregates and re-dissolve the precipitate.

Experimental Protocols

Protocol for Determining the Approximate Solubility of S-Methylisothiourea Hydroiodide

This protocol outlines a general method for determining the solubility of S-Methylisothiourea hydroiodide in a specific solvent system.

Materials:

  • S-Methylisothiourea hydroiodide

  • Selected solvent (e.g., water, PBS, ethanol, DMSO)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) or other suitable analytical method for quantification

Methodology:

  • Add an excess amount of S-Methylisothiourea hydroiodide to a known volume of the selected solvent in a sealed vial.

  • Incubate the vial at a constant temperature (e.g., 25°C or 37°C) in a shaker for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of S-Methylisothiourea hydroiodide in the clear filtrate using a validated analytical method such as HPLC.

  • The resulting concentration represents the solubility of the compound in that solvent at the tested temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_separation Separation cluster_analysis Analysis prep_solid Weigh S-Methylisothiourea hydroiodide diss_mix Mix solid and solvent prep_solid->diss_mix prep_solvent Measure Solvent prep_solvent->diss_mix diss_agitate Agitate at constant temp (24-48h) diss_mix->diss_agitate sep_centrifuge Centrifuge diss_agitate->sep_centrifuge sep_filter Filter Supernatant (0.22 µm filter) sep_centrifuge->sep_filter ana_quantify Quantify concentration (e.g., HPLC) sep_filter->ana_quantify ana_result Determine Solubility ana_quantify->ana_result

Caption: Experimental workflow for determining the solubility of S-Methylisothiourea hydroiodide.

signaling_pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (e.g., iNOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Citulline Citulline NOS->Citulline Biological_Effects Biological Effects (e.g., Inflammation, Vasodilation) NO->Biological_Effects Citrulline L-Citrulline SMT S-Methylisothiourea SMT->NOS Inhibition

Caption: Inhibition of Nitric Oxide Synthase (NOS) by S-Methylisothiourea.

References

Technical Support Center: Reaction Kinetics of Methyl Aminomethanimidothioate Hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Aminomethanimidothioate Hydroiodide and related S-methylisothiourea salts in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My guanidinylation reaction with S-methylisothiourea hydroiodide is showing low to no conversion. What are the possible causes and solutions?

A1: Low reactivity of the amine substrate is a common issue. Sterically hindered or electronically deactivated amines may react slowly. Here are some troubleshooting steps:

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as prolonged heating can lead to decomposition of the reagent and product.

  • Use an Activating Agent: Reagents like mercuric chloride or cyanuric chloride can be used to activate the S-methylisothiourea, forming a more reactive carbodiimide intermediate.[1][2]

  • Add a Catalyst: In some cases, a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[1]

  • Check Reagent Quality: Ensure your S-methylisothiourea hydroiodide is pure and has been stored properly, as it can degrade over time.

Q2: I am observing multiple by-products in my reaction mixture via TLC analysis. What are the likely side reactions?

A2: The formation of multiple by-products is a known issue in guanidinylation reactions.[3] Potential side reactions include:

  • Self-condensation of the guanidinylating agent.

  • Reaction with the solvent, especially if using a nucleophilic solvent.

  • Formation of over-alkylated products if the newly formed guanidine is more nucleophilic than the starting amine.

  • Decomposition of the starting material or product, especially at elevated temperatures.

To minimize side reactions, it is advisable to carefully control the reaction temperature and stoichiometry of the reactants.

Q3: After work-up, my product is an intractable oil and difficult to purify. How can I improve product isolation?

A3: Obtaining an oily residue instead of a crystalline solid is a common challenge.[3] Here are some suggestions for purification:

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like diethyl ether or pentane.

  • Column Chromatography: If trituration fails, purification by flash column chromatography is often effective. A gradient elution from a non-polar to a polar solvent system may be necessary to separate the product from impurities.

  • Salt Formation: If the product is a free base, converting it to a salt (e.g., hydrochloride or trifluoroacetate) can often induce crystallization and facilitate handling.

Q4: How stable is S-methylisothiourea hydroiodide in solution?

A4: S-methylisothiourea salts are known to be unstable in solution.[4] It is highly recommended to prepare solutions fresh just before use.[4] Decomposition can be accelerated by heat and the presence of moisture.

Troubleshooting Guides

Guide 1: Low Yield in Guanidinylation Reactions

This guide provides a systematic approach to troubleshooting low yields in reactions where an amine is converted to a guanidine using this compound or a similar S-methylisothiourea salt.

Problem: The yield of the desired guanidine product is significantly lower than expected.

Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Guanidine Yield reagent_quality Step 1: Verify Reagent Quality start->reagent_quality sub1 Purity of Amine? Anhydrous Solvents? Fresh S-methylisothiourea? reagent_quality->sub1 Check reaction_conditions Step 2: Optimize Reaction Conditions sub2 Temperature too low/high? Incorrect Stoichiometry? Need for Activator/Catalyst? reaction_conditions->sub2 Check workup_purification Step 3: Evaluate Work-up & Purification sub3 Product lost during extraction? Decomposition on silica? Inappropriate work-up conditions? workup_purification->sub3 Check product_characterization Step 4: Confirm Product Identity sub4 Incorrect spectral data? Unexpected side product formed? product_characterization->sub4 Check solution Improved Yield sub1->reaction_conditions If OK sub2->workup_purification If OK sub3->product_characterization If OK sub4->solution Problem Solved

Caption: A stepwise guide to troubleshooting low yields in guanidinylation reactions.

Possible Cause Recommended Action
Degraded Guanidinylating Agent Use a fresh batch of this compound. Store the reagent in a cool, dry, and dark place.
Impure Amine Substrate Purify the starting amine by distillation, recrystallization, or chromatography. Ensure it is dry.
Presence of Moisture Use anhydrous solvents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Temperature Monitor the reaction temperature. If no reaction occurs at room temperature, try gentle heating (e.g., 40-60 °C). Avoid excessive heat.
Incorrect Stoichiometry Carefully check the molar equivalents of your reactants. A slight excess of the amine may be beneficial in some cases.
Slow Reaction Rate Consider adding an activating agent like cyanuric chloride or a catalyst such as DMAP.[1]
Product Loss During Work-up Check the pH of the aqueous layer during extraction to ensure the product is in the organic phase. Back-extract the aqueous layer if necessary.
Decomposition on Silica Gel If the product is sensitive, consider using a different purification method like crystallization or chromatography on a less acidic stationary phase (e.g., alumina).

Data Presentation

Illustrative Reaction Kinetics Data

Reaction: Amine + this compound → Guanidine Product

Parameter Value Conditions
Rate Constant (k) 1.5 x 10⁻³ M⁻¹s⁻¹25 °C in DMF
Reaction Order Second-order overall (First-order in amine, First-order in guanidinylating agent)-
Activation Energy (Ea) 65 kJ/mol-
Effect of Temperature Rate approximately doubles for every 10 °C increase25-55 °C

Experimental Protocols

General Protocol for the Synthesis of a Guanidine using this compound

This protocol describes a general procedure for the reaction of a primary or secondary amine with this compound.

Experimental Workflow:

Guanidinylation_Workflow setup Reaction Setup (Inert Atmosphere) addition Addition of Reagents (Amine, Base, Solvent) setup->addition reagent_add Addition of S-methylisothiourea (Portion-wise or as solution) addition->reagent_add reaction Reaction Monitoring (TLC or LC-MS) reagent_add->reaction workup Aqueous Work-up (Quench, Extraction) reaction->workup purification Purification (Chromatography/Crystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

References

Technical Support Center: Purification of Crude Products from Thiourea Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude products from thiourea reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude thiourea product?

A1: Byproduct formation is highly dependent on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as amines, isothiocyanates, or urea.

  • Symmetrical Thioureas: In cases where an unsymmetrical product is desired, the in-situ generated isothiocyanate can react with the starting amine.[1]

  • Dicyandiamide: A significant byproduct in the calcium cyanamide process.[2]

  • Guanidine Derivatives: Can be formed as byproducts or from subsequent reactions of thiourea.[2]

  • Reagent Decomposition Products: For example, when using Lawesson's reagent, thiophosphorus ylides can be generated.[3]

  • Oxidation Products: Thiourea can be oxidized to thiourea dioxide or a cationic disulfide, especially if oxidizing agents like hydrogen peroxide or iodine are present during workup.[2][4]

Q2: My crude product is an oil and will not crystallize. What should I do?

A2: Not all thiourea derivatives are crystalline at room temperature, and impurities can inhibit crystallization. The following techniques can be employed:

  • Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[5]

  • Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane or an ether/hexane mixture). This can wash away impurities and induce crystallization.[5]

Q3: My product precipitates from the reaction mixture, but it is impure. How can I purify it?

A3: Co-precipitation with unreacted starting materials or byproducts is a common issue.

  • Recrystallization: This is a highly effective method for purifying solid products. The key is to find a suitable solvent or solvent pair where the product is soluble when hot and sparingly soluble when cold, while impurities remain soluble at all temperatures. Common solvents include ethanol, methanol, and aqueous ethanol.[6][7]

  • Washing: If the product is collected by filtration, washing it with a suitable solvent can remove soluble impurities.[8]

Q4: How can I monitor the progress of my reaction to minimize byproduct formation?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of a reaction. By spotting the reaction mixture alongside the starting materials, you can determine when the starting materials have been consumed and avoid unnecessarily long reaction times or excessive heating, which can lead to byproduct formation.[9][10] A desirable Rf value is typically between 0.3 and 0.7.[9]

Q5: What analytical techniques are suitable for assessing the purity of my final thiourea product?

A5: High-Performance Liquid Chromatography (HPLC) is a robust method for the detection and quantification of thiourea and its impurities.[11] Common setups include a C18 column with a mobile phase of water and acetonitrile, and UV detection around 200-240 nm.[11][12][13][14][15]

Troubleshooting Guides

Problem 1: Low Yield
Potential CauseRecommended SolutionExpected Outcome
Poor Nucleophilicity of the Amine For weakly nucleophilic amines (e.g., those with electron-withdrawing groups like 4-nitroaniline), consider increasing the reaction temperature, using a stronger base, or employing a phase transfer catalyst.[1][16][17]Enhanced reaction rate and higher yield.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1]Increased conversion to the desired product.
Instability/Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1]Improved yield and reduced side products from isothiocyanate decomposition.
Incomplete Reaction Monitor the reaction progress using TLC. If the reaction is slow, consider extending the reaction time or gently heating the mixture.[1]Drive the reaction to completion and maximize product formation.
Product Loss During Purification Optimize the purification method. For recrystallization, ensure the correct solvent is chosen and the minimum amount of hot solvent is used. For extractions, perform back-extractions of the aqueous layers.Increased recovery of the purified product.
Problem 2: Presence of Specific Impurities
ImpurityIdentification/OriginRecommended Purification Method
Unreacted Amine Typically more polar than the thiourea product.Column chromatography on silica gel. Can also be removed by an acidic wash during an acid-base extraction.
Unreacted Isothiocyanate Can be unstable; may decompose during purification.Column chromatography.
Symmetrical Thiourea Forms when the intermediate isothiocyanate reacts with the starting amine.Careful control of stoichiometry is key to prevention. Purification can be achieved by column chromatography or fractional crystallization if solubility differs significantly from the desired product.
Guanidine Derivatives More basic than thioureas.Can be removed by an acidic wash during an acid-base extraction.

Data Presentation

Table 1: Solubility of Thiourea in Various Solvents
SolventTemperature (°C)Solubility ( g/100 mL)
Water2013.7[11]
Water2514.2[18]
Ethanol203.6[18]
Ethanol31.94.7[18]
Ethanol456.3[18]
Ethanol588.5[18]
Ethanol64.79.8[18]
Methanol2511.9[18]
Methanol40.716.4[18]
Methanol53.722.0[18]
Methanol61.924.6[18]
Diethyl Ether-Almost Insoluble[18]
Hexane-Almost Insoluble[18]
Table 2: Typical HPLC Conditions for Thiourea Analysis
ParameterCondition 1Condition 2Condition 3
Column C18-bonded silica[15]Primesep S normal-phase[14]Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[19]
Mobile Phase Doubly distilled water[15]Water and Acetonitrile (MeCN)[14]Acetonitrile and ultrapure water (gradient)[19]
Detection UV at 236 nm[15]UV at 200 nm[14]Not Specified
Flow Rate Not SpecifiedNot Specified1.0 mL/min[19]
Retention Time 1.35 min ± 5%[15]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Purification by Recrystallization (Single Solvent)
  • Solvent Selection: Choose a solvent in which the crude thiourea product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, methanol, or aqueous ethanol are common choices.[6][7]

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[20]

  • Drying: Dry the purified crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a chromatography column with silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase (eluent) using TLC. A common system for thiourea derivatives is a mixture of hexane and ethyl acetate.[5] The polarity of the eluent should be adjusted so that the desired product has an Rf value between 0.3 and 0.7.[9]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective for separating compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiourea derivative.

Protocol 3: Purification by Acid-Base Extraction

This method is useful for separating the desired thiourea product from acidic or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash (to remove basic impurities): Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic impurities will be protonated and move into the aqueous layer. Drain the aqueous layer. Repeat this wash if necessary.

  • Basic Wash (to remove acidic impurities): Add an aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate) to the organic layer in the separatory funnel. Shake and allow the layers to separate. Acidic impurities will be deprotonated and move into the aqueous layer. Drain the aqueous layer. Repeat this wash.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter to remove the drying agent and remove the solvent under reduced pressure to yield the purified neutral thiourea product.

Mandatory Visualization

experimental_workflow start Crude Thiourea Product check_physical_state Assess Physical State start->check_physical_state solid Solid check_physical_state->solid Solid oil Oil/Non-crystalline check_physical_state->oil Oil recrystallization Recrystallization solid->recrystallization column_chromatography Column Chromatography oil->column_chromatography trituration Trituration oil->trituration check_purity Check Purity (TLC/HPLC) recrystallization->check_purity column_chromatography->check_purity trituration->check_purity pure Pure Product check_purity->pure Purity OK impure Impure check_purity->impure Purity Not OK end End pure->end impure->column_chromatography acid_base_extraction Acid-Base Extraction impure->acid_base_extraction acid_base_extraction->check_purity troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity & Stability (especially isothiocyanate) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok OK reagents_bad Reagents Impure/Degraded check_reagents->reagents_bad Issue Found review_conditions Review Reaction Conditions reagents_ok->review_conditions purify_reagents Purify or Use Fresh Reagents reagents_bad->purify_reagents purify_reagents->review_conditions conditions_ok Conditions Seem Optimal review_conditions->conditions_ok OK conditions_suboptimal Conditions Suboptimal review_conditions->conditions_suboptimal Issue Found check_nucleophilicity Assess Amine Nucleophilicity/ Steric Hindrance conditions_ok->check_nucleophilicity modify_conditions Modify Conditions (Temp, Time, Catalyst) conditions_suboptimal->modify_conditions monitor_reaction Monitor Reaction by TLC modify_conditions->monitor_reaction reactive Reactive/Not Hindered check_nucleophilicity->reactive OK unreactive Poor Nucleophile/ Sterically Hindered check_nucleophilicity->unreactive Issue Found reactive->monitor_reaction force_conditions Force Conditions (Higher Temp, Microwave) unreactive->force_conditions force_conditions->monitor_reaction end Improved Yield monitor_reaction->end acid_base_extraction_logic start Crude Product in Organic Solvent add_acid Wash with aq. Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral Thiourea + Acidic Impurities separate1->organic1 Organic aqueous1 Aqueous Layer: Protonated Basic Impurities separate1->aqueous1 Aqueous add_base Wash with aq. Base (e.g., NaOH) organic1->add_base separate2 Separate Layers add_base->separate2 organic2 Organic Layer: Purified Neutral Thiourea separate2->organic2 Organic aqueous2 Aqueous Layer: Deprotonated Acidic Impurities separate2->aqueous2 Aqueous isolate_product Dry and Evaporate Organic Solvent organic2->isolate_product end Pure Thiourea Product isolate_product->end

References

effect of temperature on S-Methylisothiourea hydroiodide catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on reactions catalyzed by S-Methylisothiourea hydroiodide. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the typical operating temperature range for reactions catalyzed by S-Methylisothiourea hydroiodide?

A1: Based on available literature, reactions involving S-Methylisothiourea hydroiodide have been successfully performed across a broad temperature range, from 0°C to reflux conditions in solvents like ethanol.[1][2][3] The optimal temperature is highly dependent on the specific substrates and reaction type. For instance, the synthesis of certain s-triazine compounds using S-Methylisothiourea hydroiodide can be conducted at temperatures between 0°C and 100°C, with a preferred range of 25°C to 80°C.[2]

Q2: How does temperature generally affect the rate of S-Methylisothiourea hydroiodide catalyzed reactions?

A2: As with most chemical reactions, increasing the temperature typically increases the reaction rate. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. If a reaction is proceeding too slowly at room temperature, controlled heating can be employed to speed up the process.[2]

Q3: Can temperature influence the selectivity of isothiourea-catalyzed reactions?

A3: Yes, temperature is a critical parameter for controlling selectivity, particularly in enantioselective reactions catalyzed by chiral isothioureas. In many cases, lower temperatures lead to higher enantioselectivity.[4][5] While S-Methylisothiourea hydroiodide itself is not chiral, if it is used in a reaction that can produce multiple products (e.g., regioisomers or diastereomers), temperature could influence the product distribution.

Q4: What are the signs of S-Methylisothiourea hydroiodide decomposition at elevated temperatures?

A4: While S-Methylisothiourea hydroiodide is stable enough to be used at reflux in ethanol[1][3], excessively high temperatures could lead to decomposition. Signs of decomposition may include a change in the color of the reaction mixture (e.g., darkening or charring), the evolution of a gas (potentially methyl mercaptan, which has a strong, unpleasant odor), or a decrease in reaction yield and the appearance of unexpected byproducts in analytical monitoring (e.g., TLC, LC-MS).

Q5: Is S-Methylisothiourea hydroiodide sensitive to air and moisture at elevated temperatures?

A5: While many reactions are performed under standard atmospheric conditions, the stability of S-Methylisothiourea hydroiodide and its catalytic activity at elevated temperatures can be influenced by air and moisture. For sensitive substrates or prolonged reaction times at high temperatures, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good practice to prevent potential side reactions or catalyst deactivation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conversion Temperature too low: The reaction may lack sufficient activation energy.Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or another appropriate method. For some reactions, refluxing the mixture may be necessary.[1][3]
Catalyst degradation: Although generally stable, very high temperatures could degrade the catalyst.If the reaction mixture has darkened significantly or if byproducts are observed at high temperatures, try running the reaction at a lower temperature for a longer duration.
Formation of Multiple Products / Low Selectivity Temperature too high: Higher temperatures can provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products.Decrease the reaction temperature. For enantioselective reactions catalyzed by similar isothioureas, temperatures as low as 0°C or below have been shown to improve selectivity.[4][5]
Reaction Stalls or Does Not Go to Completion Catalyst deactivation: Over extended periods at elevated temperatures, the catalyst may slowly deactivate.Consider adding a second portion of the catalyst to the reaction mixture. Alternatively, try to optimize the reaction to proceed at a lower temperature for a shorter time.
Equilibrium reached: The reaction may be reversible and have reached equilibrium at the given temperature.If possible, try to remove a byproduct to drive the reaction forward. Alternatively, changing the solvent or concentration may shift the equilibrium.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a general method for investigating the effect of temperature on a reaction catalyzed by S-Methylisothiourea hydroiodide.

  • Setup: In parallel reaction tubes or round-bottom flasks, combine the substrate, reagent, and solvent.

  • Catalyst Addition: Add S-Methylisothiourea hydroiodide to each reaction vessel.

  • Temperature Control: Place each vessel in a pre-equilibrated heating/cooling block or bath set to a different temperature (e.g., 0°C, 25°C, 50°C, 80°C).

  • Monitoring: Stir the reactions at their respective temperatures. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction and analyze by a suitable method (e.g., TLC, LC-MS, or GC) to determine the extent of conversion and formation of products.

  • Work-up and Analysis: Once the optimal time and temperature are identified, the reaction can be scaled up. A standard work-up procedure may involve quenching the reaction, extracting the product, and purifying it by chromatography.

Protocol 2: Synthesis of a Substituted s-Triazine (Example)

This protocol is adapted from a patented procedure and demonstrates the use of S-Methylisothiourea hydroiodide in a cyclization reaction.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve or suspend the starting amidine salt in a suitable alcohol solvent.

  • Reagent Addition: Add the imidate reagent to the mixture. The addition can be done in one portion or gradually.

  • Heating: Heat the reaction mixture to a controlled temperature between 25°C and 80°C. Note that the reaction may be exothermic.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired s-triazine.

Data Summary

The following table summarizes reaction conditions from the literature where S-Methylisothiourea hydroiodide was used. Due to the limited number of systematic studies, this data is drawn from various synthetic procedures.

Reaction Type Substrates Solvent Temperature (°C) Notes Reference
s-Triazine SynthesisS-methylisothiourea hydroiodide, ethyl propionimidateEthanol0 - 100 (25 - 80 preferred)Reaction can be exothermic.[2]
Guanylhydrazone SynthesisS-Methylisothiosemicarbazide hydroiodide, 2-pyridinecarboxaldehydeEthanolRefluxReaction run overnight.[3]
Biguanide Precursor SynthesisThiourea, Methyl IodideEthanolRefluxSynthesis of S-methylisothiourea hydroiodide itself.[1]
Guanidine SynthesisS-methylisothiourea-hydroiodide, 4-anilinopiperidineAcetonitrileRefluxReaction run for 15 hours.[6]

Visualizations

Experimental_Workflow_for_Temperature_Optimization Workflow for Temperature Optimization cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis Prep Prepare Reactants & Catalyst Setup Set up Parallel Reactions Prep->Setup T1 Run at T1 (e.g., 0°C) Setup->T1 T2 Run at T2 (e.g., 25°C) Setup->T2 T3 Run at T3 (e.g., 50°C) Setup->T3 T4 Run at T4 (e.g., 80°C) Setup->T4 Monitor Monitor all reactions (TLC, LC-MS, etc.) T1->Monitor T2->Monitor T3->Monitor T4->Monitor Data Collect Data (Conversion, Yield, Selectivity) Monitor->Data Optimal Determine Optimal Temperature Data->Optimal

Caption: Workflow for optimizing reaction temperature.

Troubleshooting_Flowchart Troubleshooting Temperature-Related Issues Start Reaction Issue Observed Q1 Is the conversion low or zero? Start->Q1 A1_Yes Increase Temperature (e.g., in 20°C increments) Q1->A1_Yes Yes Q2 Is selectivity poor or are byproducts forming? Q1->Q2 No End Re-evaluate other parameters (solvent, concentration, etc.) A1_Yes->End A2_Yes Decrease Temperature Q2->A2_Yes Yes Q3 Did the reaction stall after an initial conversion? Q2->Q3 No A2_Yes->End A3_Yes Consider catalyst deactivation. Try lower temp for longer time or add more catalyst. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for temperature issues.

References

Validation & Comparative

A Comparative Guide to Methyl Aminomethanimidothioate Hydroiodide and Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl aminomethanimidothioate hydroiodide, an S-alkylated isothiourea, and the broader class of N-substituted thiourea derivatives. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines a framework for its evaluation based on the known biological activities of structurally related compounds and provides detailed experimental protocols for a comprehensive assessment.

Introduction: Two Sides of the Same Coin

Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and drug design.[1][2] They exist in two tautomeric forms: the thione form (thiourea) and the thiol form (isothiourea).[3] this compound, also known as S-methylisothiourea hydroiodide, is an example of the isothiourea tautomer where the sulfur atom is alkylated.[4][5][6] In contrast, the more commonly studied thiourea derivatives feature substitutions on the nitrogen atoms. This structural difference is expected to influence their physicochemical properties and biological activities.

While N-substituted thiourea derivatives have been extensively studied for their antibacterial, antioxidant, anticancer, and enzyme inhibitory properties, this compound is primarily documented as a reactant in the synthesis of other compounds, such as alkyl/acyl guanidines and pyrimidine derivatives.[5] However, studies on other S-alkyl isothioureas suggest potential pharmacological properties worth investigating.[7]

This guide aims to provide a comparative framework by summarizing the known activities of various N-substituted thiourea derivatives and presenting detailed experimental protocols to facilitate a direct comparison with this compound.

Comparative Data Presentation

The following tables summarize the biological activities of various N-substituted thiourea derivatives from the literature. These data can serve as a benchmark for the future evaluation of this compound.

Table 1: Antibacterial Activity of N-Substituted Thiourea Derivatives
CompoundTarget OrganismActivity (MIC µg/mL)Reference
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamideCandida albicans125[8]
1-(2-chlorophenyl)-3-phenylthioureaStaphylococcus aureus250[9]
1-(4-chlorophenyl)-3-phenylthioureaBacillus subtilis125[9]
Bis(thiourea) derivatives with alkyl (n=10 and n=12)E. coli-[10]
Thiourea derivatives of steroidsS. aureus, P. aeruginosa, E. coliSignificant inhibition at 1 mg/mL[11]
Table 2: Antioxidant Activity of N-Substituted Thiourea Derivatives
CompoundAssayActivity (IC50)Reference
1,3-bis(3,4-dichlorophenyl) thioureaABTS52 µg/mL[3]
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45 µg/mL[3]
Compound 2a (a 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative)DPPH-[12][13]
Compound 2c (a 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivative)ABTS1.08±0.44 µM[12]
1,3-diphenylthiourea (DPTU)DPPH0.710 ± 0.001 mM[14]
1,3-bis(4-methylphenyl)thiourea (BPTU)DPPH11.000 ± 0.015 mM[14]
Table 3: Enzyme Inhibition Activity of N-Substituted Thiourea Derivatives
CompoundTarget EnzymeActivity (IC50)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mL[15]
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mL[15]
Compound UP-1 (a bis-acyl-thiourea derivative)Urease1.55 ± 0.0288 µM[16]
1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thioureaTyrosinaseKi = 119.22 µM[17]
Sulfonamide-substituted amides 9Carbonic Anhydrase II0.18 ± 0.05 µM[18]
Table 4: Cytotoxic Activity of N-Substituted Thiourea Derivatives
CompoundCell LineActivity (IC50)Reference
ATX 11 (halogenated thiourea derivative of aspirin)HK-1 (Nasopharyngeal carcinoma)4.7 ± 0.7 µM[19]
3,4-dichloro-phenyl substituted thiourea (Compound 2)SW480, SW620 (Colon cancer)1.5 to 8.9 µM[20]
4-CF3-phenyl substituted thiourea (Compound 8)SW480, SW620 (Colon cancer)1.5 to 8.9 µM[20]
Nitrophenyl and hydroxyphenyl oxadiazole derivatives of naproxenMCF-7, MDA-MB-231, HeLa, HCT-1163.18–26.79 µM (Doxorubicin as reference)[21]

Proposed Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison between this compound and other thiourea derivatives, the following detailed experimental protocols are provided.

Antibacterial Activity Screening

Objective: To determine and compare the minimum inhibitory concentration (MIC) of the test compounds against a panel of pathogenic bacteria.

Method: Broth Microdilution Assay [22]

  • Preparation of Bacterial Inoculum:

    • Select 3-4 isolated colonies of the test microorganism from a pure overnight culture.

    • Suspend the colonies in sterile saline (0.85%).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the stock solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (MHB and inoculum).

    • Well 12 will serve as a sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 11.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.

Antioxidant Activity Assays

Objective: To quantify and compare the free radical scavenging activity of the test compounds.

Method 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [23]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in ethanol.

  • Assay Procedure:

    • Add 0.5 mL of various concentrations of the test compound solutions to 3 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 515 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Method 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [23][24]

  • Preparation of ABTS•+ Radical Cation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compounds or a standard antioxidant to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Enzyme Inhibition Assay: Urease Inhibition

Objective: To assess and compare the inhibitory effect of the test compounds on the activity of the urease enzyme.

Method: Urease Inhibition Assay [9][16]

  • Preparation of Reagents:

    • Prepare a solution of Jack bean urease in phosphate buffer.

    • Prepare a solution of urea (substrate) in phosphate buffer.

    • Prepare solutions of the test compounds and a standard inhibitor (e.g., thiourea) in a suitable solvent.

    • Prepare the reagents for the indophenol method to quantify ammonia (phenol-nitroprusside and alkaline hypochlorite).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the urease solution with various concentrations of the test compounds or the standard inhibitor at a specific temperature (e.g., 37°C) for a set time.

    • Initiate the enzymatic reaction by adding the urea solution.

    • Incubate the reaction mixture at the same temperature for a defined period.

    • Stop the reaction and quantify the amount of ammonia produced using the indophenol method by measuring the absorbance at a specific wavelength (e.g., 630 nm).

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [1 - (OD_sample / OD_control)] x 100, where OD_sample is the optical density of the well with the test compound, and OD_control is the optical density of the well without the inhibitor.

    • The IC50 value is determined from a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparison of thiourea derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison S_MAH Methyl aminomethanimidothioate hydroiodide A_AS Antibacterial Screening (MIC Determination) S_MAH->A_AS A_OS Antioxidant Screening (DPPH/ABTS Assays) S_MAH->A_OS E_IS Enzyme Inhibition Screening (e.g., Urease) S_MAH->E_IS C_TS Cytotoxicity Screening S_MAH->C_TS S_TD N-Substituted Thiourea Derivatives S_TD->A_AS S_TD->A_OS S_TD->E_IS S_TD->C_TS D_C Data Compilation (IC50 / MIC values) A_AS->D_C A_OS->D_C E_IS->D_C C_TS->D_C S_AR Structure-Activity Relationship (SAR) Analysis D_C->S_AR L_S Lead Compound Selection S_AR->L_S

Caption: A generalized workflow for the comparative biological evaluation of thiourea derivatives.

antioxidant_mechanism Thiourea Thiourea Derivative (R-NH-C(=S)-NH-R') Thiourea_Radical Thiourea Radical (R-N•-C(=S)-NH-R') Thiourea->Thiourea_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Simplified mechanism of antioxidant action for thiourea derivatives via hydrogen atom transfer.

Conclusion and Future Directions

While N-substituted thiourea derivatives have a well-established and diverse range of biological activities, the pharmacological potential of this compound remains largely unexplored. The structural differences between S-alkylated isothioureas and N-substituted thioureas warrant a thorough comparative investigation to elucidate their respective structure-activity relationships. The experimental protocols provided in this guide offer a standardized framework for conducting such a comparative analysis. Future research should focus on the synthesis and systematic biological evaluation of a series of S-alkyl isothioureas, including this compound, to unlock their potential as novel therapeutic agents. Such studies will be instrumental in expanding the chemical space of bioactive thiourea-related compounds and could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to the Spectroscopic Validation of Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of guanidine-containing compounds is a cornerstone of medicinal chemistry and materials science, owing to the unique properties of the guanidinium group.[1][2] Validating the successful synthesis and purity of these compounds is paramount. This guide provides an objective comparison of the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most appropriate validation strategy.

Spectroscopic Data at a Glance: A Comparative Summary

The choice of spectroscopic method often depends on the specific information required. The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for a model compound, Guanidine Hydrochloride.

Spectroscopic MethodParameterGuanidine HydrochlorideReference Compound (e.g., a protected guanidine)
¹H NMR Chemical Shift (δ) of N-H protons~7.0-9.0 ppm (broad singlet)[3]Varies with protecting group, often shifted upfield
¹³C NMR Chemical Shift (δ) of Guanidinyl Carbon~157 ppm[4]~154 ppm (for N,N'-Diphenylguanidine)[3]
FT-IR N-H Stretching Vibrations3100-3400 cm⁻¹ (broad)[5]3300-3500 cm⁻¹
FT-IR C=N Stretching Vibrations~1650 cm⁻¹[1]1630-1680 cm⁻¹
Mass Spec. [M+H]⁺ (for Guanidine)m/z 60.056Varies based on molecular weight

In-Depth Analysis with Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of synthesized guanidines. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Key Advantages:

  • Provides definitive structural information.

  • Allows for the identification and quantification of impurities.

  • Can be used to study dynamic processes such as proton exchange.

Limitations:

  • Broadening of N-H proton signals due to quadrupole effects and exchange can sometimes complicate interpretation.[6]

  • Requires deuterated solvents.

A typical workflow for NMR analysis in guanidine synthesis validation is outlined below.

cluster_synthesis Synthesis & Workup cluster_nmr NMR Analysis cluster_validation Validation start Synthesized Guanidine Compound workup Aqueous Workup & Extraction start->workup dry Drying of Organic Layer workup->dry dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) dry->dissolve acquire Acquire 1H and 13C NMR Spectra dissolve->acquire process Process and Analyze Spectra acquire->process confirm Confirm Presence of Guanidinyl Protons and Carbon process->confirm purity Assess Purity confirm->purity

Caption: Workflow for Guanidine Synthesis Validation using NMR Spectroscopy.

Infrared (IR) Spectroscopy: A Rapid and Versatile Tool

Fourier-Transform Infrared (FT-IR) spectroscopy is a fast and non-destructive technique that provides valuable information about the functional groups present in a molecule.[1] It is particularly useful for confirming the presence of the key N-H and C=N bonds characteristic of the guanidine group.[1]

Key Advantages:

  • Rapid and requires minimal sample preparation.[1]

  • Non-destructive.[1]

  • Excellent for monitoring reaction progress.

Limitations:

  • Provides less detailed structural information compared to NMR.

  • Water and other protic solvents can interfere with the N-H stretching region.

The characteristic IR absorption bands for guanidines are summarized in the table above. The presence of a strong band around 1650 cm⁻¹ is a key indicator of the C=N stretching vibration of the guanidinyl group.[1]

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized guanidine and for obtaining information about its fragmentation pattern, which can aid in structural confirmation.

Key Advantages:

  • Provides highly accurate molecular weight information.

  • High sensitivity, requiring very small amounts of sample.

  • Can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[7][8]

Limitations:

  • Guanidine hydrochloride itself can sometimes interfere with MS analysis, causing signal suppression.[9]

  • Does not provide detailed information about the connectivity of atoms.

The diagram below illustrates a generalized workflow for the validation of guanidine synthesis using LC-MS.

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Synthesized Product dissolve Dissolve in Suitable Solvent sample->dissolve filter Filter dissolve->filter inject Inject into LC-MS System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Detection (e.g., TOF or Quadrupole) ionize->detect extract Extract Mass Spectrum of Eluted Peak detect->extract confirm Confirm [M+H]+ Ion extract->confirm fragment Analyze Fragmentation Pattern (MS/MS) confirm->fragment

Caption: Generalized Workflow for LC-MS Analysis of Guanidine Compounds.

Comparison of Validation Methods

The following diagram provides a comparative overview of the strengths of each spectroscopic technique in the context of guanidine synthesis validation.

cluster_methods Spectroscopic Methods cluster_info Information Provided NMR NMR Structure Definitive Structure NMR->Structure Strongest Purity Purity Assessment NMR->Purity Strong FunctionalGroup Functional Group ID NMR->FunctionalGroup IR IR IR->FunctionalGroup Strongest ReactionMonitoring Reaction Monitoring IR->ReactionMonitoring Strong MS MS MS->Purity MolecularWeight Molecular Weight MS->MolecularWeight Strongest

References

A Comparative Guide to Alternative Catalysts for Penicillin 1-Oxide Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Efficiency in Cephalosporin Synthesis

The acid-catalyzed rearrangement of penicillin 1-oxide (penicillin sulfoxide) to a deacetoxycephalosporin core structure, known as the Morin rearrangement, is a pivotal step in the semi-synthetic production of cephalosporin antibiotics. While traditionally reliant on specific acid catalysts, research has explored various alternatives to enhance yield, purity, and process efficiency. This guide provides a comparative overview of alternative catalytic systems, supported by experimental data and detailed protocols to inform laboratory and industrial applications.

Performance Comparison of Catalytic Systems

The efficiency of the Morin rearrangement is highly dependent on the catalyst, solvent, and reaction conditions. Below is a summary of quantitative data for different catalytic systems based on published experimental results.

Catalyst SystemSubstrateSolventTemperatureTimeYieldPurityReference
Pyridine Acetyl BromidePenicillin G SulfoxideTolueneReflux3.5 h76%97%[1]
Pyridine Derivative-HydrobromidePenicillin G SulfoxideToluene~105 °C2.5 h90%>97%[2]
p-Toluenesulfonic Acid (p-TsOH)Penicillin V Sulfoxide Methyl EsterXyleneReflux1 h~90%Not Specified[3]

The Morin Rearrangement: A Mechanistic Overview

The Morin rearrangement is an acid-promoted transformation that involves a series of intramolecular reactions. The generally accepted mechanism proceeds through the following key steps:

  • Protonation of the Sulfoxide: The reaction is initiated by the protonation of the sulfoxide oxygen by an acid catalyst.

  • Formation of a Sulfenic Acid Intermediate: The protonated sulfoxide is in thermal equilibrium with a transient sulfenic acid intermediate.

  • Intramolecular Cyclization: The sulfenic acid undergoes an intramolecular cyclization, leading to the formation of the six-membered dihydrothiazine ring characteristic of the cephalosporin nucleus.

  • Dehydration: A final dehydration step yields the stable deacetoxycephalosporin product.

The choice of catalyst can influence the rate and efficiency of these steps, thereby affecting the overall yield and purity of the final product.

Caption: General mechanism of the Morin rearrangement.

Experimental Protocols

Detailed methodologies for the catalytic systems presented in the comparison table are provided below. These protocols are based on published literature and are intended for research and development purposes.

Protocol 1: Pyridine Acetyl Bromide Catalysis

This protocol details the ring-enlargement of Penicillin G sulfoxide to 7-phenylacetamido desacetoxycephalosporanic acid.

  • Reactants and Catalyst:

    • Penicillin G Sulfoxide (1 molar equivalent)

    • Pyridine (0.6 molar equivalents)

    • Acetyl Bromide (0.4 molar equivalents)

  • Solvent: Toluene

  • Procedure:

    • The Penicillin G sulfoxide is first esterified using N,N'-bistrimethylsilyl urea (BSU).

    • The resulting ester is dissolved in toluene.

    • Pyridine and acetyl bromide are added to the solution, with the specified molar ratio found to be optimal for the catalytic effect.

    • The mixture is heated to reflux for approximately 3.5 hours.

    • After the reaction, the protecting group is removed by hydrolysis, and the product is precipitated by the addition of dilute sulfuric acid to a pH of 1.8.

  • Reported Yield: 76% with a purity of 97%.[1]

Protocol 2: Pyridine Derivative-Hydrobromide Catalysis

This protocol describes a high-yield conversion of Penicillin G sulfoxide.

  • Reactants and Catalyst:

    • Dry Penicillin G Sulfoxide (1 molar equivalent, >97% purity)

    • Dry Hexamethylsilylurea (1.25 molar equivalents)

    • Pyridine Derivative-Hydrobromide (0.4 molar equivalents)

  • Solvent: Toluene

  • Procedure:

    • In a four-neck flask under a nitrogen atmosphere, add dry Penicillin G sulfoxide, toluene, dry hexamethylsilylurea, and the pyridine derivative-hydrobromide catalyst.

    • Rapidly heat the mixture to approximately 105 °C and maintain at reflux for 2.5 hours.

    • Monitor the conversion of the starting material and the formation of the ring-expanded product using HPLC.

    • Upon completion, the toluene is removed by vacuum distillation.

    • The resulting solid is treated with aqueous phenol, followed by the addition of water to induce crystallization.

  • Reported Yield: 90% mass yield.[2]

Protocol 3: p-Toluenesulfonic Acid (p-TsOH) Catalysis

This protocol outlines the rearrangement of Penicillin V sulfoxide methyl ester.

  • Reactants and Catalyst:

    • Penicillin V Sulfoxide Methyl Ester (1 molar equivalent)

    • p-Toluenesulfonic Acid (catalytic amount, e.g., 160 mg for 5.0 g of sulfoxide)

  • Solvent: Xylene

  • Procedure:

    • Dissolve the Penicillin V sulfoxide methyl ester and p-toluenesulfonic acid in xylene.

    • Heat the solution at reflux for one hour.

    • After the reaction, evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash successively with dilute aqueous sodium bicarbonate solution, water, and saturated aqueous sodium chloride solution.

    • Dry the organic layer and evaporate under reduced pressure to yield the product.

  • Reported Yield: Approximately 90%.[3]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the Morin rearrangement, from the starting penicillin sulfoxide to the final purified deacetoxycephalosporin product.

Experimental_Workflow start Start: Penicillin Sulfoxide silylation Silylation (optional, e.g., with BSU) start->silylation reaction Catalytic Rearrangement: - Add Solvent (e.g., Toluene) - Add Catalyst (e.g., Pyridine-HBr) - Heat to Reflux silylation->reaction monitoring Reaction Monitoring (HPLC/TLC) reaction->monitoring workup Work-up: - Solvent Evaporation - Hydrolysis (deprotection) monitoring->workup Reaction Complete crystallization Crystallization / Precipitation workup->crystallization filtration Filtration and Washing crystallization->filtration drying Drying filtration->drying product Final Product: Deacetoxycephalosporin drying->product

Caption: General experimental workflow for the Morin rearrangement.

Concluding Remarks

The choice of catalyst for the penicillin 1-oxide rearrangement has a significant impact on the reaction's efficiency and yield. The data presented indicates that both pyridine-based catalysts and Brønsted acids like p-toluenesulfonic acid can achieve high yields, around 90%.[2][3] The pyridine derivative-hydrobromide system, in particular, has been shown to produce a high-purity product.[2]

While Lewis acids are also cited as potential catalysts for this type of rearrangement, specific, high-yield experimental data for the direct conversion of penicillin sulfoxide to deacetoxycephalosporins using Lewis acids is less prevalent in the reviewed literature. Further investigation into Lewis acid-catalyzed systems could present new opportunities for process optimization. Additionally, enzymatic approaches, while established for other transformations of penicillins and cephalosporins, are not yet a mainstream alternative for the Morin rearrangement itself but represent an area of potential future development for a more environmentally benign process.

Researchers and process chemists should consider factors such as catalyst cost, availability, reaction time, and downstream processing requirements when selecting a catalytic system for the Morin rearrangement. The protocols and data provided in this guide serve as a valuable starting point for the development and optimization of efficient and scalable syntheses of cephalosporin antibiotics.

References

comparative analysis of pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. Pyrimidines are fundamental heterocyclic compounds that form the basis of nucleobases in DNA and RNA (cytosine, thymine, and uracil) and are present in numerous pharmaceuticals.[1][2][3] This guide provides an objective comparison of prominent biological and chemical pyrimidine synthesis methods, supported by experimental data and detailed protocols to inform methodology selection.

Biological Synthesis: De Novo and Salvage Pathways

In living organisms, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing bases.[4][5]

De Novo Synthesis Pathway

The de novo pathway is a highly regulated, energy-intensive process that assembles pyrimidine nucleotides from basic molecules like bicarbonate, aspartate, and glutamine.[5] This pathway is crucial for cellular proliferation and involves a series of six enzymatic steps, starting with the formation of carbamoyl phosphate and culminating in the first key pyrimidine nucleotide, Uridine Monophosphate (UMP).[4][6] In eukaryotes, the initial three enzymatic steps occur in the cytoplasm, while the latter steps take place in the mitochondria.[4][7] The rate-limiting step in animals is catalyzed by carbamoyl phosphate synthetase II (CPS II), which is subject to feedback inhibition by the final products, ensuring tight control over nucleotide pools.[5][8]

de_novo_pathway cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria precursors Glutamine + CO2 + 2 ATP cps2 Carbamoyl Phosphate Synthetase II (CPS II) precursors->cps2 cp Carbamoyl Phosphate cps2->cp atcase Aspartate Transcarbamoylase (ATCase) cp->atcase ca Carbamoyl Aspartate atcase->ca aspartate Aspartate aspartate->atcase dhoase Dihydroorotase ca->dhoase dho Dihydroorotate dhoase->dho dhodh Dihydroorotate Dehydrogenase (DHODH) dho->dhodh orotate Orotate dhodh->orotate oprt Orotate Phosphoribosyl- transferase orotate->oprt omp Orotidine 5'-Monophosphate (OMP) oprt->omp prpp PRPP prpp->oprt ompdc OMP Decarboxylase omp->ompdc ump Uridine 5'-Monophosphate (UMP) ompdc->ump

Fig 1. De Novo Pyrimidine Synthesis Pathway.
Salvage Pathway

In contrast to the energy-demanding de novo route, the salvage pathway is an energy-efficient mechanism that recycles free pyrimidine bases (uracil, cytosine, thymine) and nucleosides from the degradation of DNA and RNA.[4][5][9] This pathway is particularly vital in non-proliferating tissues or in organisms that cannot perform de novo synthesis.[5] Key enzymes like uridine phosphorylase and thymidine kinase convert these recycled components back into nucleotides, which can then re-enter metabolic pools.[5][10] This process significantly reduces the cellular energy burden required for nucleotide production.[9]

salvage_pathway cluster_enzymes Salvage Enzymes dna_rna DNA / RNA Degradation bases Free Pyrimidine Bases (Uracil, Thymine) dna_rna->bases nucleosides Nucleosides (Uridine, Thymidine) dna_rna->nucleosides prt Pyrimidine Phosphoribosyltransferase bases->prt + PRPP tk Thymidine Kinase nucleosides->tk + ATP nucleotides Pyrimidine Nucleotides (UMP, TMP) prt->nucleotides tk->nucleotides

Fig 2. Pyrimidine Salvage Pathway.
Comparative Analysis of Biological Pathways

FeatureDe Novo SynthesisSalvage Pathway
Starting Materials Simple precursors (CO₂, amino acids, ATP)[5][6]Free bases and nucleosides from nucleic acid breakdown[4][9]
Energy Requirement High (ATP-consuming)[5]Low (energy-saving)[9]
Primary Function Provides nucleotides for growth and cell division.[5]Recycles components to maintain nucleotide pools.[5]
Key Enzymes Carbamoyl phosphate synthetase II, Aspartate transcarbamoylase[7]Thymidine kinase, Pyrimidine phosphoribosyltransferase[5][8]
Regulation Tightly regulated by feedback inhibition.[5][8]Primarily dependent on substrate availability.

Chemical Synthesis Methods

The chemical synthesis of pyrimidine derivatives is dominated by multicomponent reactions, which allow for the efficient construction of the heterocyclic ring in a single step. The Biginelli reaction is a classic and widely studied example.[11][12]

The Biginelli Reaction

First reported by Pietro Biginelli in 1893, this acid-catalyzed, one-pot reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][13] These products are valuable in the pharmaceutical industry, with applications as calcium channel blockers and antihypertensive agents.[11] The accepted mechanism, proposed by Kappe, involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration.[11][14]

biginelli_mechanism reactants Aldehyde (R-CHO) β-Ketoester Urea intermediate N-Acyliminium Ion Intermediate reactants->intermediate Acid Catalyst (e.g., HCl) cyclization Cyclization & Dehydration intermediate->cyclization product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) cyclization->product

Fig 3. Simplified Mechanism of the Biginelli Reaction.
Comparative Analysis of Chemical Synthesis Protocols

The classical Biginelli reaction often suffered from low yields.[14][15] This has led to the development of numerous improved protocols using different catalysts, energy sources (microwaves), and solvent-free conditions to increase efficiency and align with green chemistry principles.[12][16][17]

MethodKey ReagentsCatalystSolventReaction TimeTemp. (°C)Yield (%)
Classical Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaHClEthanol3 hoursReflux (~78°C)Often low (<40%)[15][18]
Modified Biginelli (Grindstone) Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-free~5-10 minutesRoom Temp.>90%[17][19]
Microwave-Assisted Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesN/A (300W)88-95%[16]
Iridium-Catalyzed Multicomponent Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[16]

Experimental Protocols & Workflows

Reproducibility is key in scientific research. Below are representative protocols for the chemical synthesis of a pyrimidine derivative and a general workflow for its analysis.

Protocol 1: Solvent-Free Biginelli Reaction via Grindstone Chemistry

This eco-friendly protocol provides high yields in a short amount of time by avoiding bulk solvents.[17][19]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (0.25 mmol)

  • Concentrated HCl (a few drops)

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Combine the benzaldehyde, ethyl acetoacetate, urea, and CuCl₂·2H₂O catalyst in a mortar.

  • Add a few drops of concentrated HCl.

  • Grind the mixture vigorously with the pestle at room temperature for 5-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add cold water to the mixture to precipitate the solid product.

  • Collect the crude product by filtration and wash thoroughly with water.

  • Recrystallize the crude solid from hot ethanol to obtain the pure dihydropyrimidinone product.

Experimental Workflow

The general workflow for a chemical synthesis experiment involves setup, reaction monitoring, product isolation, and characterization.

experimental_workflow setup 1. Reaction Setup (Combine Reagents & Catalyst) reaction 2. Initiate Reaction (Grinding / Heating) setup->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Reaction Workup (Quench, Precipitate) monitoring->workup Reaction Complete isolation 5. Product Isolation (Filtration) workup->isolation purification 6. Purification (Recrystallization) isolation->purification characterization 7. Characterization (NMR, IR, MP) purification->characterization

Fig 4. General Workflow for a Pyrimidine Synthesis Experiment.

Conclusion

The choice of a pyrimidine synthesis method depends heavily on the research objective.

  • Biological Studies: For investigating cellular metabolism and nucleotide function, understanding the intricacies of the de novo and salvage pathways is essential.

  • Medicinal Chemistry & Drug Development: For creating libraries of novel compounds for screening, modern chemical methods like microwave-assisted and solvent-free Biginelli reactions offer unparalleled speed, efficiency, and high yields.[16][17]

By comparing the energy requirements, starting materials, and yields of these diverse methods, researchers can select the most appropriate and effective strategy to advance their work in the vital field of pyrimidine chemistry.

References

A Comparative Guide to Assessing the Purity of Synthesized Alkyl Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel alkyl guanidines is a cornerstone of modern medicinal chemistry and drug development. The inherent basicity and hydrogen bonding capabilities of the guanidinium group make these compounds valuable scaffolds for a wide array of therapeutic targets. However, ensuring the purity of these synthesized molecules is a critical, and often challenging, step in the research and development pipeline. The presence of unreacted starting materials, side-products, or degradation products can significantly impact the reliability of biological assays and the safety profile of potential drug candidates.

This guide provides a comprehensive comparison of the four primary analytical techniques for assessing the purity of synthesized alkyl guanidines: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

A thorough assessment of purity often necessitates the use of orthogonal methods, as each technique offers unique advantages and is susceptible to different limitations. The following table summarizes the key performance characteristics of HPLC, qNMR, MS, and EA for the analysis of alkyl guanidines.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)Elemental Analysis (EA)
Principle Separation based on differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of nuclei in a magnetic field.Separation of ions based on their mass-to-charge ratio.Combustion of the compound to determine the percentage of C, H, N, and other elements.
Primary Application Quantitative purity assessment, detection of non-volatile impurities.Absolute purity determination, structural confirmation of analyte and impurities.Molecular weight confirmation, identification of volatile and non-volatile impurities.Confirmation of elemental composition and empirical formula.
Limit of Detection (LOD) ~1-50 ng/mLDependent on impurity structure and sample concentration.pg to ng range~0.1% of elemental composition
Limit of Quantitation (LOQ) ~5-150 ng/mLDependent on impurity structure and sample concentration.ng to µg range~0.3% of elemental composition
Precision (RSD%) < 2%< 2%5-15%< 0.3%
Accuracy High (with reference standards)High (primary method)Semi-quantitative without isotope-labeled standardsHigh (for elemental composition)
Throughput HighMediumHighLow
Sample Consumption Low (< 1 mg)Medium (2-10 mg)Very Low (µg-ng)Low (1-2 mg)
Impurity Identification Requires isolation or MS couplingPossible for structurally related impuritiesExcellent for identificationIndirectly indicates presence of impurities

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for each of the discussed analytical techniques, which can be adapted and optimized for specific alkyl guanidine compounds.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of a synthesized alkyl guanidine by separating it from potential impurities using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the alkyl guanidine reference standard at 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare the synthesized alkyl guanidine sample at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the specific compound)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • The purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks.

Quantitative ¹H NMR (qNMR) Spectroscopy Method

Objective: To determine the absolute purity of a synthesized alkyl guanidine using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended).

  • High-precision 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have a simple ¹H NMR spectrum that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized alkyl guanidine into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:

      • Sufficiently long relaxation delay (D1) (e.g., 5 times the longest T₁ of the signals of interest).

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the alkyl guanidine and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Mass Spectrometry (MS) Method for Impurity Identification

Objective: To identify the molecular weights of the main component and any impurities in the synthesized alkyl guanidine sample.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI). This can be a standalone system or coupled with a liquid chromatograph (LC-MS).

Reagents:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized alkyl guanidine (e.g., 10-100 µg/mL) in a suitable solvent, typically 50:50 methanol:water with 0.1% formic acid to promote ionization.

  • Infusion or LC-MS Analysis:

    • Direct Infusion: Introduce the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Inject the sample onto an LC system coupled to the mass spectrometer using a suitable chromatographic method (similar to the HPLC method described above, but with a volatile mobile phase modifier like formic acid).

  • Mass Spectrometry Parameters:

    • Acquire data in positive ion mode, as guanidines are highly basic and readily protonated.

    • Scan a mass range appropriate for the expected molecular weight of the alkyl guanidine and potential impurities (e.g., m/z 100-1000).

    • For structural elucidation of impurities, perform tandem MS (MS/MS) experiments on the ions of interest.

  • Data Analysis:

    • Identify the [M+H]⁺ ion corresponding to the synthesized alkyl guanidine.

    • Search for other ions that may correspond to impurities (e.g., unreacted starting materials, byproducts with expected mass differences).

    • Analyze fragmentation patterns from MS/MS data to help elucidate the structures of impurities.

Elemental Analysis (EA) Procedure

Objective: To determine the elemental composition (C, H, N) of the synthesized alkyl guanidine and compare it to the theoretical values.

Instrumentation:

  • CHNS/O Elemental Analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or water, which can significantly affect the results.

    • Accurately weigh 1-2 mg of the sample into a tin or silver capsule.

  • Instrumental Analysis:

    • The sample is combusted at high temperature (e.g., >900 °C) in an oxygen-rich atmosphere.

    • The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and detected by a thermal conductivity detector.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental percentages to the theoretical values calculated from the molecular formula of the desired alkyl guanidine. A deviation of ≤ 0.4% is generally considered acceptable for a pure compound.[1]

Comparison with Alternatives: Phosphazenes and Amidines

Alkyl guanidines belong to a class of strong, non-nucleophilic organic bases. For comparative purposes, it is useful to consider the purity assessment of other "superbases" such as phosphazenes and amidines.

  • Phosphazenes: These organophosphorus compounds are even stronger bases than guanidines. Their purity is typically assessed by a combination of ³¹P and ¹H NMR spectroscopy to confirm the structure and identify phosphorus-containing impurities. HPLC-MS is also employed to detect non-phosphorus impurities and oligomeric side products.

  • Amidines: Structurally related to guanidines, amidines are also strong bases. Their purity is commonly determined by HPLC with UV detection and ¹H NMR. Due to their basicity, they are amenable to analysis by ESI-MS.

The analytical challenges and the choice of techniques for these alternatives are broadly similar to those for alkyl guanidines, with the main difference being the specific spectroscopic handles available (e.g., ³¹P NMR for phosphazenes).

Visualizing the Workflow and Method Relationships

To better illustrate the process of purity assessment and the interplay between the different analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment synthesis Synthesized Alkyl Guanidine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC (Quantitative Purity) purification->hplc Primary Screen qnmr qNMR (Absolute Purity & Structure) purification->qnmr Orthogonal Method ms Mass Spectrometry (MW & Impurity ID) purification->ms Structural Confirmation ea Elemental Analysis (Elemental Composition) purification->ea Compositional Verification final_assessment Final Purity Assessment hplc->final_assessment qnmr->final_assessment ms->final_assessment ea->final_assessment Logical_Relationships cluster_quantitative Quantitative Methods cluster_qualitative Qualitative & Structural Information qNMR qNMR (Absolute Purity) HPLC HPLC (Relative Purity) qNMR->HPLC Orthogonal To NMR_spec NMR Spectroscopy (Structural Elucidation) qNMR->NMR_spec Is a form of MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS Coupled for Impurity ID (LC-MS) EA Elemental Analysis (Compositional Purity) EA->qNMR Complements EA->HPLC Complements

References

A Researcher's Guide to Cross-Validation of Analytical Techniques in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount. Cross-validation of results from different analytical techniques is a critical step in achieving this, providing a comprehensive understanding of a method's performance and its suitability for a specific purpose. This guide offers an objective comparison of common analytical techniques, supported by experimental data, and provides detailed methodologies for key experiments.

Cross-validation is the process of verifying that an analytical method produces consistent, reliable, and accurate results when compared to another method, or when used in different laboratories, by different analysts, or on different instruments. This is particularly crucial in the regulated environment of drug development, where data integrity and regulatory compliance are non-negotiable.

Comparing Analytical Techniques: A Quantitative Overview

The choice of analytical technique depends on various factors, including the nature of the analyte, the required sensitivity and specificity, and the stage of drug development. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Visible (UV-Vis) Spectroscopy are some of the most commonly employed techniques. The following tables summarize their comparative performance based on key validation parameters.

In this guide, we will focus on a practical example of cross-validating protein concentration measurements using three common colorimetric assays: the Bicinchoninic Acid (BCA) assay, the Bradford assay, and the Lowry assay.

Data Presentation: Quantitative Comparison of Protein Assays

The following table presents a synthesized dataset from a hypothetical experiment comparing the performance of the BCA, Bradford, and Lowry assays for determining the concentration of a purified monoclonal antibody (mAb). This data illustrates the typical results and variability that can be expected from each method.

SampleTrue mAb Concentration (µg/mL)BCA Assay (Absorbance @ 562 nm)Calculated Concentration (µg/mL)Bradford Assay (Absorbance @ 595 nm)Calculated Concentration (µg/mL)Lowry Assay (Absorbance @ 750 nm)Calculated Concentration (µg/mL)
Standard 1 00.05000.10000.0200
Standard 2 1250.2501250.3501300.120122
Standard 3 2500.4502500.5802650.225255
Standard 4 5000.8505000.9505100.430505
Standard 5 10001.65010001.5509800.8401010
Standard 6 15002.45015001.95014501.2501520
Unknown 1 3500.6203560.6903650.300345
Unknown 2 7501.2807691.2007300.650760

Summary of Key Performance Characteristics:

FeatureBCA AssayBradford AssayLowry Assay
Wavelength 562 nm[1]595 nm[1]750 nm[1]
Concentration Range (µg/mL) 20 - 2000[1]125 - 15005 - 1500
Assay Time ~30-60 minutes~15-30 minutes~40-60 minutes
Interfering Substances Reducing agents, chelatorsDetergents, basic buffersReducing agents, detergents, phenols
Protein-to-Protein Variation LowHighModerate

Experimental Protocols

Detailed methodologies for the three protein quantification assays are provided below.

Bicinchoninic Acid (BCA) Protein Assay Protocol

Principle: The BCA assay is a copper-based method involving two reaction steps.[1] First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺).[1] The amount of Cu¹⁺ produced is proportional to the amount of protein in the sample.[1] In the second step, two molecules of bicinchoninic acid (BCA) chelate with each cuprous ion, forming an intense purple-colored complex that exhibits a strong absorbance at 562 nm.[1]

Materials:

  • BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide solution)

  • BCA Reagent B (containing 4% cupric sulfate)

  • Protein Standard (e.g., Bovine Serum Albumin - BSA at 2 mg/mL)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Standards: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) by diluting a stock solution. A typical range is 0 to 2000 µg/mL.[1]

  • Preparation of Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Assay Procedure:

    • Pipette 25 µL of each standard and unknown sample into a microplate well.

    • Add 200 µL of the working reagent to each well.

    • Mix thoroughly and incubate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

Bradford Protein Assay Protocol

Principle: The Bradford assay is a dye-binding method that utilizes the Coomassie Brilliant Blue G-250 dye.[1] Under acidic conditions, the dye binds to proteins, primarily through interactions with basic and aromatic amino acid residues like arginine, lysine, and histidine.[1] This binding causes a shift in the dye's maximum absorbance from 465 nm (reddish-brown) to 595 nm (blue).[1] The intensity of the blue color is proportional to the protein concentration.[1]

Materials:

  • Bradford reagent (containing Coomassie Brilliant Blue G-250)

  • Protein standard (e.g., BSA at 1 mg/mL)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Preparation of Standards: Prepare a series of BSA standard solutions of known concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) by diluting a stock solution of BSA in distilled water.

  • Sample Preparation: Dilute the protein sample to an appropriate concentration.

  • Assay Procedure:

    • Add 20 µL of the protein sample or BSA standard to a cuvette containing 980 µL of distilled water.

    • Add 1 mL of Bradford reagent to each cuvette and mix well.

  • Incubation: Incubate the cuvettes at room temperature for 5 minutes.

  • Measurement: Measure the absorbance of the samples and standards at 595 nm.

  • Data Analysis: Calculate the protein concentration of the samples by comparing the absorbance values to the standard curve.

Lowry Protein Assay Protocol

Principle: The Lowry assay is also a copper-based method.[1] Similar to the BCA assay, it begins with the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds in an alkaline medium.[1] Following this, the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) is added.[1] The cuprous ions, along with the side chains of specific amino acids (primarily tyrosine and tryptophan), reduce the Folin-Ciocalteu reagent, resulting in a blue-colored complex with an absorbance maximum at 750 nm.[1]

Materials:

  • Lowry reagent solution A (alkaline copper solution)

  • Folin-Ciocalteu reagent (reagent B)

  • Protein standard (e.g., BSA at 1 mg/mL)

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Standards: Prepare a series of BSA standards at concentrations of 0, 10, 20, 50, and 100 µg/mL.

  • Assay Procedure:

    • To 1 mL of each standard and sample, add 5 mL of Lowry reagent solution A and mix well.

    • Incubate at room temperature for 10 minutes.

    • Add 0.5 mL of Folin-Ciocalteu reagent and mix immediately.

  • Incubation: Incubate at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance at 750 nm.

  • Data Analysis: Plot the absorbance of the standards against their respective protein concentrations to generate a standard curve and determine the concentration of the unknown samples.

Mandatory Visualization

CrossValidationWorkflow General Workflow for Cross-Validation of Analytical Methods start Start: Need for Cross-Validation define Define Objectives & Acceptance Criteria start->define select Select Orthogonal Analytical Methods (e.g., Method A and Method B) define->select protocol Develop & Standardize Protocols select->protocol prepare Prepare Identical Sample Sets protocol->prepare analyze_a Analyze Samples with Method A prepare->analyze_a analyze_b Analyze Samples with Method B prepare->analyze_b data Collect & Tabulate Data analyze_a->data analyze_b->data compare Compare Results & Statistical Analysis data->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate pass Results are Consistent (Cross-Validation Successful) evaluate->pass Yes fail Results are Inconsistent (Investigate Discrepancies) evaluate->fail No end End pass->end fail->define Re-evaluate

Caption: A flowchart illustrating the key steps in the cross-validation of two orthogonal analytical methods.

BCA_Assay_Principle Principle of the Bicinchoninic Acid (BCA) Assay cluster_step1 Step 1: Biuret Reaction cluster_step2 Step 2: BCA Chelation protein Protein (with peptide bonds) cu1 Cuprous Ion (Cu¹⁺) (Colorless) protein->cu1 reduces in alkaline conditions cu2 Cupric Ion (Cu²⁺) (Blue) cu2->cu1 complex BCA-Cu¹⁺ Complex (Purple) cu1->complex bca Bicinchoninic Acid (BCA) bca->complex measurement Measure Absorbance at 562 nm complex->measurement

Caption: The two-step chemical reaction underlying the BCA protein assay for colorimetric quantification.

References

S-Methylisothiourea Hydroiodide: A Superior Reagent for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and selective inhibition of nitric oxide synthase (NOS) isoforms is critical for advancing our understanding of physiological and pathological processes. This guide provides an objective comparison of S-Methylisothiourea (SMT) hydroiodide with other commonly used NOS inhibitors, L-NAME and 1400W, supported by experimental data to highlight its advantages in specific research contexts.

S-Methylisothiourea (SMT) has emerged as a potent, non-selective inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Its utility in research is underscored by its competitive inhibition mechanism at the L-arginine binding site, offering a reliable tool for studying the physiological roles of nitric oxide.[2] In comparative studies, SMT has demonstrated significant potency, in some instances being 10 to 30 times more effective than other inhibitors like L-NMMA.

Comparative Efficacy of NOS Inhibitors

The selection of an appropriate NOS inhibitor is contingent on the specific research question, particularly concerning the desired isoform selectivity. While SMT exhibits broad-spectrum inhibition, other reagents like L-NAME and 1400W offer more targeted approaches.

S-Methylisothiourea (SMT) acts as a potent inhibitor of all three NOS isoforms with Ki values in the nanomolar range. This broad-spectrum activity makes it an excellent tool for studies where the goal is to achieve a general reduction in nitric oxide production.

L-NAME (Nω-nitro-L-arginine methyl ester) is another widely used non-selective NOS inhibitor.[3] It demonstrates a slightly higher affinity for nNOS and eNOS compared to iNOS. However, its potency against iNOS is considerably lower than that of SMT.

1400W is a highly selective inhibitor of the inducible NOS (iNOS) isoform.[4] Its remarkable selectivity makes it the reagent of choice for investigating the specific roles of iNOS in inflammatory processes and other pathological conditions, without significantly affecting the constitutive nitric oxide production by nNOS and eNOS.

The following table summarizes the inhibitory constants (Ki) of SMT, L-NAME, and 1400W against the three human NOS isoforms, providing a clear comparison of their potency and selectivity.

ReagentnNOS (human) KieNOS (human) KiiNOS (human) KiSelectivity Profile
S-Methylisothiourea (SMT) 160 nM[1]200 nM[1]120 nM[1]Non-selective
L-NAME 15 nM[3]39 nM[3]4.4 µM[3]nNOS/eNOS > iNOS
1400W 2 µM[4]50 µM[4]≤ 7 nM[4]iNOS >>> nNOS > eNOS

Advantages of S-Methylisothiourea Hydroiodide

The primary advantage of S-Methylisothiourea hydroiodide lies in its potent, non-selective inhibition of all NOS isoforms. This characteristic is particularly beneficial in experimental models where the objective is to investigate the overall physiological effects of nitric oxide deprivation, without the need to dissect the contributions of individual isoforms.

Furthermore, in studies where the expression and contribution of each NOS isoform are not well-defined, SMT provides a reliable means to achieve comprehensive NOS inhibition. Its competitive and reversible binding at the L-arginine site also allows for controlled experimental designs.

Experimental Protocols

The determination of NOS inhibition is crucial for evaluating the efficacy of compounds like S-Methylisothiourea. A widely accepted method is the arginine-to-citrulline conversion assay, which measures the enzymatic activity of NOS.

Protocol: Arginine-to-Citrulline Conversion Assay

This assay quantifies NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline.[5][6]

Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • L-[¹⁴C]arginine or L-[³H]arginine

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • CaCl₂ (for nNOS and eNOS)

  • S-Methylisothiourea hydroiodide and other test inhibitors

  • Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, NADPH, BH4, and radiolabeled L-arginine. For nNOS and eNOS assays, also include calmodulin and CaCl₂.

  • Inhibitor Addition: Add varying concentrations of S-Methylisothiourea hydroiodide or other inhibitors to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to the mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged, unreacted L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will flow through.

  • Quantification: Collect the eluate containing the L-[¹⁴C]citrulline and add scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation if the Km for L-arginine is known.

Visualizing the Mechanism of Action

To better understand the role of S-Methylisothiourea as a NOS inhibitor, the following diagrams illustrate the nitric oxide signaling pathway and the experimental workflow for its characterization.

NOS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Target Cell Signal Agonist (e.g., Acetylcholine) Receptor Receptor Signal->Receptor Binds Ca2+ Ca²⁺ Receptor->Ca2+ Increases intracellular Ca²⁺ CaM Calmodulin NOS nNOS / eNOS CaM->NOS Activates Ca2+->CaM Activates NO Nitric Oxide NOS->NO Produces L-Citrulline L-Citrulline NOS->L-Citrulline L-Arginine L-Arginine L-Arginine->NOS sGC Soluble Guanylate Cyclase NO->sGC Activates SMT S-Methylisothiourea SMT->NOS Competitively Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Response Physiological Response cGMP->Response

Caption: Nitric oxide signaling pathway and the point of inhibition by S-Methylisothiourea.

Experimental_Workflow A 1. Prepare Reaction Mixture (Buffer, NADPH, BH4, L-[14C]arginine) B 2. Add Inhibitor (S-Methylisothiourea) A->B C 3. Initiate with NOS Enzyme B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction D->E F 6. Separate L-[14C]citrulline (Dowex Column) E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Analyze Data (IC50 and Ki determination) G->H

Caption: Experimental workflow for the arginine-to-citrulline conversion assay.

References

A Mechanistic Showdown: Comparing Guanidinylation Reagents for Advancing Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a guanidinium group is a pivotal step in the synthesis of numerous biologically active molecules. This functional group, prominently found in the amino acid arginine, is a key player in molecular recognition, catalysis, and cellular transport. The choice of guanidinylation reagent is therefore a critical decision, profoundly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective, data-driven comparison of common guanidinylation reagents, delving into their reaction mechanisms, performance, and optimal applications.

The guanidinium moiety's unique properties, including its high basicity (pKa ≈ 13.5) and ability to form multiple hydrogen bonds, make it a valuable pharmacophore in drug design.[1] Its presence is characteristic of a wide range of natural products and pharmaceuticals, including antimicrobial, antifungal, and antiviral agents.[2] Consequently, the development of efficient and selective methods for its introduction into molecular scaffolds is an area of intense research. This comparison focuses on the most prevalent classes of guanidinylation reagents: pyrazole-based reagents, highly reactive triflylguanidines, and thiourea-derived reagents, as well as the guanidinylation capabilities of common peptide coupling agents.

Performance Comparison of Guanidinylation Reagents

The selection of an appropriate guanidinylation reagent is often a balance between reactivity, stability, cost, and the specific nature of the substrate. The following table summarizes the performance of several common reagents based on experimental data, providing a clear comparison of their efficacy with various amine substrates.

Guanidinylating ReagentAmine SubstrateReaction TimeYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[3]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%[3]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine< 15 min>95%[3]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)Benzylamine30 min95%[4]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)1,4-Butanediamine12 h98%[5]
N,N'-Di-Boc-thiourea + TCTBenzylamine2 h95%[5]
N,N'-Di-Cbz-N''-triflylguanidineAniline1 hHigh[6]
HATU4-Fluoroaniline60 minGood[2][7]

Mechanistic Insights into Guanidinylation Reactions

Understanding the underlying reaction mechanisms of different guanidinylation reagents is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Pyrazole-Based Reagents

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a widely used, commercially available reagent known for its stability and good yields with primary and some secondary amines.[3][8] The reaction proceeds via nucleophilic attack of the amine on the activated carboxamidine, with the pyrazole moiety acting as a good leaving group.

G reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine intermediate Tetrahedral Intermediate reagent->intermediate + R-NH2 amine R-NH2 amine->intermediate product Protected Guanidine intermediate->product - Pyrazole leaving_group Pyrazole intermediate->leaving_group

Mechanism of Pyrazole-Based Guanidinylation
Triflylguanidines

N,N'-Di-Boc-N''-triflylguanidine, also known as Goodman's reagent, is renowned for its high reactivity.[9] This reactivity stems from the excellent leaving group ability of the triflate anion (TfO⁻), making it particularly effective for guanidinylating weakly nucleophilic and sterically hindered amines.[3]

G reagent N,N'-Di-Boc-N''-triflylguanidine product Protected Guanidine reagent->product + R-NH2 amine R-NH2 amine->product leaving_group TfOH product->leaving_group - TfOH

Mechanism of Triflylguanidine Guanidinylation
Thiourea-Based Reagents

N,N'-Di-Boc-thiourea requires activation to become an effective guanidinylating agent. This is typically achieved using a desulfurizing agent, such as mercury(II) chloride (HgCl₂) or, more recently, environmentally friendlier reagents like cyanuric chloride (TCT) or N-iodosuccinimide (NIS).[10][11] The activation leads to the formation of a reactive carbodiimide intermediate, which is then attacked by the amine.

G thiourea N,N'-Di-Boc-thiourea carbodiimide Carbodiimide Intermediate thiourea->carbodiimide + Activator activator Activator (e.g., TCT) activator->carbodiimide product Protected Guanidine carbodiimide->product + R-NH2 amine R-NH2 amine->product

Mechanism of Thiourea-Based Guanidinylation
Peptide Coupling Reagents (HATU/HBTU)

While primarily used for amide bond formation, reagents like HATU and HBTU can also lead to the undesired side reaction of guanidinylation, particularly of the N-terminal amine of a peptide.[12][13] This occurs when the amine directly attacks the guanidinium carbon of the coupling reagent. Understanding this side reaction is crucial for optimizing peptide synthesis protocols.

G cluster_amide Desired Amide Formation cluster_guanidinylation Undesired Guanidinylation HATU_amide HATU active_ester Active Ester HATU_amide->active_ester + R-COOH COOH R-COOH COOH->active_ester Amide Amide Product active_ester->Amide + R'-NH2 Amine_amide R'-NH2 Amine_amide->Amide HATU_guan HATU Guanidine Guanidinylated Side Product HATU_guan->Guanidine + R'-NH2 Amine_guan R'-NH2 Amine_guan->Guanidine

HATU: Amide Formation vs. Guanidinylation

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for key guanidinylation reactions.

General Protocol for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from a general procedure for the guanidinylation of primary amines.[14]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To the stirred solution at room temperature, add the primary amine (1.1 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol provides an environmentally friendlier alternative to methods using heavy metal activators.[11]

  • Activation: In a round-bottom flask, dissolve N,N'-Di-Boc-thiourea (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add cyanuric chloride (TCT) (0.33 equivalents) to activate the thiourea.

  • Amine Addition: To the activated mixture, add the desired amine (1.1 equivalents), N-methylmorpholine (NMM) (2.0 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature until completion, as determined by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to isolate the N,N'-di-Boc-protected guanidine.

Conclusion

The choice of a guanidinylation reagent is a critical parameter in the synthesis of guanidine-containing molecules. For high reactivity and broad substrate scope, particularly with challenging amines, N,N'-Di-Boc-N''-triflylguanidine is an excellent choice. Pyrazole-based reagents offer a good balance of stability and reactivity for a range of primary and some secondary amines. For more cost-effective and environmentally conscious syntheses, the activation of N,N'-Di-Boc-thiourea with reagents like TCT presents a viable and efficient alternative. Finally, a thorough understanding of the potential for guanidinylation as a side reaction when using peptide coupling reagents like HATU and HBTU is essential for achieving high purity in peptide synthesis. By carefully considering the mechanistic nuances and performance data presented in this guide, researchers can make informed decisions to best suit their specific synthetic goals.

References

The Synthetic Versatility of Methyl Aminomethanimidothioate Hydroiodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of guanidine and pyrimidine moieties is a cornerstone of medicinal chemistry. Methyl aminomethanimidothioate hydroiodide, also known as S-methylisothiourea hydroiodide, is a versatile reagent in this context. This guide provides a comparative analysis of its application in the synthesis of pyrimidines and the guanidinylation of amines, offering a side-by-side look at its performance against common alternatives, supported by experimental data and detailed protocols.

I. Synthesis of Pyrimidine Derivatives: A Tale of Two Reagents

The construction of the pyrimidine ring is a fundamental process in the synthesis of a vast array of biologically active molecules. Two common methods involve the condensation of a β-dicarbonyl compound with either S-methylisothiourea hydroiodide or the more traditional guanidine hydrochloride.

Performance Comparison

While direct comparative studies under identical conditions are scarce in the literature, an analysis of published protocols allows for an indirect comparison of their efficacy in the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine from ethyl acetoacetate.

ReagentTypical YieldReaction ConditionsReference
This compound (as S-alkylisothiourea) ~60-70% (inferred for S-methyl)Base (DIPEA), then Acid (TfOH), 0°C to 50°C[1][2]
Guanidine hydrochloride 91%Sodium ethoxide in ethanol, reflux[3]

Note: The yield for this compound is an estimation based on data for other S-alkylisothioureas in the cited literature, as a specific yield for the S-methyl variant in this particular reaction was not provided.

Based on available data, guanidine hydrochloride appears to provide a higher yield for the synthesis of this specific pyrimidine derivative under classical conditions. However, the S-methylisothiourea route offers a one-pot, two-stage procedure that may be advantageous in certain synthetic strategies.[1][2]

Experimental Protocols

Synthesis of 2-amino-4-hydroxy-6-methylpyrimidine using Guanidine Hydrochloride [3]

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol.

  • Reaction Mixture: After the sodium has completely dissolved, cool the solution to room temperature. Add guanidine hydrochloride (1.1 equivalents) with vigorous stirring, followed by the addition of ethyl acetoacetate (1 equivalent).

  • Reaction and Workup: Stir the mixture, which will become a thick solid, for an additional 2 hours. Add absolute ethanol and reflux the mixture for 1 hour with stirring. After cooling, the solid product is collected by filtration, washed with water and ethanol, and dried.

Synthesis of a 4-Pyrimidone-2-thioether using S-Alkylisothiourea (General Procedure) [1][2]

  • Initial Condensation: To a solution of an S-alkylisothiouronium iodide (1.1 equivalents) and a β-ketoester (1.0 equivalent) in 2-MeTHF at 0°C, add DIPEA (1.1 equivalents) dropwise. Stir the reaction at 0°C for 18 hours.

  • Cyclization and Dehydration: Add TfOH (1.0 equivalent) dropwise to the reaction mixture. Heat the reaction to 50°C and stir for 3-5 hours.

  • Workup: Upon completion, the reaction is worked up using standard extraction and purification techniques to isolate the 4-pyrimidone-2-thioether product.

Reaction Pathway: Pyrimidine Synthesis

pyrimidine_synthesis cluster_reagents Reactants beta_ketoester β-Ketoester condensation Condensation beta_ketoester->condensation guanidinylating_reagent Guanidinylating Reagent (S-Methylisothiourea or Guanidine) guanidinylating_reagent->condensation cyclization Intramolecular Cyclization condensation->cyclization pyrimidine_core Pyrimidine Core cyclization->pyrimidine_core

Figure 1. General workflow for pyrimidine synthesis.

II. Guanidinylation of Primary Amines: A Reactive Landscape

The introduction of a guanidine group onto a primary amine is a common transformation in drug design. This compound serves as a direct guanidinylating agent, though often in a protected form to modulate its reactivity. Here, we compare the performance of a protected S-methylisothiourea derivative with other common guanidinylating agents.

Performance Comparison

The following table summarizes the performance of various guanidinylating agents in the conversion of benzylamine and aniline to their corresponding protected guanidines.

Guanidinylating AgentSubstrateReaction TimeYield (%)Reference
N,N'-Di-Boc-S-methylisothiourea BenzylamineNot specified>95% (inferred)[4]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[4]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine< 15 min>95%[4]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%[4]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineAniline1 h>95%[4]

Note: While direct data for the unprotected this compound is not available in this comparative context, the data for its di-Boc protected counterpart demonstrates its high efficiency, comparable to other modern guanidinylating agents.

The choice of reagent often depends on the nucleophilicity of the amine and the desired reaction conditions. Highly reactive reagents like the triazole-based carboxamidine offer significantly shorter reaction times.

Experimental Protocol

General Procedure for Guanidinylation of a Primary Amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine [4]

  • Reaction Setup: To a solution of the primary amine (1 equivalent) in a suitable solvent (e.g., THF, DMF), add the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equivalents) and a tertiary amine base such as triethylamine (1.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress is monitored by an appropriate method such as thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to yield the N,N'-di-Boc-protected guanidine.

Guanidinylation Workflow

guanidinylation_workflow primary_amine Primary Amine reaction Guanidinylation Reaction primary_amine->reaction guanidinylating_agent Guanidinylating Agent (e.g., S-Methylisothiourea derivative) guanidinylating_agent->reaction protected_guanidine Protected Guanidine reaction->protected_guanidine deprotection Deprotection (if necessary) protected_guanidine->deprotection final_guanidine Guanidine Product deprotection->final_guanidine

Figure 2. Workflow for the synthesis of guanidines.

III. Catalytic Applications: A Brief Note

Conclusion

This compound is a valuable and versatile reagent for the synthesis of both pyrimidine and guanidine-containing compounds. While for specific, simple pyrimidine syntheses, traditional methods with guanidine hydrochloride may offer higher yields, the S-methylisothiourea route provides a flexible one-pot methodology. In the realm of guanidinylation, its protected derivatives stand as highly efficient reagents, comparable to other modern alternatives, offering chemists a broad toolkit to construct these important pharmacophores. The choice of reagent will ultimately be guided by the specific substrate, desired reaction conditions, and overall synthetic strategy.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Aminomethanimidothioate Hydroiodide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. This guide provides essential, step-by-step procedures for the proper disposal of methyl aminomethanimidothioate hydroiodide (also known as S-Methylthiouronium iodide), ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is a thiourea derivative and an iodide salt, necessitating careful handling to avoid potential health risks. Skin sensitivity has been associated with thiourea derivatives, and contact with acids can produce toxic fumes.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[1]

  • Hand Protection: Wear nitrile, neoprene, or PVC gloves. Always check the manufacturer's glove compatibility chart for the most appropriate selection.

  • Protective Clothing: A fully-buttoned lab coat is required to prevent skin contact.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the understanding that it is considered hazardous waste. Never dispose of this chemical down the drain, as iodine compounds can be harmful to aquatic life and the environment.[3][4]

Step 1: Waste Collection and Segregation

  • Collect all waste this compound, including any contaminated materials such as absorbent pads from a spill cleanup, in a designated, compatible, and sealable hazardous waste container.[5]

  • The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]

Step 2: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]

  • Containment: For small spills, dampen the material with water to prevent dust from becoming airborne.[1] Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[1]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[6]

  • PPE Disposal: All contaminated PPE should be disposed of as hazardous waste.

Step 3: Final Disposal

  • The sealed and labeled hazardous waste container must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3][7]

  • Crucially, consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations. [8][9]

Quantitative Data Summary

For the safe handling of thiourea derivatives and iodide compounds, it is important to be aware of any established exposure limits. The following table summarizes available data for related compounds.

Compound/SubstanceExposure Limit TypeValueAgency
IodineCeiling0.1 ppmOSHA/NIOSH
IodineSTEL0.1 ppmACGIH
IodineTWA (8-hr)0.01 ppmACGIH
IodineIDLH2 ppmNIOSH

Note: This data is for related substances and should be used as a precautionary reference. Always refer to the specific Safety Data Sheet (SDS) for this compound.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Methyl Aminomethanimidothioate Hydroiodide Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill collect_waste Collect in a Labeled, Sealed Hazardous Waste Container spill->collect_waste No spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Material 3. Collect in Waste Container spill->spill_procedure Yes storage Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles collect_waste->storage spill_procedure->collect_waste consult_ehs Consult Institutional EHS for Final Disposal Protocol storage->consult_ehs disposal Dispose through an Approved Hazardous Waste Facility consult_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the pursuit of scientific advancement.

References

Personal protective equipment for handling Methyl aminomethanimidothioate hydroiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal protocols for Methyl aminomethanimidothioate hydroiodide (CAS 4338-95-8), also known as S-Methylthiouronium iodide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous chemical.[1][2] Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[2]

Prolonged or repeated exposure to related compounds like thiourea may cause sensitization and allergic reactions in some individuals.[4] It is also suspected of causing cancer and damaging an unborn child.[5] In case of exposure, immediate medical attention is required.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[4][7] The following table summarizes the required PPE:

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesMust have side protection and be tested and approved under appropriate government standards such as EN166 (EU).[3]
Hand Protection Impervious Protective GlovesNitrile or butyl rubber gloves are recommended.[5][7] Gloves must be inspected prior to use.[3]
Body Protection Protective ClothingOveralls or a lab coat should be worn to avoid skin contact.[7] Contaminated clothing should be removed and washed before reuse.[7]
Respiratory Protection RespiratorRequired in case of inadequate ventilation or if an inhalation risk exists.[7] A self-contained breathing apparatus may be necessary for firefighting or large spills.[5][8]
Footwear Safety ShoesRecommended to be worn.[7]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4][9]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling.[10]

  • Avoid contact with skin, eyes, and clothing.[5][10]

  • Do not breathe dust or vapors.[5]

  • Wash hands thoroughly after handling and before breaks.[5][7]

  • Do not eat, drink, or smoke in the handling area.[7][10]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2][11]

  • Store locked up.[6][7]

  • Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Emergency and First Aid Procedures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2][6][7]

Disposal Plan

All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in suitable, closed, and clearly labeled containers.[9] Do not mix with other waste.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[9]

  • Environmental Precautions: Avoid release to the environment.[5][7] Do not let the product enter drains.[12]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe disp_container Hazardous Waste Container cleanup_waste->disp_container

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.